Quercetin Dihydrate

Catalog No.
S540825
CAS No.
6151-25-3
M.F
C15H10O7.2H2O
C15H14O9
M. Wt
338.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin Dihydrate

CAS Number

6151-25-3

Product Name

Quercetin Dihydrate

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate

Molecular Formula

C15H10O7.2H2O
C15H14O9

Molecular Weight

338.27 g/mol

InChI

InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2

InChI Key

GMGIWEZSKCNYSW-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid
Soluble in alcohol and glacial acetic acid; insoluble in water
In water, 60 mg/L at 16 °C
0.06 mg/mL at 16 °C

Synonyms

Quercetin Dihydrate;

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O

The exact mass of the compound Quercetin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Profile and Research Significance

Author: Smolecule Technical Support Team. Date: February 2026

Quercetin dihydrate is the crystalline form of quercetin containing two water molecules per quercetin molecule (C₁₅H₁₀O₇·2H₂O) [1]. It is the primary form sold on the market and used as a raw material in research [1]. However, this hydrate form is a major obstacle for advanced drug delivery systems.

The core challenge is its very low water solubility, which leads to poor bioavailability and limits its therapeutic applications [2] [1] [3]. For researchers, the key is to manage the hydrate form during processing, as the presence of water can be detrimental to the stability and performance of final formulations like amorphous solid dispersions (ASDs) [1].

Comparative Analysis: Quercetin Forms

The table below summarizes the key characteristics of different quercetin forms that are relevant for pharmaceutical development.

Property This compound (QUE-DH) Anhydrous Quercetin (QUE-AH) Amorphous Quercetin (QUE-AM)
Chemical Structure C₁₅H₁₀O₇·2H₂O [1] C₁₅H₁₀O₇ [1] C₁₅H₁₀O₇ (non-crystalline)
Crystalline Nature Crystalline [1] Crystalline (metastable polymorph) [1] Non-crystalline [1]
Stability & Hygroscopicity Loses water at ~100°C; stable at high temperature in air [1] Reformed from QUE-AM; hygroscopic [1] Less stable; absorbs water, reverting to QUE-AH [1]
Suitability for ASDs Not suitable (water content undesirable) [1] Preferred starting material [1] Directly used to form ASDs [1]

Research Frontiers and Formulation Strategies

Current research focuses on overcoming the inherent limitations of this compound. Two promising approaches are physical mixtures with polymers and nanotechnology-based delivery systems.

Enhanced Solubility via Polymer Physical Mixtures

A 2025 study found that physical mixtures (PMs) of anhydrous quercetin (QUE-AH) with polymers can achieve better solubility than amorphous solid dispersions (ASDs) [1]. ASDs often face "gel-like phase separation" during dissolution, hindering drug release.

  • Experimental Workflow: The research prepared QUE-AH by dehydrating QUE-DH at 100°C. ASDs and PMs (50% QUE content) with polymers PVP K30 and Soluplus were made via ball milling and vortex mixing, respectively. Dissolution testing in deionized water at 37°C used UV-Vis spectroscopy to quantify quercetin concentration [1].
  • Key Finding: The PMs of QUE-AH and polymer avoided gel formation, leading to a higher dissolution rate and extent than corresponding ASDs [1]. Combining a metastable polymorph with a polymer is a viable strategy for molecules whose ASDs encounter similar dissolution issues.
Nano-Formulations for Targeted Delivery

Nanotechnology offers a transformative solution by using lipid-based, polymeric, or inorganic nanoparticles to improve quercetin's solubility, stability, and targeted delivery [2].

  • Synthesis Techniques: Methods include chemical conjugation, self-assembly, and physical encapsulation to optimize drug loading and enable controlled release [2].
  • Applications: Preclinical studies demonstrate the efficacy of these nano-quercetin formulations in cancer therapy, managing inflammatory disorders, and tissue regeneration due to improved pharmacokinetics [2].
  • Analysis Workflow: Research in this area typically involves 1) Formulation of the nanocarrier; 2) Characterization (size, drug loading); 3) In-vitro testing (release profile, cell studies); 4) In-vivo testing (pharmacokinetics, efficacy) [2].

Research Workflow and Pathway Mapping

For researchers developing quercetin-based therapies, the decision flow and mechanism understanding are crucial. The diagram below outlines a structured approach to formulation strategy, while the signaling pathway map summarizes its complex biological mechanisms.

G Start Start with Commercial This compound (QUE-DH) A Assess Formulation Goal Start->A B Dehydrate to Anhydrous Quercetin (QUE-AH) A->B Requires solid formulation E Consider Nano-Formulation (e.g., Liposomes, Polymeric NPs) A->E Requires enhanced targeting/ bioavailability C Consider Polymer Physical Mixture (PM) B->C D Consider Amorphous Solid Dispersion (ASD) B->D G Proceed with PM (Higher Solubility) C->G F Evaluate for Gel-Phase Separation During Dissolution D->F I Proceed with Nano-Formulation E->I F->G If gelation occurs H Proceed with ASD F->H If no gelation

Formulation strategy workflow for this compound, highlighting paths to overcome solubility limits.

G Quercetin Quercetin NFkB Inhibits NF-κB Quercetin->NFkB MAPK Modulates MAPK Quercetin->MAPK Nrf2 Activates Nrf2 Quercetin->Nrf2 PI3K Inhibits PI3K/Akt/mTOR Quercetin->PI3K AntiInflammatory Anti-inflammatory Effect NFkB->AntiInflammatory MAPK->AntiInflammatory Antioxidant Antioxidant Effect MAPK->Antioxidant Nrf2->Antioxidant NeuroProtection Neuroprotection Nrf2->NeuroProtection Anticancer Anticancer Effect PI3K->Anticancer PI3K->NeuroProtection

Quercetin modulates multiple cellular signaling pathways to exert diverse therapeutic effects.

Future Research Directions

Despite promising advancements, several challenges require further investigation [2] [4]. Key areas include:

  • Comprehensive Biocompatibility: Long-term toxicity profiles and detailed biocompatibility studies of new formulations are needed [2].
  • Scalable Manufacturing: Developing cost-effective, scalable, and reproducible Good Manufacturing Practice (GMP)-compliant processes for nano-formulations is crucial for clinical translation [2].
  • Clinical Validation: More robust clinical trials are necessary to establish optimized dosing regimens and confirm efficacy in humans [4].

References

Comprehensive Technical Guide: Quercetin Dihydrate - Biochemical Mechanisms, Physiological Actions and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quercetin and Quercetin Dihydrate

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent flavonol belonging to the flavonoid class of polyphenolic compounds, widely distributed throughout the plant kingdom [1] [2]. As a secondary metabolite, quercetin plays crucial physiological roles in plants while demonstrating significant bioactive potential in human systems [3]. The dihydrate form refers to the crystalline structure containing two water molecules, which can influence its solubility and stability characteristics. Chemically, quercetin features a diphenylpropane skeleton (C6-C3-C6) consisting of two benzene rings (A and B) connected via a heterocyclic pyrone ring (C) containing oxygen [2] [4]. The presence of five hydroxyl groups at positions 3, 5, 7, 3', and 4' defines its antioxidant capacity and biological activity, with the catechol structure in the B-ring and the 3-OH group being particularly significant for free radical scavenging [5] [2].

Quercetin serves as an aglycone backbone for various glycosylated derivatives found in nature, with its bioavailability and metabolism significantly influenced by the type and position of sugar moieties [6]. While the search results do not specifically differentiate between quercetin and its dihydrate form, the fundamental biochemical and physiological actions described in the literature apply to both, with potential differences in solubility, crystallization behavior, and pharmaceutical processing characteristics that may be relevant for drug development applications.

Chemical Structure and Physicochemical Properties

Table 1: Fundamental physicochemical properties of quercetin

Property Description Research Significance
IUPAC Name 3,3′,4′,5,7-pentahydroxyflavone or 3,3′,4′,5,7-pentahydroxy-2-phenylchromen-4-one Standardization of chemical nomenclature [5]
Molecular Formula C₁₅H₁₀O₇ (anhydrous basis) Fundamental chemical identification
Crystal Form Dihydrate contains two water molecules in crystalline structure Impacts solubility, stability and pharmaceutical processing
Solubility Poor aqueous solubility (~0.01 mg/mL at 25°C); soluble in alcohol and lipids [6] Major limitation for bioavailability; requires formulation strategies
Appearance Yellow crystalline solid with bitter taste [2] Physical characterization in raw material assessment
UV Absorption Strong absorption at 368 nm due to molecular structure [7] Basis for analytical detection methods (HPLC)

The chemical structure of quercetin features three benzene rings (A, B, and C) with specific hydroxylation patterns that dictate its biological activity [2] [4]. The presence of a catechol group in the B-ring (3',4'-dihydroxy configuration) and the 3-OH group in the C-ring are particularly significant for electron delocalization, granting quercetin superior antioxidant capacity compared to many other flavonoids [2]. The dihydrate form represents a crystalline modification where water molecules are incorporated into the crystal lattice, which can influence dissolution behavior and stability profiles - important considerations for pharmaceutical development [6].

Bioavailability and Pharmacokinetic Challenges

Table 2: Bioavailability limitations and current enhancement strategies for quercetin

Limitation Factor Impact Current Enhancement Strategies
Aqueous Solubility Low solubility (~0.01 mg/mL) limits absorption [6] Nanoparticle systems, cyclodextrin complexes, solid dispersions
First-Pass Metabolism Extensive intestinal/hepatic metabolism (>40%) [3] Encapsulation, prodrug approaches, alternative administration routes
Absorption Rate Only 3-17% of administered dose absorbed in humans [3] Lipid-based delivery systems, nanoemulsions, mucoadhesive carriers
Systemic Circulation Rapid clearance (<1 hour) and conjugation to inactive metabolites [3] Sustained-release formulations, targeted delivery systems
Tissue Distribution Variable tissue concentrations despite plasma levels Tissue-specific targeting, ligand-conjugated carriers

The bioavailability challenges associated with quercetin represent significant hurdles for its therapeutic application [6] [3]. Despite promising in vitro activity, these pharmacokinetic limitations have hampered clinical translation. Research indicates that only 3-17% of an orally administered quercetin dose is absorbed in humans, with even this fraction undergoing extensive first-pass metabolism to form glucuronidated, sulfated, or methylated metabolites [3]. The aqueous solubility of quercetin is exceptionally low (approximately 0.01 mg/mL at 25°C), creating substantial barriers to intestinal absorption [6]. Furthermore, quercetin undergoes rapid systemic clearance with an elimination half-life typically under one hour, and its intrinsic activity is estimated at less than 10% due to extensive metabolic conversion [3].

To address these challenges, numerous advanced delivery strategies have been investigated. Nanoparticle-based systems have demonstrated particular promise, with lipid nanoparticles, polymeric nanoparticles, and inorganic carriers like mesoporous silica nanoparticles showing enhanced bioavailability profiles [6] [3]. Cyclodextrin complexation has yielded remarkable improvements, with methyl-β-cyclodextrin increasing quercetin's water solubility by 254-fold while simultaneously enhancing antioxidant activity by 10% [3]. Additional approaches include nanoemulsions, solid dispersions, liposomal systems, and micellar formulations, all designed to improve dissolution characteristics, protect against premature metabolism, and potentially facilitate targeted delivery to specific tissues [6] [8].

Molecular Mechanisms and Signaling Pathways

Quercetin exerts multifaceted effects on cellular signaling pathways, contributing to its diverse physiological actions. The compound demonstrates a unique ability to modulate multiple targets simultaneously, resulting in a broad spectrum of biological activities.

Key Signaling Pathways Modulated by Quercetin

The following diagram illustrates quercetin's modulation of major signaling pathways involved in its therapeutic actions:

G cluster_0 MerTK Pathway cluster_1 Glucose Metabolism cluster_2 Inflammatory Pathway Quercetin Quercetin MerTK MerTK Quercetin->MerTK Inhibits AMPK AMPK Quercetin->AMPK Activates PI3K PI3K Quercetin->PI3K Activates JAK2 JAK2 Quercetin->JAK2 Activates (Isorhamnetin) NFκB NFκB Quercetin->NFκB Inhibits Efferocytosis Efferocytosis MerTK->Efferocytosis PD_L1 PD_L1 MerTK->PD_L1 Downregulates TGFβ TGFβ Efferocytosis->TGFβ IL_10 IL_10 Efferocytosis->IL_10 GLUT4 GLUT4 AMPK->GLUT4 Translocation Akt Akt PI3K->Akt Akt->GLUT4 Translocation STAT STAT JAK2->STAT STAT->GLUT4 Translocation TNFα TNFα NFκB->TNFα IL_6 IL_6 NFκB->IL_6

Schematic of quercetin's multi-pathway modulation. Quercetin simultaneously regulates MerTK, glucose metabolism, and inflammatory pathways through distinct mechanisms.

MerTK Pathway Modulation in Cancer

Quercetin demonstrates significant potential as a cancer therapeutic through its modulation of the Myeloid-epithelial-reproductive tyrosine kinase (MerTK) pathway [1]. MerTK, a member of the TAM (Tyro3-Axl-MerTK) receptor tyrosine kinase family, plays a crucial role in efferocytosis - the process of apoptotic cell clearance - and promotes an immunosuppressive tumor microenvironment [1]. Quercetin effectively inhibits MerTK-mediated signaling cascades, reducing tumor progression, angiogenesis, and immune evasion mechanisms. Specifically, quercetin suppresses PD-L1 expression, inhibits cancer stem cell maintenance, and enhances apoptosis in malignant cells [1].

The MerTK pathway inhibition also disrupts efferocytosis-induced secretion of anti-inflammatory cytokines including IL-4, IL-10, IL-13, and transforming growth factor β (TGF-β), which normally promote tumor progression, invasion, and metastasis [1]. Quercetin additionally demonstrates potent effects on the TGF-β signaling pathway, reducing TGF-β1, SMAD2, SMAD3, and SMAD4 levels while upregulating the negative regulator SMAD7 [1]. This comprehensive modulation of MerTK and associated pathways positions quercetin as a promising complementary agent alongside established MerTK inhibitors, with potential to overcome limitations of targeted therapies while reducing off-target effects [1].

Metabolic Regulation and Glucose Homeostasis

Quercetin exhibits significant beneficial effects on glucose metabolism and insulin sensitivity, with mechanisms elucidated at both cellular and organismal levels [9]. In skeletal muscle cells (L6 myotubes), quercetin at physiological concentrations (0.1-1 nM) significantly promotes glucose uptake through translocation of glucose transporter type 4 (GLUT4) to the plasma membrane [9]. This process occurs through distinct signaling pathways depending on the concentration and metabolic context. At lower concentrations (0.1-1 nM), quercetin principally activates the CaMKKβ/AMPK pathway, while at higher concentrations (10 nM), it additionally engages the IRS1/PI3K/Akt signaling cascade [9].

The metabolite isorhamnetin (3′-O-methyl quercetin) demonstrates complementary mechanisms, preferentially activating the JAK2/STAT pathway to promote GLUT4 translocation [9]. This pathway diversification suggests quercetin and its metabolites can maintain glucose homeostasis through redundant mechanisms, enhancing robustness of effect. The physiological relevance of these findings is supported by in vivo studies where oral administration of quercetin glycoside (10 and 100 mg/kg body weight) significantly induced GLUT4 translocation to the plasma membrane of skeletal muscles in mice, with corresponding plasma concentrations of quercetin aglycone measured at 4.95 and 6.80 nM, respectively [9]. These findings underscore quercetin's potential in managing metabolic disorders including type 2 diabetes through multi-pathway regulation of glucose uptake.

Antioxidant and Anti-inflammatory Mechanisms

Quercetin's antioxidant capacity represents one of its most extensively documented biological activities [2]. The compound's molecular structure enables direct free radical scavenging through hydrogen atom donation from its phenolic hydroxyl groups, with the catechol group in the B-ring and the 3-OH group being particularly important for electron delocalization [2]. Quercetin demonstrates potent activity against diverse reactive oxygen species including DPPH, hydroxyl radicals, nitric oxide, hydrogen peroxide, and superoxide anions [2]. Beyond direct free radical neutralization, quercetin upregulates endogenous antioxidant defense systems including glutathione, superoxide dismutase, and catalase, while inhibiting pro-oxidant enzymes such as NADPH oxidase and xanthine oxidase [2].

The anti-inflammatory properties of quercetin involve multi-level regulation of inflammatory signaling cascades [2]. Quercetin suppresses nuclear factor kappa B (NF-κB) translocation to the nucleus, reducing expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [1] [2]. It also inhibits the production of inflammatory enzymes such as cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS) [2]. Additionally, quercetin modulates arachidonic acid metabolism, reducing prostaglandin and leukotriene synthesis [2]. These anti-inflammatory effects are particularly relevant in the context of chemotherapy-induced inflammation, where NF-κB activation can impede cancer treatment and promote metastasis [1].

Therapeutic Applications and Evidence

Table 3: Documented therapeutic applications of quercetin across disease areas

Therapeutic Area Proposed Mechanisms Research Evidence
Oncology MerTK pathway inhibition, PD-L1 suppression, CSC maintenance inhibition, enhanced apoptosis [1] In vitro and in vivo studies showing reduced tumor progression, angiogenesis, and immune evasion [1]
Metabolic Disorders AMPK and PI3K/Akt activation, GLUT4 translocation, JAK/STAT pathway modulation [9] Clinical and pre-clinical studies demonstrating improved glucose uptake and insulin sensitivity [9]
Cardiovascular Health Antioxidant protection, endothelial function improvement, cholesterol reduction, blood pressure lowering [2] Epidemiological studies and clinical trials showing cardiovascular risk reduction [2]
Neurodegenerative Diseases Oxidative stress reduction, anti-apoptotic effects, anti-inflammatory actions [2] In vitro models demonstrating neuroprotection against H₂O₂-induced cytotoxicity [2]
Anti-inflammatory Conditions NF-κB inhibition, cytokine suppression, COX-2 and iNOS downregulation [2] Multiple in vitro and animal studies showing reduced inflammatory markers [2]

The therapeutic potential of quercetin extends across multiple disease domains, with varying levels of evidence supporting its application. In oncology, quercetin demonstrates promising chemosensitizing properties, enhancing the efficacy of conventional chemotherapeutic agents against various drug-resistant tumors [1]. The compound's ability to modulate multiple signaling pathways simultaneously - including MerTK, TGF-β, and PD-L1 - positions it as a valuable complementary approach alongside targeted therapies [1]. Emerging evidence suggests that advanced delivery systems such as nanoparticle-based formulations can further enhance quercetin's antitumor efficacy by improving bioavailability and enabling tumor-specific targeting [1] [6].

In metabolic diseases, quercetin's effects on glucose homeostasis have been demonstrated in both cellular and animal models [9]. Human studies have reported beneficial effects on blood pressure, lipid profiles, and inflammatory markers, though results have shown some variability potentially related to dosing regimens and interindividual differences in quercetin metabolism [2]. The demonstrated effects of quercetin at physiological concentrations (low nM range) strengthen the case for its biological relevance in metabolic regulation [9]. For neurodegenerative conditions, quercetin has shown neuroprotective properties in experimental models, reducing oxidative stress and apoptosis in neuronal cells exposed to toxic insults [2]. Similarly, in cardiovascular contexts, quercetin improves endothelial function, reduces oxidative damage, and modulates inflammatory processes implicated in atherosclerosis development and progression [2].

Analytical Methods and Experimental Protocols

HPLC-Based Quantification Methods

High-performance liquid chromatography (HPLC) represents the most widely employed analytical technique for quercetin quantification in various matrices, including pharmaceutical formulations, biological samples, and plant extracts [5] [7]. The following optimized protocol has been validated according to International Conference on Harmonisation (ICH) guidelines:

Chromatographic Conditions:

  • Column: Thermo Hypersil Gold C18 (250 mm × 4.6 mm, 5 μm particle size) [5]
  • Mobile Phase: Acetonitrile and 2% acetic acid (40:60, v/v, pH 2.6) in isocratic mode [5]
  • Flow Rate: 1.3 mL/min with column temperature maintained at 35°C [5]
  • Detection: UV detection at 368 nm (optimal for quercetin) [7]
  • Injection Volume: 20 μL with total run time of 18.5 minutes [5]

Validation Parameters:

  • Linearity Range: 0.00488 - 200 μg/mL with R² > 0.995 [5]
  • Limit of Detection (LOD): 0.046 μg/mL [7]
  • Limit of Quantification (LOQ): 0.14 μg/mL [7]
  • Precision: Intra-day RSD 0.323-0.968%, Inter-day RSD 0.805-0.854% [5]
  • Accuracy: 97.9-103.6% recovery across quality control levels [5] [7]

Alternative methodologies include Ultra Performance Liquid Chromatography (UPLC) systems, which can reduce analysis time to 7 minutes while maintaining resolution using C18 columns (e.g., Phenomenex Luna 5 μm, 150 mm × 4.6 mm) with acetonitrile:0.1% formic acid buffer (50:50 v/v) mobile phase at 1 mL/min flow rate and detection at 371 nm [10]. For complex biological matrices, LC-MS/MS methods provide enhanced sensitivity and specificity, with applications demonstrated in plasma and urine samples following administration [10].

Glucose Uptake Assay in L6 Myotubes

The following experimental protocol has been established to evaluate quercetin's effects on glucose metabolism in skeletal muscle cells:

Cell Culture and Differentiation:

  • Maintain L6 skeletal muscle cells in α-MEM supplemented with 10% fetal bovine serum [9]
  • Differentiate myoblasts into myotubes by switching to 2% horse serum for 5-7 days [9]
  • Confirm differentiation by observing multinucleated myotube formation [9]

Treatment and Assessment:

  • Serum-starve differentiated myotubes for 4 hours prior to experiments [9]
  • Treat with quercetin (0.01 nM - 10 μM range) or vehicle control for specified durations [9]
  • Measure glucose uptake using 2-deoxy-D-[3H] glucose or similar tracer [9]
  • Assess GLUT4 translocation via immunofluorescence or membrane fractionation [9]
  • Evaluate signaling pathway activation through Western blotting for p-AMPK, p-Akt, p-IRS1 [9]

Key Findings:

  • Quercetin (0.1-1 nM) significantly increases glucose uptake in dose-dependent manner [9]
  • GLUT4 translocation peaks at 15 minutes post-treatment [9]
  • AMPK phosphorylation increased at 0.1-1 nM; Akt phosphorylation at higher concentrations (10 nM) [9]
  • siRNA knockdown confirms AMPK dependence for quercetin effects [9]

This experimental approach demonstrates quercetin's efficacy at physiologically relevant concentrations and elucidates the concentration-dependent engagement of distinct signaling pathways.

Conclusion and Future Perspectives

This compound represents a biologically active flavonoid with multifaceted mechanisms of action and promising therapeutic potential across numerous disease areas. Its ability to simultaneously modulate multiple signaling pathways - including MerTK in oncology, AMPK/PI3K in metabolic diseases, and NF-κB in inflammation - underscores its value as a multi-target therapeutic agent. However, significant challenges remain regarding its poor bioavailability and variable pharmacokinetic profile, necessitating advanced formulation strategies such as nanoparticle-based delivery systems, cyclodextrin complexes, and lipid-based carriers [6] [3].

Future research directions should prioritize well-designed clinical trials to validate pre-clinical findings, particularly in the context of combination therapies with conventional treatments [1]. Further investigation into the differential effects of quercetin and its metabolites, such as isorhamnetin, will clarify their respective contributions to observed physiological effects [9]. Additionally, optimizing delivery systems to enhance target tissue accumulation while minimizing interindividual variability in response represents a critical frontier in quercetin research [6] [3]. As analytical methods continue to improve in sensitivity and specificity, particularly with advances in LC-MS/MS applications, researchers will gain enhanced capability to monitor quercetin pharmacokinetics and pharmacodynamics in clinical settings [7] [10].

References

Comprehensive Technical Review: Antioxidant Mechanisms of Quercetin Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction and Chemical Basis

Quercetin Dihydrate (3,3′,4′,5,7-pentahydroxyflavone dihydrate; chemical formula C₁₅H₁₀O₇·2H₂O) represents a crystalline hydrate form of the flavonol quercetin that demonstrates enhanced stability under ambient conditions compared to its anhydrous counterparts. This distinct molecular arrangement features a triclinic crystal structure that significantly influences its physicochemical behavior and biological activity [1]. The compound's core chemical architecture consists of a diphenylpropane skeleton characterized by two benzene rings (A and B) connected through a heterocyclic pyrone ring (C) containing oxygen. This fundamental structure supports extended electron conjugation across the molecular system, conferring exceptional redox-active properties that underlie its potent antioxidant capabilities [2].

The antioxidant proficiency of this compound primarily originates from the electronic configuration and substitution pattern of hydroxyl groups, particularly at the 3',4'-positions on the B-ring (catechol structure), the 3-position on the C-ring, and the 5,7-positions on the A-ring. These critical functional groups facilitate hydrogen atom transfer and single electron transfer mechanisms, enabling efficient neutralization of reactive oxygen species (ROS) [2]. The ortho-dihydroxy configuration in the B-ring provides exceptional stability to radical intermediates through hydrogen bonding and electron delocalization, while the 2,3-double bond in conjugation with a 4-oxo function in the C-ring establishes a highly effective radical-scavenging pharmacophore [3]. Despite these favorable structural attributes, this compound faces significant biopharmaceutical challenges, including extremely low aqueous solubility (approximately 1 μg/mL) and consequent poor oral bioavailability, with human absorption rates ranging from only 3-17% of administered doses [2]. This limitation has prompted extensive research into advanced delivery systems to overcome these pharmacokinetic constraints.

Molecular Antioxidant Mechanisms

Direct Free Radical Scavenging and Metal Chelation

This compound exerts its antioxidant activity through multiple complementary mechanisms that operate at both molecular and cellular levels. The direct scavenging capacity against reactive oxygen and nitrogen species represents the most fundamental antioxidant pathway, wherein this compound donates hydrogen atoms or electrons to neutralize free radicals, forming stable phenoxyl radicals that terminate radical chain reactions [2]. The compound demonstrates particular efficacy against a broad spectrum of oxidative species, including superoxide anion radicals (O₂•⁻), hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻) [3]. This versatile reactivity profile stems from the favorable redox potential of approximately 0.33 eV, which enables efficient electron transfer to biologically relevant oxidants while maintaining sufficient stability of the resulting quercetin semiquinone radical.

The metal chelation capacity of this compound significantly augments its antioxidant function by preventing transition metal-catalyzed free radical generation. The compound's catechol moiety in the B-ring and carbonyl group at the C-4 position create optimal coordination sites for metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) [4]. This chelation activity inhibits Fenton and Haber-Weiss reactions that would otherwise generate highly reactive hydroxyl radicals, thereby reducing metal-induced oxidative damage. Research has demonstrated that this compound can form stable complexes with iron ions, creating nanoparticles (QFN) that exhibit remarkable ROS-scavenging properties while simultaneously addressing the compound's solubility limitations [4].

Table 1: Primary Direct Antioxidant Mechanisms of this compound

Mechanism Structural Basis Molecular Targets Biological Consequences
Hydrogen Atom Transfer 3',4'-dihydroxy catechol structure Peroxyl radicals (ROO•), alkoxyl radicals (RO•) Termination of lipid peroxidation chain reactions
Single Electron Transfer Extended electron conjugation across flavonoid skeleton Superoxide (O₂•⁻), peroxynitrite (ONOO⁻) Neutralization of ROS before cellular damage
Metal Ion Chelation C-4 carbonyl + catechol OH groups Fe²⁺/Fe³⁺, Cu²⁺ ions Inhibition of •OH generation via Fenton reaction
Radical Stabilization Electron delocalization + intramolecular H-bonding Quercetin phenoxyl radical Prevention of pro-oxidant cascade propagation
Enzyme Regulation and Gene Expression Modulation

Beyond direct free radical interception, this compound significantly influences the cellular antioxidant defense network through enzyme modulation and gene expression regulation. The compound activates the Nrf2-ARE pathway, a master regulator of cellular redox homeostasis, inducing the expression of phase II detoxifying and antioxidant enzymes including NADPH-quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and γ-glutamylcysteine synthetase (γ-GCS) [3]. This activation occurs through disruption of the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. Experimental evidence demonstrates that this compound administration significantly restores activities of endogenous antioxidant enzymes including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in oxidative stress models [1].

This compound additionally modulates the activity of various oxidative enzyme systems through direct interaction and regulation. The compound inhibits pro-oxidant enzymes such as NADPH oxidase (NOX), xanthine oxidase (XO), and inducible nitric oxide synthase (iNOS), thereby reducing cellular superoxide and nitric oxide production [5]. Concurrently, it enhances the functional capacity of mitochondrial electron transport chain components, improving respiratory efficiency while minimizing electron leakage and subsequent ROS formation. The integration of these enzyme-directed mechanisms with direct free radical scavenging creates a comprehensive antioxidant defense strategy that operates at multiple tiers of cellular organization, from immediate radical neutralization to long-term adaptive responses through gene expression changes [3] [2].

G cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms OxidativeStress Oxidative Stress (ROS/RNS) Quercetin This compound OxidativeStress->Quercetin Induces Nrf2Pathway Nrf2 Pathway Activation Quercetin->Nrf2Pathway Activates EnzymeModulation Enzyme Modulation Quercetin->EnzymeModulation Direct Interaction DirectScavenging Direct Radical Scavenging Quercetin->DirectScavenging Electron Donation MetalChelation Metal Ion Chelation Quercetin->MetalChelation Coordination AntioxidantEnzymes Antioxidant Enzyme ↑ (SOD, CAT, GPx, HO-1) Nrf2Pathway->AntioxidantEnzymes Gene Expression ProoxidantEnzymes Pro-oxidant Enzyme ↓ (NOX, XO, iNOS) EnzymeModulation->ProoxidantEnzymes Inhibition CellularProtection Cellular Protection (Reduced Oxidative Damage) AntioxidantEnzymes->CellularProtection Enhanced Defense ProoxidantEnzymes->CellularProtection Reduced ROS Production DirectScavenging->CellularProtection Neutralization MetalChelation->CellularProtection Prevents Fenton

Figure 1: Comprehensive antioxidant mechanisms of this compound showing direct free radical scavenging and indirect enzyme regulation pathways

Experimental Evidence and Research Models

In Vitro and Cell-Based Assay Systems

The antioxidant efficacy of this compound has been extensively validated through standardized in vitro assays that quantify free radical neutralization capacity. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound demonstrates an EC₅₀ value of approximately 8.2±0.3 μM, significantly outperforming reference antioxidants such as ascorbic acid (EC₅₀ = 24.5±1.1 μM) and α-tocopherol (EC₅₀ = 18.7±0.8 μM) [2]. Similarly, in the ABTS⁺+ [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] decolorization assay, the compound exhibits a Trolex Equivalent Antioxidant Capacity (TEAC) value of 4.72±0.10 mM, confirming its superior electron-donating capacity. The oxygen radical absorbance capacity (ORAC) assay reveals that this compound possesses an exceptionally high value of 5.34±0.21 μM Trolox equivalents, highlighting its effectiveness against peroxyl radicals relevant to biological systems [3].

In cell-based oxidative stress models, this compound demonstrates significant cytoprotective effects at physiologically relevant concentrations. Research using L6 myotubes shows that nanomolar concentrations (0.1-1 nM) significantly increase glucose uptake via AMPK-mediated signaling pathways while reducing intracellular ROS levels [6]. In RAW264.7 macrophage cells, this compound pretreatment at 10-50 μM concentrations inhibits LPS-induced ROS production and suppresses expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [4]. The compound's metal-chelating properties have been leveraged in innovative nanoparticle formulations (QFN), which exhibit remarkable ROS-scavenging capabilities at substantially lower effective concentrations (5-20 μM) compared to native quercetin [4]. These advanced delivery systems demonstrate enhanced cellular uptake and retention, leading to prolonged antioxidant protection and reduced oxidative damage markers.

Table 2: Experimental Models for Evaluating this compound Antioxidant Activity

Experimental System Key Parameters Measured Effective Concentration Range Significant Findings
Chemical Assays (DPPH, ABTS, ORAC) Radical scavenging capacity, TEAC values 5-100 μM Superior activity compared to standard antioxidants
Cell Culture Models (L6, RAW264.7, HepG2) Intracellular ROS, antioxidant enzymes, oxidative damage markers 0.1 nM - 50 μM Dose-dependent protection against various oxidants
Isolated Organ Studies Contractile function, tissue ROS, lipid peroxidation 1-20 μM Improved recovery after ischemia-reperfusion injury
Animal Models (Rodents) Tissue MDA, antioxidant enzymes, protein carbonylation 10-120 mg/kg/day Restoration of redox balance in various disease models
In Vivo Animal Studies and Disease Models

Animal studies provide compelling evidence for the in vivo antioxidant efficacy of this compound across various pathological conditions characterized by oxidative stress. In a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice, this compound administration (60 and 120 mg/kg body weight for 20 days) significantly decreased malondialdehyde (MDA) levels in liver, muscle, and kidney tissues while restoring catalase (CAT) activity, demonstrating systemic antioxidant protection [1]. The high-dose treatment (120 mg/kg) reduced hepatic MDA content by approximately 62% compared to the CCl₄-only group, effectively normalizing the redox status and preventing oxidative tissue damage. Histopathological examination revealed markedly reduced hepatocellular necrosis, inflammatory infiltration, and fatty degeneration in quercetin-treated animals, correlating with improved biochemical markers of liver function.

In models of acute liver failure (ALF) induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), ultra-small quercetin-Fe nanoparticles (QFN) exhibited remarkable hepatoprotective effects by combating the inflammation-cellular senescence cycle [4]. Treated animals showed significant reduction in serum transaminases (ALT and AST), decreased expression of SASP (senescence-associated secretory phenotype) factors, and enhanced liver regeneration capacity. The nanoparticle formulation demonstrated superior efficacy compared to conventional quercetin, with a 2.3-fold improvement in survival rates at equivalent quercetin doses (5 mg/kg), attributed to enhanced solubility and tissue targeting. Transcriptomic analysis revealed that QFN treatment significantly modulated pathways involved in cellular senescence, oxidative stress response, and inflammatory signaling, providing systems-level evidence for its multifaceted antioxidant mechanisms [4].

Additional in vivo studies in cardiovascular and metabolic disease models further support the therapeutic potential of this compound. In isoprenaline-induced myocardial infarction models, quercetin pretreatment (25-50 mg/kg/day) significantly reduced myocardial MDA levels, preserved glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities, and attenuated infarct size [5]. The compound demonstrated antiarrhythmic properties by preventing oxidative stress-induced calcium overload in cardiomyocytes and improving mitochondrial function. In streptozotocin-induced diabetic rats, quercetin treatment (50 mg/kg/day for 4 weeks) ameliorated hyperglycemia-associated oxidative damage in pancreatic β-cells, liver, and kidney tissues, suggesting potential applications in metabolic disorders [6] [3].

Bioavailability Enhancement and Advanced Delivery Systems

The significant biopharmaceutical limitations of this compound, particularly its poor aqueous solubility and extensive first-pass metabolism, have prompted the development of innovative formulation strategies to enhance its bioavailability and therapeutic efficacy. Conventional approaches include the formation of solid dispersions with hydrophilic carriers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP), which can increase dissolution rates by altering the physical state from crystalline to amorphous [2]. Cyclodextrin complexation represents another established method, with methyl-β-cyclodextrin demonstrating a remarkable 254-fold enhancement in water solubility while concurrently improving antioxidant activity by approximately 10% compared to native quercetin [2]. These molecular inclusion complexes protect quercetin from degradation and metabolism while facilitating absorption across biological membranes.

Advanced nanotechnology platforms have emerged as particularly promising approaches for optimizing the delivery and performance of this compound. Metal-coordinated nanoparticles, such as quercetin-Fe complexes (QFN), leverage the inherent metal-chelating capacity of quercetin to form stable, ultra-small particles with dramatically improved water solubility and cellular uptake [4]. These nanoformulations exhibit potent ROS-scavenging properties while enabling targeted delivery to tissues affected by oxidative stress. Similarly, quercetin-functionalized with copper (Cu) and selenium (Se) forms nanoparticles that effectively scavenge ROS and upregulate intracellular antioxidative enzymes, providing enhanced protection against acute kidney injury in preclinical models [4]. Lipid-based nanocarriers, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), encapsulate this compound within biocompatible lipid matrices, prolonging systemic circulation and facilitating tissue accumulation.

Table 3: Advanced Delivery Systems for this compound

Delivery Platform Key Features Bioavailability Enhancement Therapeutic Advantages
Cyclodextrin Complexes Molecular inclusion, protection from degradation 250-fold solubility increase Improved chemical stability, enhanced antioxidant activity
Metal-Coordinated Nanoparticles Ultra-small size, improved solubility 3-5 fold increase in tissue accumulation Dual functionality (quercetin + metal benefits), targeting capability
Lipid-Based Nanoparticles Biocompatible lipids, controlled release 5-8 fold increase in oral bioavailability Protection from metabolism, prolonged systemic exposure
Polymeric Nanoparticles Sustained release, surface modification 4-7 fold increase in bioavailability Targeted delivery to specific tissues or cells
Nanoemulsions Enhanced dissolution, improved absorption 6-10 fold increase in plasma levels Rapid onset of action, suitability for intravenous administration

The pharmacological benefits of these advanced delivery systems extend beyond simply improving this compound concentrations in biological fluids. By enhancing tissue targeting and cellular internalization, nanocarriers can significantly increase the therapeutic index while reducing dosage requirements. For instance, mesoporous silica nanoparticles (MSNs) conjugated with folic acid facilitate targeted quercetin delivery to tumor cells, taking advantage of increased folate receptor expression in malignant tissues [2]. This approach enhances anticancer efficacy while minimizing off-target effects. Similarly, quercetin-loaded nanoparticles demonstrate improved penetration across biological barriers, including the blood-brain barrier, expanding potential applications to neurodegenerative disorders characterized by oxidative stress [7]. These sophisticated delivery strategies collectively address the fundamental limitations of this compound, transforming it from a compound with promising in vitro activity to a viable therapeutic agent with demonstrated in vivo efficacy.

Therapeutic Applications and Clinical Implications

Metabolic and Neurological Disorders

The multifaceted antioxidant mechanisms of this compound underlie its potential therapeutic utility across diverse pathological conditions. In metabolic disorders, the compound demonstrates significant benefits in experimental models of diabetes and obesity. Research in L6 myotubes reveals that physiologically relevant nanomolar concentrations (0.1-1 nM) promote glucose uptake through AMPK-mediated GLUT4 translocation to the plasma membrane, providing a molecular basis for its antidiabetic properties [6]. This insulin-sensitizing effect is complemented by the protection of pancreatic β-cells against oxidative damage, preserving insulin secretion capacity. In high-fat diet-induced obese rodents, quercetin supplementation (25-50 mg/kg/day) reduces adipose tissue inflammation, decreases systemic oxidative stress markers, and improves endothelial function, addressing multiple facets of metabolic syndrome [3].

In neurological contexts, this compound shows promise for mitigating oxidative damage in various neurodegenerative conditions. Although direct clinical evidence in humans remains limited, extensive preclinical studies demonstrate significant neuroprotective effects [7]. The compound's ability to cross the blood-brain barrier, particularly when formulated in advanced delivery systems, enables direct antioxidant action within the central nervous system. In models of Alzheimer's disease, quercetin reduces β-amyloid-induced oxidative stress and inhibits tau hyperphosphorylation [3]. Similarly, in Parkinson's disease models, it protects dopaminergic neurons against MPTP-induced toxicity by maintaining mitochondrial function and reducing α-synuclein aggregation [7]. These neuroprotective effects are mediated through both direct free radical scavenging and activation of the Nrf2-ARE pathway, enhancing the endogenous antioxidant defense capacity of neural cells.

Cardiovascular and Hepatic Applications

The cardiovascular protective effects of this compound stem from its ability to mitigate oxidative stress in various cardiac and vascular cell types. In endothelial cells, the compound reduces NADPH oxidase activity and uncoupling of endothelial nitric oxide synthase (eNOS), thereby decreasing superoxide production while enhancing bioavailable nitric oxide (NO) [5]. This dual action improves endothelial function and reduces blood pressure in hypertensive models. In cardiomyocytes, quercetin prevents oxidative stress-induced calcium overload and mitochondrial dysfunction, explaining its antiarrhythmic properties observed in experimental models [5]. The compound also inhibits oxidation of low-density lipoprotein (LDL), a key initiating event in atherosclerosis, and reduces inflammatory activation of vascular smooth muscle cells, potentially slowing plaque progression and destabilization.

In hepatic applications, this compound demonstrates significant efficacy against various forms of liver injury. In addition to its protective effects against CCl₄-induced hepatotoxicity [1], the compound ameliorates alcohol-induced liver damage by reducing lipid peroxidation and inhibiting CYP2E1-mediated oxidative stress [4]. The recently developed quercetin-Fe nanoparticles (QFN) show exceptional promise in acute liver failure models by disrupting the vicious cycle between inflammation and cellular senescence [4]. Transcriptomic analyses reveal that QFN treatment modulates key pathways involved in oxidative stress response, apoptosis, and tissue regeneration, providing a systems-level understanding of its hepatoprotective mechanisms. The metal-coordinated nanoparticle formulation also enables magnetic resonance imaging (MRI) monitoring of drug accumulation in target tissues, offering potential theranostic applications in clinical settings.

G cluster_challenges Pharmaceutical Challenges cluster_solutions Formulation Solutions cluster_applications Therapeutic Applications Quercetin This compound Bioavailability Bioavailability Limitations Quercetin->Bioavailability Poor Solubility Extensive Metabolism Formulation Advanced Formulations Bioavailability->Formulation Prompted Development Nanoparticles Metal-Coordinated Nanoparticles Formulation->Nanoparticles Include Cyclodextrin Cyclodextrin Complexes Formulation->Cyclodextrin Include LipidCarriers Lipid-Based Carriers Formulation->LipidCarriers Include EnhancedDelivery Enhanced Tissue Delivery Nanoparticles->EnhancedDelivery Provide Cyclodextrin->EnhancedDelivery Provide LipidCarriers->EnhancedDelivery Provide Therapeutic Therapeutic Applications EnhancedDelivery->Therapeutic Enables Neuro Neurological Disorders Therapeutic->Neuro Oxidative Stress Reduction Metabolic Metabolic Diseases Therapeutic->Metabolic Insulin Sensitivity β-Cell Protection Cardiovascular Cardiovascular Conditions Therapeutic->Cardiovascular Endothelial Function Anti-arrhythmic Hepatic Hepatic Disorders Therapeutic->Hepatic Inflammation/Senescence Cycle Disruption

Figure 2: From bioavailability challenges to therapeutic applications: Advanced formulation strategies enable the clinical potential of this compound

Conclusion and Future Directions

This compound represents a multifaceted antioxidant compound with demonstrated efficacy across various experimental models of oxidative stress-related pathologies. Its comprehensive mechanism of action encompasses direct free radical scavenging, metal ion chelation, regulation of antioxidant enzyme systems, and modulation of cellular signaling pathways [1] [3] [2]. The recent development of advanced delivery systems, particularly metal-coordinated nanoparticles, has significantly addressed the inherent bioavailability limitations, enhancing its therapeutic potential [4]. These innovations have transformed this compound from a promising but pharmaceutically challenging natural product into a viable candidate for clinical development.

References

Comprehensive Technical Analysis: Quercetin Dihydrate and SIRT6 Binding Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Sirtuin 6 (SIRT6) is an NAD+-dependent protein deacylase that plays crucial roles in regulating metabolism, chromatin homeostasis, DNA repair, and aging processes. As a member of the sirtuin family, SIRT6 has emerged as a promising therapeutic target for age-related diseases, metabolic disorders, and cancer. The plant flavonoid quercetin has been identified as a potent modulator of SIRT6 activity, though early studies reported apparently contradictory effects of activation and inhibition. Recent structural biology advances have clarified these paradoxical findings by revealing that quercetin binds to a specific allosteric site on SIRT6 and that different quercetin derivatives can produce opposing effects on enzymatic activity.

This whitepaper provides a comprehensive technical analysis of the molecular interactions between quercetin and SIRT6, with particular attention to the structural basis for modulation, quantitative binding data, experimental methodologies for studying these interactions, and the functional consequences for SIRT6-mediated signaling pathways. While the available literature primarily addresses quercetin generally rather than specifically the dihydrate form, the core binding mechanism to SIRT6 is expected to be identical, with potential differences mainly affecting solubility and bioavailability rather than target engagement. The information presented herein is designed to support researchers and drug development professionals in leveraging this knowledge for the rational design of selective SIRT6 modulators with improved potency and specificity.

Structural Binding Mechanism of Quercetin with SIRT6

Allosteric Binding Site Characterization

The molecular basis for quercetin's modulation of SIRT6 has been elucidated through X-ray crystallography studies, revealing a unique binding mode at a specific allosteric site. Crystal structures of SIRT6 in complex with quercetin and ADP-ribose at 1.84 Å resolution demonstrate that quercetin binds to the distal end of SIRT6's extended acyl channel, which functions as a versatile allosteric site for SIRT6 modulation [1]. This binding site is characterized by several distinctive structural features:

  • The catechol moiety (ring B) of quercetin is deeply buried within a hydrophobic protein pocket, with its 4'-hydroxyl group forming a direct hydrogen bond to the backbone oxygen of Pro62
  • The 4'- and 3'-hydroxyl groups of the catechol moiety additionally form water-mediated interactions with the backbone of Ala53 and Ile61 and the side chain of Asp116
  • The chromen-4-one system of quercetin contributes to complex stability primarily through hydrophobic contacts with surface patches formed by Phe64, Phe82, Phe86, Val70, Val115, Met136, and Met157
  • The binding site partially overlaps with the NAD+ C-site, particularly through the interaction with Asp116, which normally forms a hydrogen bond to the NAM moiety of NAD+

This binding mode is visualized in the following diagram, which illustrates the key interactions and their spatial relationships:

G cluster_SIRT6 SIRT6 Binding Site cluster_HB cluster_WM cluster_HI Quercetin Quercetin H_Bond Hydrogen Bonds Quercetin->H_Bond Hydrophobic Hydrophobic Interactions Quercetin->Hydrophobic Water_Mediated Water-Mediated Interactions Quercetin->Water_Mediated Pro62 Pro62 (Backbone O) H_Bond->Pro62 4'-OH Phe64 Phe64 Hydrophobic->Phe64 Phe82 Phe82 Hydrophobic->Phe82 Phe86 Phe86 Hydrophobic->Phe86 Val70 Val70 Hydrophobic->Val70 Val115 Val115 Hydrophobic->Val115 Met136 Met136 Hydrophobic->Met136 Met157 Met157 Hydrophobic->Met157 Ala53 Ala53 (Backbone) Water_Mediated->Ala53 4'-OH/3'-OH Ile61 Ile61 (Backbone) Water_Mediated->Ile61 4'-OH/3'-OH Asp116 Asp116 (Side Chain) Water_Mediated->Asp116 4'-OH/3'-OH

Figure 1: Molecular interactions between quercetin and SIRT6 binding site residues. The catechol moiety forms specific hydrogen bonds while the chromen-4-one system engages in hydrophobic contacts [1].

Structural Determinants of Activation versus Inhibition

The structural basis for quercetin's function as a SIRT6 activator rather than inhibitor lies in its specific binding orientation within the acyl channel. Comparison with SIRT6 complexed with the pyrrolo[1,2-a]quinoxaline-based activator UBCS039 reveals that both compounds share substantial overlap in their binding sites [1]. The catechol group of quercetin superimposes well with the UBCS039 pyridine moiety and recapitulates its key interaction with Pro62, which appears to be a critical determinant for activation. The chromen-4-one system substitutes for the hydrophobic pyrrolo[1,2-a]quinoxaline scaffold of UBCS039 derivatives, benefiting from the non-directional nature of hydrophobic interactions and the relatively wide, hydrophobic architecture of the SIRT6 substrate channel.

This structural analysis suggests that the catechol group functions as an anchor for SIRT6 binding, while the chromen-4-one provides additional, non-specific binding contributions that could be optimized through medicinal chemistry to enhance affinity. Importantly, the binding site accommodates variations in the chromen-4-one region, explaining how different quercetin derivatives can produce either activating or inhibitory effects depending on their specific substitutions and binding orientation [1]. Derivatives that inhibit rather than activate SIRT6 exploit the same general binding site but with a rotated chromen-4-one orientation within the acyl binding channel, highlighting the versatility of this site for allosteric modulation.

Quantitative Data on Quercetin-SIRT6 Interactions

Binding and Activity Parameters

The following table summarizes key quantitative data for quercetin and its derivatives in relation to SIRT6 modulation:

Table 1: Quantitative binding and activity parameters of quercetin and derivatives with SIRT6

Compound Activity Type Potency (EC₅₀/IC₅₀) Binding Site Key Structural Determinants Specificity vs Other Sirtuins
Quercetin SIRT6 activator EC₅₀ ~1.2 mM [1] Allosteric site in acyl channel Catechol group (Anchor), Chromen-4-one (Hydrophobic interactions) Inhibits other isoforms via alternative site
Luteolin SIRT6 activator EC₅₀ ~1.2 mM [1] Allosteric site in acyl channel Catechol group similar to quercetin Not specified
Isoquercetin SIRT6 activator Not quantified Allosteric site in acyl channel Glycosylation pattern enables site discrimination Increased specificity for SIRT6
Diquercetin SIRT6 inhibitor IC₅₀ = 130 μM [2] Competes with NAD+ (NAM site) Dimeric structure affects binding orientation Also inhibits other sirtuins
2-chloro-1,4-naphthoquinone-quercetin SIRT6 inhibitor IC₅₀ = 55 μM [2] Competes with acetylated substrate Naphthoquinone substitution pattern Potent SIRT2 inhibition (IC₅₀ = 14 μM)
Specificity and Selectivity Profiling

The specificity of quercetin across sirtuin isoforms represents a crucial consideration for therapeutic applications. While quercetin activates SIRT6 through binding to the isoform-specific acyl channel site, it inhibits other sirtuin isoforms (including SIRT2) through an alternative binding site at the active site entrance [1]. This dual binding capability explains earlier contradictory reports about quercetin's effects on sirtuins and highlights the importance of cellular context for its biological activities.

Based on these insights, researchers have identified isoquercetin (quercetin-3-glucoside) as a derivative that can discriminate between these binding sites and thus activate SIRT6 with increased specificity [1]. The glycosylation in isoquercetin appears to selectively enhance engagement with the SIRT6 allosteric site while reducing affinity for the inhibitory site used by other sirtuins. This finding provides a valuable strategy for developing more selective SIRT6 modulators through targeted chemical modifications of the quercetin scaffold.

Experimental Protocols for SIRT6 Modulation Studies

Crystallography and Structural Analysis

The determination of SIRT6-quercetin complex structures employed high-resolution X-ray crystallography with the following methodological details [1]:

  • Protein Preparation: Recombinant human SIRT6 (residues 1-304) was expressed in E. coli and purified using nickel-affinity chromatography followed by size-exclusion chromatography
  • Crystallization: SIRT6 was crystallized using the sitting-drop vapor-diffusion method at 4°C with reservoir solution containing 0.1 M sodium citrate (pH 5.5) and 20% PEG 3350
  • Complex Formation: For ligand complexes, SIRT6 crystals were soaked with 5 mM quercetin and 5 mM ADP-ribose for 30-60 minutes
  • Data Collection: X-ray diffraction data were collected at 100 K using synchrotron radiation sources
  • Structure Determination: Structures were solved by molecular replacement using the apo-SIRT6 structure as a search model, with iterative rounds of refinement and model building

This approach yielded the 1.84 Å resolution structure that revealed the precise binding mode of quercetin within SIRT6's acyl channel (PDB accession code not provided in source) [1].

Activity and Binding Assays

Multiple biochemical assays have been employed to characterize SIRT6 modulation by quercetin and its derivatives, each with specific advantages and limitations:

  • Mass Spectrometry (MS) Assay: This robust direct activity measurement avoids fluorescent interference artifacts [1]

    • Substrate: Acetylated H3K9 peptide (H3K9ac) representing a physiological Sirt6 deacetylation site
    • Reaction: SIRT6 with NAD+ in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
    • Detection: Quantification of deacetylated product by MALDI-TOF mass spectrometry
    • Conditions: 37°C incubation for 90-120 minutes with varying quercetin concentrations
  • Fluor-de-Lys (FdL) Assay: A commonly used fluorescent assay, but quercetin quenches FdL fluorescence, preventing reliable measurements [1]

  • Coupled Enzymatic Assay: Measures SIRT6 activity indirectly but quercetin suppresses downstream enzymes, confounding results [1]

  • Histone and Nucleosome Deacetylation Assays: Physiologically relevant substrates that confirmed SIRT6 activation by quercetin [1]

    • Substrates: Free full-length histones and nucleosomes
    • Detection: Western blot analysis with specific antibodies against H3K18ac and H3K9ac
    • Conditions: SIRT6 incubation with quercetin followed by immunoblotting

The following diagram illustrates the key methodological approaches for studying SIRT6-quercetin interactions:

G cluster_Methods Experimental Methods cluster_Structural cluster_Biochemical cluster_Cellular SIRT6_Quercetin SIRT6-Quercetin Interaction Structural Structural Analysis (X-ray Crystallography) SIRT6_Quercetin->Structural Biochemical Biochemical Activity Assays SIRT6_Quercetin->Biochemical Cellular Cellular & In Vivo Studies SIRT6_Quercetin->Cellular Crystallization Protein Crystallization Structural->Crystallization MS_Assay Mass Spectrometry (Preferred Method) Biochemical->MS_Assay Gold Standard FdL_Assay Fluor-de-Lys (Artifact-Prone) Biochemical->FdL_Assay Not Recommended Histone_Assay Histone Deacetylation Biochemical->Histone_Assay Physiologically Relevant Gene_Expression Gene Expression Analysis Cellular->Gene_Expression Colocalization Nuclear Colocalization Cellular->Colocalization Telomere_Assay Telomere Length Measurement Cellular->Telomere_Assay Soaking Ligand Soaking Crystallization->Soaking Diffraction X-ray Diffraction Soaking->Diffraction Resolution 1.84 Å Resolution Diffraction->Resolution

Figure 2: Experimental approaches for characterizing SIRT6-quercetin interactions. Multiple complementary methods are required for comprehensive analysis [1] [3] [2].

Functional Consequences and Signaling Pathways

SIRT6-Nrf2 Axis Activation

Recent research has revealed that quercetin activates the SIRT6-Nrf2 signaling axis during oxidative stress conditions, modulating DNA repair and aging-associated markers [3]. In a human clinical trial using high-intensity interval exercise as an oxidative stress inducer, quercetin supplementation (1000 mg/day) produced the following effects:

  • Increased SIRT6-quercetin nuclear colocalization post-exercise (p < 0.001 at all timepoints)
  • Enhanced Nrf2 nuclear translocation (p < 0.001)
  • Increased expression of SIRT6 and OGG1 (DNA repair enzyme) post-exercise (p < 0.05)
  • Reduced oxidative DNA damage markers compared to placebo (p < 0.001)
  • Attenuated exercise-induced inflammatory glycan shifts in plasma

These findings demonstrate that quercetin activates SIRT6 in physiologically relevant contexts and coordinates with Nrf2 signaling to enhance cellular stress resistance and maintain genomic stability [3].

Telomere Maintenance and Senotherapeutic Effects

Quercetin supplementation has shown promising effects on telomere maintenance, particularly in conditions associated with accelerated cellular aging. In a randomized controlled trial with type 2 diabetes patients, quercetin (500 mg/day) for 12 weeks followed by a washout and another 12-week supplementation period produced a significant increase in mean telomere length (odds ratio ≥ 2.44; p < 0.05) with strengthened association after full adjustment for confounders (odds ratio = 3.48; p = 0.026) [4] [5].

This telomere-protective effect aligns with quercetin's proposed function as a senotherapeutic agent with both senolytic (eliminating senescent cells) and senomorphic (modulating senescence-associated secretory phenotype) properties. The SIRT6 activation by quercetin likely contributes to these effects through enhanced DNA repair and chromatin stabilization, highlighting the therapeutic potential of targeting the SIRT6 pathway for age-related diseases [6] [4].

Therapeutic Implications and Future Directions

Disease Applications

The modulation of SIRT6 by quercetin and its derivatives holds promise for multiple therapeutic areas:

  • Metabolic Diseases: SIRT6 regulates glucose homeostasis and insulin sensitivity, suggesting potential for type 2 diabetes management [4]
  • Cardiovascular Diseases: SIRT6 protects against endothelial dysfunction, atherosclerosis, and cardiac hypertrophy [7] [8]
  • Cancer: SIRT6 inhibition (achieved by specific quercetin derivatives) represents a potential cancer therapy approach [1] [2]
  • Age-related Disorders: SIRT6 activation may mitigate various aging processes and extend healthspan [6]
Drug Development Considerations

For researchers developing SIRT6-targeted therapeutics based on the quercetin scaffold, several key considerations emerge:

  • The catechol moiety serves as a critical anchor point for SIRT6 activation and should be preserved in derivative designs
  • Modifications to the chromen-4-one system can modulate potency and specificity, potentially separating activating versus inhibitory effects
  • Glycosylation patterns, as in isoquercetin, can enhance selectivity for SIRT6 over other sirtuin isoforms
  • Bioavailability optimization through formulation approaches (e.g., hydrogel coatings) may improve therapeutic efficacy [9]

While current quercetin derivatives show promising SIRT6 modulation, their potency remains limited (typically in high micromolar to millimolar range), indicating substantial need for medicinal chemistry optimization to develop clinically viable SIRT6-targeted therapeutics.

Conclusion

The interaction between quercetin and SIRT6 represents a fascinating example of allosteric modulation with significant implications for understanding sirtuin biology and developing novel therapeutics. Structural studies have clarified previous contradictions by revealing that quercetin activates SIRT6 through binding to a specific site in the acyl channel, while inhibiting other sirtuins through a distinct binding mode. The quercetin scaffold provides a valuable starting point for developing more potent and selective SIRT6 modulators, with potential applications in metabolic diseases, cancer, cardiovascular disorders, and aging-related conditions.

References

Quantitative Sources of Quercetin in Plants

Author: Smolecule Technical Support Team. Date: February 2026

The following table details the concentration of quercetin in various plant sources, which is fundamental for selecting raw materials. Please note that quercetin in plants is predominantly found as glycosidic conjugates; the "dihydrate" form is typically a specific crystalline form of the standard aglycone, often used in commercial and research settings for its stability [1] [2] [3].

Table 1: Quercetin Content in Selected Plant Sources

Plant Source Scientific Name Quercetin Content Specific Part / Notes
Capers Capparis spinosa 234 mg/100 g (raw) [2] Flower buds; highest known source.
Lovage Levisticum officinale 170 mg/100 g (raw) [2] Leaves.
Dill Anethum graveolens 55 mg/100 g (fresh) [2] Weed (leaves).
Coriander Coriandrum sativum 53 mg/100 g [4] -
Red Onion Allium cepa 19.9 - 39 mg/100 g [4] [5] Bulb; outer rings and root end have the highest concentration [6] [2].
Kale Brassica oleracea 8 - 23.1 mg/100 g [4] [2] Raw leaves.
Bog Blueberry Vaccinium uliginosum 18 mg/100 g [2] Fruit.
Cranberry Vaccinium sp. 14.3 - 15 mg/100 g [4] [2] Fruit.
Buckwheat Seeds Fagopyrum esculentum 15 mg/100 g [2] Seeds.
Apple Malus domestica 4.7 - 5 mg/100 g [4] [5] Fruit; skin contains most of the quercetin.
Broccoli Brassica oleracea 3 - 3.1 mg/100 g [4] [5] Raw flower heads.

Advanced Extraction and Analytical Methodologies

Conventional extraction methods are often superseded by greener, more efficient techniques. The workflow below outlines the relationship between key processes from sample preparation to analysis.

G SamplePrep Sample Preparation Extraction Extraction Method SamplePrep->Extraction Fine Powder Analysis Analysis & Quantification Extraction->Analysis Crude Extract Results Extract & Data Analysis->Results HPLC/CE Data

Sample Preparation
  • Drying: Protect from direct sunlight; air-dry at room temperature to prevent photodegradation and thermal decomposition [7].
  • Particle Size Reduction: Grind the dried plant material into fine particles to increase the surface area for solvent contact [7].
Novel Extraction Techniques

Table 2: Optimized Conditions for Novel Extraction Methods

Technique Matrix Optimal Conditions Quercetin Yield Reference
Microwave-Assisted Extraction (MAE) Red Onion Scales Solvent: Glycerol; optimized via factorial design. 27.20 ± 1.55 mg/g dry weight [7]
Ultrasound-Assisted Glycerol Extraction (UAGE) Red Onion Scales Solvent: Glycerol; optimized via factorial design. 16.55 ± 0.81 mg/g dry weight [7]
Ultrasound-Assisted Extraction (UAE) Abies nephrolepis 50% Ethanol, 20 mL/g ratio, 160W, 39.25 min, 332.19 K. 69.59 ± 2.57 mg/g [4]
Ultrasound-Assisted Extraction (UAE) Onion Skin 43.8% Ethanol, 606.4 W, 21.7 min. 20.3 mg/g [4]
Analytical Protocols: HPLC for Quantification

A robust HPLC-UV method is critical for accurate quantification [7] [3].

  • Equipment: HPLC system with UV-Vis detector.
  • Column: C18 column (e.g., 5 µm, 4.6 × 250 mm).
  • Mobile Phase: Gradient elution is recommended for complex plant extracts.
    • Mobile Phase A: 0.1% Orthophosphoric acid in water (pH ~3.00).
    • Mobile Phase B: Acetonitrile.
    • Example Gradient:
      • 0–12.0 min: 60% A, 40% B
      • 12.10–15.0 min: 80% A, 20% B
      • 15.10–20 min: 40% A, 60% B
  • Flow Rate: 1.00 mL/min.
  • Detection Wavelength: 370 nm.
  • Injection Volume: 20 µL.
  • Standard Preparation: Prepare quercetin dihydrate standard stock solution (e.g., 1.00 mg/mL) in methanol and construct a calibration curve for quantification [7].

Critical Research and Development Considerations

  • Bioavailability Challenge: A major hurdle in drug development is quercetin's inherently low bioavailability due to poor water solubility, substantial first-pass metabolism, and rapid elimination [8] [6] [2]. Research is actively focused on nanoformulations (e.g., lipid nanoparticles, polymeric micelles) and other delivery systems to enhance its therapeutic delivery [6] [4].
  • Stability During Extraction: Quercetin is sensitive to light and heat. All extraction and sample preparation steps should be carried out while protecting materials from direct light exposure to prevent degradation [7].
  • Form Distinction for R&D: For precise work, source high-purity This compound (e.g., >98% HPLC grade from commercial suppliers [1]) for use as an analytical standard or in experimental studies. Be aware that this specific crystalline form may not be directly extracted from plants, where quercetin glycosides are the native forms.

References

Comprehensive Technical Guide: Quercetin Dihydrate Food Content Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Quercetin Dihydrate represents a specific crystalline form of the flavonol quercetin that incorporates two water molecules (C₁₅H₁₀O₇·2H₂O) within its crystal lattice structure. This dihydrate configuration demonstrates significantly enhanced stability and solubility compared to anhydrous quercetin, making it particularly valuable for pharmaceutical and nutraceutical applications [1]. The presence of water molecules in the crystalline structure profoundly influences its physicochemical behavior, including dissolution characteristics and bioavailability parameters. While quercetin exists widely in various plants as glycosylated derivatives (bound to sugar molecules), the dihydrate form is particularly relevant in commercial supplement formulations and analytical reference standards due to its superior stability under ambient conditions [2].

The structural configuration of quercetin features a 3-hydroxyflavone backbone with phenolic hydroxyl groups at positions 3, 5, 7, 3', and 4'. These hydroxyl groups confer significant antioxidant potential through free radical scavenging activity and metal chelation capabilities. In plants, quercetin predominantly occurs as various glycoside conjugates, with the specific sugar moiety attached significantly influencing its bioavailability and metabolic fate in humans [3]. The dihydrate form represents one of the most thermodynamically stable crystalline configurations under standard environmental conditions, which has important implications for both analytical procedures and product formulation stability [2].

Table 1: Comparative Properties of Quercetin Forms

Property This compound Anhydrous Quercetin Typical Glycosides
Chemical Formula C₁₅H₁₀O₇·2H₂O C₁₅H₁₀O₇ Varies by glycoside
Water Solubility Moderate Low Higher than aglycones
Stability High (stable crystalline form) Moderate Varies
Bioavailability Enhanced compared to anhydrous Poor Highly variable by sugar moiety
Common Uses Reference standards, supplements Research applications Natural food sources

Food Sources and Quantitative Analysis

Dietary sources of quercetin exhibit substantial variation in both concentration and the specific glycosidic forms present, which significantly impacts absorption and bioavailability. The highest concentrations are typically found in edible plants where quercetin serves as a secondary metabolite, with particularly rich sources including onions, capers, berries, and various leafy greens [4]. The specific glycosidic pattern varies characteristically between plant families; for instance, onions primarily contain quercetin-4'-glucoside and quercetin-3,4'-diglucoside, while apples predominantly contain quercetin galactoside, quercetin rhamnoside, and quercetin rutinoside [3]. These structural differences have profound implications for bioavailability, with glucoside forms (as found in onions) demonstrating significantly higher absorption rates compared to other glycosidic configurations [4].

Comprehensive food composition databases provide quantitative information on quercetin content across various food items. The following table summarizes reported values from major sources, though significant variation can occur based on growing conditions, cultivar differences, processing methods, and culinary preparation:

Table 2: Quercetin Content in Selected Food Sources

Food Source Total Quercetin (mg/100g fresh weight) Predominant Glycosidic Forms
Capers Up to 234 mg [4] Not specified
Onions 45.0 mg [3] Quercetin-4'-glucoside, Quercetin-3,4'-diglucoside
Kale 22.6 mg [3] Various glycosides
Broccoli 13.7 mg [3] Kaempferol sophoroside (primary)
Apples 4.01 mg [3] Quercetin rutinoside, galactoside, rhamnoside, glucoside
Berries (various) 14.6-25.0 mg [3] Complex mixtures
Black tea 2.50 mg/100mL [3] Quercetin-3-rutinoside
Red wine 3.16 mg/100mL [3] Quercetin-3-glucoside, rutinoside

Epidemiological studies indicate that estimated daily intake of quercetin varies considerably across populations, with reported averages ranging from approximately 9-36 mg/day in the United States to 51-52 mg/day in European countries [3]. The primary dietary contributors to quercetin intake typically include tea, onions, apples, and red wine, though cultural dietary patterns significantly influence the relative importance of different sources [3]. Understanding these dietary patterns is crucial for epidemiological research examining potential relationships between quercetin intake and health outcomes.

Analytical Methodologies

HPLC Analysis of this compound

High-Performance Liquid Chromatography represents the gold standard analytical technique for quantification of this compound in food matrices and biological samples. A validated HPLC-UV method for simultaneous detection of quercetin and curcuminoids has been developed with specific parameters optimized for sensitivity, resolution, and reproducibility [5]. The method employs an isocratic elution system with a mobile phase consisting of acetonitrile and 2% v/v acetic acid (40:60 v/v) at pH 2.6, pumped at a flow rate of 1.3 mL/min through a Thermo Hypersil Gold column (250 mm × 4.6 mm I.D.; 5 μm) maintained at 35°C [5]. Detection is performed at 370 nm, providing optimal sensitivity for quercetin's absorption maximum while maintaining selectivity against potential interferents.

The method validation demonstrated excellent performance characteristics with a linear range of 0.00488-200 μg/mL for quercetin, limit of detection (LOD) of 0.00488 μg/mL, and limit of quantification (LOQ) of 0.03906 μg/mL [5]. The precision metrics showed relative intra-day standard deviation (% RSD) values of 0.432-0.806 μg/mL and intra-day accuracies of 99.589%-100.821% for quercetin, confirming the method's reliability for quantitative analysis [5]. For sample preparation, approximately 20 mg of standard material is accurately weighed using a microbalance and dissolved in 20 mL of HPLC-grade methanol, followed by serial dilution to appropriate calibration concentrations [5]. All solutions should be protected from light and stored at 4°C to prevent degradation.

G cluster_1 HPLC Parameters A Sample Collection (Food Material) B Homogenization A->B C Extraction (Methanol/Water) B->C E Acid Hydrolysis (For glycoside conversion) C->E D Filtration (0.45 μm membrane) F HPLC Analysis D->F E->D G Data Processing F->G P1 P1 F->P1 Column: C18 (250 × 4.6 mm, 5μm) P2 P2 F->P2 Mobile Phase: Acetonitrile:2% Acetic Acid (40:60) P3 P3 F->P3 Detection: 370 nm P4 P4 F->P4 Flow Rate: 1.3 mL/min H Quantification G->H

Experimental Workflow for this compound Analysis in Food Matrices

Advanced Analytical Techniques

For specialized applications requiring enhanced sensitivity or structural characterization, several advanced analytical platforms have been employed. Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide improved resolution and reduced analysis time through the use of sub-2μm particle columns and higher operating pressures [6]. When coupled with tandem mass spectrometry, these methods enable definitive structural identification and quantification at trace levels, with applications in pharmacokinetic studies and complex matrix analysis [6]. Additionally, nanoemulsion characterization techniques including cryo-TEM morphology assessment, dynamic light scattering for particle size distribution, and zeta potential measurements provide valuable insights into formulated quercetin products designed to enhance bioavailability [7].

The impact of storage conditions on quercetin stability represents another critical analytical consideration. Research has demonstrated that quercetin in nanoemulsion formulations remains stable when stored in the dark at ambient temperature (22±2°C) or refrigerated conditions (5±2°C), with significant degradation observed only at elevated temperatures (45±2°C) [7]. This degradation manifested as a 9% reduction in quercetin concentration, 20% decrease in pH, and 25% decline in antioxidant activity over 90 days, highlighting the importance of proper storage conditions for both analytical standards and finished products [7].

Bioavailability and Pharmacokinetics

Absorption and Metabolism

The bioavailability profile of this compound is characterized by complex absorption and metabolic pathways that significantly influence its biological activity. Following oral administration, quercetin undergoes extensive first-pass metabolism primarily involving glucuronidation, sulfation, and methylation, resulting in circulating metabolites rather than the parent compound [6]. The specific glycosidic form present in food sources dramatically influences absorption efficiency, with onion-derived quercetin glucosides demonstrating approximately 52% absorption compared to only 24% for standard quercetin supplements [4]. This enhanced bioavailability of glucoside forms is attributed to their interaction with sodium-dependent glucose transporter 1 (SGLT1), which facilitates active transport across the intestinal epithelium [4].

Pharmacokinetic studies reveal that this compound formulations typically achieve peak plasma concentrations (Cₘₐₓ) within 2-4 hours post-administration, with an elimination half-life of approximately 15 hours [4]. Advanced delivery systems can significantly enhance these parameters; for instance, a LipoMicel formulation demonstrated 7-fold higher bioavailability compared to standard quercetin at equivalent doses (500 mg), while a 1000 mg dose of the same formulation achieved 15-fold greater absorption [6]. The metabolite profile in human circulation is dominated by methylated, sulfate, and glutathione conjugates of quercetin, with significant differences in concentrations between these metabolite classes [6].

G A Oral Ingestion (this compound) B Gastric Stability A->B C Intestinal Absorption (Passive Diffusion/OATP Transport) B->C D Hepatic Metabolism C->D C1 Micellar Systems Nanoemulsions Lipid-Based Carriers C->C1 Formulation Enhancements: E Systemic Circulation (Metabolites) D->E D1 Glucuronidation Sulfation Methylation D->D1 Metabolic Pathways: F Tissue Distribution E->F G Elimination F->G F1 Liver Kidney Endothelial Tissues F->F1 Target Tissues:

Bioavailability Pathways of this compound in Humans

Bioavailability Enhancement Strategies

Several formulation approaches have been developed to overcome the inherent bioavailability limitations of this compound. Nanoemulsion technology represents one promising strategy, creating oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes typically below 100 nm to enhance solubility and intestinal absorption [7]. These systems protect quercetin from degradation while facilitating improved transport across intestinal membranes. Another innovative approach involves hydrogel coating using fenugreek seed derivatives, which has demonstrated remarkable efficacy in clinical studies, producing serum quercetin levels up to 62 times higher than unformulated quercetin [1].

The presence of dietary components also significantly influences quercetin bioavailability. Concurrent consumption of dietary fats enhances absorption of this lipophilic compound, while nondigestible fiber may improve bioavailability through modulation of gut microbiota and production of β-glucosidases that facilitate deglycosylation [4]. Additionally, genetic polymorphisms in metabolic enzymes and transport proteins contribute to the substantial interindividual variability observed in quercetin pharmacokinetics, with reported bioavailability ranging from 1.4% to 6.9% across different studies and formulations [4].

Experimental Applications and Efficacy

Preclinical Research Models

Animal studies provide valuable insights into the potential bioactivity and mechanisms of action of this compound. In a controlled investigation of carbon tetrachloride (CCl₄)-induced oxidative stress in mice, this compound supplementation at doses of 60 and 120 mg/kg body weight demonstrated significant protective effects against oxidative damage in liver, muscle, and kidney tissues [2]. The treatment resulted in decreased malondialdehyde (MDA) activity, a marker of lipid peroxidation, and restoration of catalase (CAT) antioxidant activity, indicating normalization of the redox status following toxic insult [2]. These findings support the potential of this compound as a modulator of oxidative stress in various tissue types.

Further mechanistic studies have revealed that quercetin can activate the AMPK-p38 MAPK pathway, enhancing glucose uptake in skeletal muscle and suggesting potential applications in metabolic disorders [2]. Additionally, research using cervical cancer cell lines has identified anti-proliferative properties of this compound, indicating potential as an adjunctive cancer therapy [2]. These preclinical findings provide mechanistic support for human epidemiological observations linking higher quercetin intake with reduced risk of various chronic conditions.

Human Clinical Evidence

Randomized controlled trials in human populations have provided evidence supporting several health benefits associated with quercetin supplementation. A recent study involving patients with Type 2 Diabetes Mellitus found that 500 mg daily quercetin supplementation for 12 weeks resulted in significant improvements in multiple parameters, including a 4.0% reduction in glycated hemoglobin (HbA1c), 5.0% decrease in systolic blood pressure, and 26.2% reduction in anxiety scores [8]. Additionally, participants demonstrated improved pulmonary function (FEV1 increased by 5.6%), enhanced sleep quality, and overall quality of life improvements [8].

In the context of immune support, a large randomized controlled trial involving approximately 1,000 participants found that 1,000 mg daily quercetin supplementation for 12 weeks resulted in significantly fewer days with upper respiratory tract symptoms in those over 40 years of age with higher self-rated fitness levels [1]. Meta-analyses of clinical studies have further supported quercetin's potential in cardiovascular health, demonstrating beneficial effects on blood pressure and triglyceride levels at doses of 500 mg or more daily [1]. The accumulating evidence from human trials suggests a promising role for this compound as a complementary approach to supporting various aspects of health and mitigating chronic disease risk.

Conclusion

The comprehensive analysis of This compound reveals a compound with significant analytical considerations and potential health applications. The chemical stability and solubility characteristics of the dihydrate form make it particularly suitable for standardized formulations and reference materials. Accurate quantification requires sophisticated analytical methodologies, with HPLC-UV representing the most validated approach for food content analysis. The substantial variation in quercetin content across different food sources, coupled with the significant influence of glycosidic patterns on bioavailability, highlights the importance of considering both quantity and form when evaluating dietary intake.

Future research directions should include further refinement of extraction and quantification protocols to account for the diverse glycosidic forms present in food matrices, expanded clinical investigations using well-characterized this compound formulations with enhanced bioavailability, and more comprehensive food composition databases that document specific quercetin conjugates rather than just total aglycone equivalents. As analytical techniques continue to advance and clinical evidence accumulates, this compound represents a promising compound bridging nutritional and potential therapeutic applications, with its efficacy fundamentally influenced by its chemical form, bioavailability profile, and interindividual metabolic factors.

References

Application Notes and Protocols: Cloud Point Extraction of Quercetin Dihydrate from Urine Samples and Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Method Fundamentals

Cloud point extraction (CPE) has emerged as a sustainable, efficient alternative to conventional liquid-liquid extraction techniques, particularly for the analysis of bioactive compounds in complex biological matrices. This methodology leverages the unique properties of non-ionic surfactants that form micellar structures in aqueous solutions, which can be thermally induced to separate into distinct phases. The CPE technique offers significant advantages for extracting quercetin dihydrate (QRC), a flavonoid with demonstrated pharmacological activities including anti-inflammatory, antioxidant, and potential antiviral properties [1]. The accurate detection and quantification of QRC is vital for quality control in pharmaceutical formulations and pharmacokinetic studies in biological systems [1].

Traditional extraction methods for flavonoids often require large volumes of organic solvents, present challenges in waste disposal, and may involve time-consuming procedures [2]. In contrast, CPE utilizes non-ionic surfactants such as Triton X-114, which are characterized by their low toxicity, low cost, and minimal environmental impact [3] [4]. The mechanism relies on the temperature-dependent phase separation of surfactant solutions, where upon heating above the cloud point temperature, the solution separates into a surfactant-rich phase (typically comprising 5-15% of the total volume) and a dilute aqueous phase [4]. Hydrophobic analytes like quercetin preferentially partition into the surfactant-rich phase, resulting in significant preconcentration and facilitating their analytical determination [1] [5].

Recent advancements have demonstrated the successful application of CPE for flavonoid extraction from various matrices. A micro-cloud point extraction (MCPE) method for quercetin determination in food and fruit juice samples achieved an impressive limit of detection of 2.2 ng/mL [5], highlighting the sensitivity attainable with this approach. Similarly, CPE has been effectively coupled with chromatographic techniques for the analysis of other phytochemicals in biological samples, such as ergosterol in rat plasma, urine, and feces [6]. These applications underscore the versatility and efficiency of CPE for compound extraction from complex matrices.

Principles and Advantages of Cloud Point Extraction

Theoretical Background

Cloud point extraction operates on the fundamental principle that aqueous solutions of certain non-ionic surfactants become turbid when heated above a characteristic temperature known as the cloud point temperature (CPT). This phenomenon occurs due to the dehydration of polymer chains in the surfactant molecules, leading to decreased solubility and the subsequent formation of large micellar aggregates that scatter light [4]. As temperature increases further, the solution separates into two distinct isotropic phases: a surfactant-rich phase (often referred to as the coacervate phase) and a surfactant-poor aqueous phase [3]. The surfactant-rich phase typically represents only a small fraction of the total volume (typically 1-5%), leading to significant concentration of extracted analytes.

The partitioning of analytes between the two phases depends on their hydrophobic character and ability to interact with the micellar structures. Quercetin, with its polyphenolic structure and moderate hydrophobicity, readily partitions into the surfactant-rich phase through a combination of hydrophobic interactions and hydrogen bonding with the surfactant molecules [1] [4]. The extraction efficiency is influenced by several factors including surfactant type and concentration, incubation temperature and time, pH, ionic strength, and centrifugal parameters [1] [5].

Comparative Advantages

Cloud point extraction offers several compelling advantages over traditional extraction methods:

  • Environmental Sustainability: CPE significantly reduces the consumption of hazardous organic solvents, aligning with green chemistry principles [1] [3]. The surfactants used are generally biodegradable and present lower toxicity compared to solvents like chloroform or methylene chloride used in liquid-liquid extraction.

  • Cost-Effectiveness: The required surfactants are inexpensive and readily available. The method utilizes standard laboratory equipment without need for specialized instrumentation [4].

  • High Preconcentration Efficiency: CPE typically achieves high preconcentration factors (reported as 4.6 for QRC [1] and even higher in MCPE [5]), enhancing method sensitivity and enabling detection of trace analytes.

  • Simplicity and Efficiency: The procedure involves minimal manual steps and offers rapid extraction kinetics, with equilibration times as short as 5 minutes reported for quercetin [1]. Multiple samples can be processed simultaneously, improving throughput.

  • Compatibility with Analytical Techniques: Surfactant-rich extracts can typically be injected directly into reversed-phase HPLC systems or analyzed via spectrophotometry without extensive cleanup, though appropriate dilution may be necessary to match mobile phase compatibility [6].

Table 1: Comparison of Extraction Techniques for Flavonoids

Parameter Cloud Point Extraction Liquid-Liquid Extraction Solid Phase Extraction
Organic Solvent Consumption Low (minimal or none) High (milliliters to liters) Moderate (milliliters)
Cost per Sample Low Moderate to High Moderate
Preconcentration Factor High (often >10) Moderate High
Procedure Complexity Simple Moderate Moderate to Complex
Sample Throughput High Moderate Moderate
Environmental Impact Low High Moderate

Experimental Methodology

Reagents and Equipment
3.1.1 Chemical Reagents
  • This compound (QRC) reference standard (purity ≥95%)
  • Pharmaceutical formulations containing this compound
  • Triton X-114 (cloud point temperature ≈25°C) as extraction surfactant
  • Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) for adjusting ionic strength
  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
  • Methanol (HPLC grade) for dilution and mobile phase preparation
  • Deionized water (resistivity ≥18 MΩ·cm)
3.1.2 Equipment and Instrumentation
  • Spectrophotometer with UV-Vis capability (for detection at 370-390 nm)
  • High-performance liquid chromatography (HPLC) system with UV or DAD detector (optional)
  • Centrifuge capable of maintaining 3500-5000 rpm
  • Thermostatic water bath with temperature control (±1°C)
  • pH meter with combination electrode
  • Analytical balance (precision 0.1 mg)
  • Vortex mixer
  • Micropipettes (various volumes)
  • Centrifuge tubes (conical, 15-50 mL capacity)
Sample Preparation Procedures
3.2.1 Urine Sample Preparation
  • Collection and Pretreatment: Collect urine samples and centrifuge at 3000 rpm for 10 minutes to remove particulate matter. For method validation, prepare spiked urine samples by adding known quantities of QRC standard to drug-free urine.

  • Dilution and pH Adjustment: Dilute urine samples 1:1 with deionized water to reduce matrix interference. Adjust pH to 6.0-7.0 using dilute HCl or NaOH solution to optimize extraction efficiency [1].

  • Surfactant Solution Addition: Add Triton X-114 surfactant to achieve a final concentration of 2-5% (v/v). For 10 mL of diluted urine, add 200-500 μL of Triton X-114 (20% stock solution) [1] [5].

  • Salt Addition: Incorporate Na₂SO₄ or NaCl to achieve 2-5% (w/v) concentration to enhance phase separation [5].

3.2.2 Pharmaceutical Formulation Preparation
  • Tablet/Capsule Extraction: Accurately weigh and powder tablets or capsule contents. Transfer an amount equivalent to approximately 10 mg QRC to a volumetric flask.

  • Solvent Extraction: Add 20-30 mL methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter.

  • Aqueous Dilution: Dilute the methanolic extract with deionized water to achieve a QRC concentration within the calibration range (1-12 μg/mL) and reduce organic solvent content to <5% [1].

Cloud Point Extraction Procedure

The following workflow illustrates the complete CPE process for this compound extraction:

G Start Start Sample Preparation S1 Urine/Pharmaceutical Sample Start->S1 S2 Add Triton X-114 (2-5% v/v) S1->S2 S3 Adjust pH to 6.0-7.0 S2->S3 S4 Add Salt (2-5% w/v) S3->S4 S5 Vortex Mix (1 min) S4->S5 S6 Incubate at 65°C for 5 min S5->S6 S7 Centrifuge at 3500 rpm for 5 min S6->S7 S8 Cool in Ice Bath S7->S8 S9 Decant Aqueous Phase S8->S9 S10 Dilute Surfactant-Rich Phase with Methanol S9->S10 S11 Spectrophotometric/HPLC Analysis S10->S11 End Quantification Complete S11->End

  • Solution Preparation: To 10 mL of prepared sample (urine or pharmaceutical formulation) in a 15-mL centrifuge tube, add appropriate volumes of Triton X-114 stock solution (20% v/v) to achieve 2-5% final concentration [1].

  • pH Adjustment: Adjust solution pH to 6.0-7.0 using dilute HCl or NaOH solutions. Optimal quercetin extraction occurs in slightly acidic to neutral conditions [1] [5].

  • Salt Addition: Add NaCl or Na₂SO₄ to achieve 2-5% (w/v) concentration to enhance phase separation efficiency [5].

  • Equilibration and Phase Separation:

    • Vortex the mixture for 1 minute to ensure complete mixing.
    • Incubate in a thermostatic water bath at 65°C for 5 minutes to achieve complete phase separation [1].
    • Transfer tubes to an ice bath for 5-10 minutes to increase the viscosity of the surfactant-rich phase.
  • Centrifugation: Centrifuge at 3500 rpm for 5 minutes to complete phase separation [1].

  • Phase Isolation: Carefully decant or remove the aqueous phase using a pipette. The surfactant-rich phase containing concentrated quercetin will be visible as a viscous droplet at the bottom of the tube.

  • Dilution and Analysis: Dissolve the surfactant-rich phase in an appropriate volume of methanol (typically 0.5-1.0 mL) for spectrophotometric or HPLC analysis. For spectrophotometry, measure absorbance at 370-390 nm against appropriate blanks [1].

Analysis and Quantification
3.4.1 Spectrophotometric Analysis
  • Wavelength Selection: Measure absorbance at maximum absorption wavelength for quercetin (370-390 nm).
  • Calibration Standards: Prepare quercetin standards in the range of 1-12 μg/mL in methanol.
  • Blank Preparation: Process blank samples through identical CPE procedure to account for matrix interference.
3.4.2 HPLC Analysis (Optional)
  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Methanol:water or acetonitrile:water mixtures with 0.1% formic acid
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 370 nm
  • Injection Volume: 20 μL [6]

Method Validation and Analytical Performance

Validation Parameters

The cloud point extraction method for this compound has been comprehensively validated demonstrating excellent analytical performance [1]. The method validation includes assessment of linearity, sensitivity, precision, accuracy, and robustness.

Table 2: Analytical Performance Characteristics of CPE for this compound

Parameter Without CPE With CPE Acceptance Criteria
Linearity Range (μg/mL) 1-12 1-12 R² > 0.995
Correlation Coefficient (R²) >0.998 >0.998 ≥0.995
Limit of Detection (μg/mL) 0.0351 0.0234 S/N ≥ 3
Limit of Quantification (μg/mL) 0.117 0.078 S/N ≥ 10
Precision (RSD%, n=6) <2% <2% ≤5%
Recovery (%) - 98.88-101.6% 85-115%
Preconcentration Factor - 4.6 -
Enrichment Factor - 1.75 -
Analysis Time (min) - <20 -
Applications Data

The validated method has been successfully applied to the determination of this compound in various matrices:

  • Pharmaceutical Formulations: Analysis of commercial quercetin supplements showed recovery rates of 98.88-101.6% with RSD values <2%, demonstrating high accuracy and precision for quality control applications [1].

  • Spiked Urine Samples: The method achieved quantitative recovery of quercetin from urine samples across the concentration range of 1-12 μg/mL, indicating its suitability for pharmacokinetic studies [1].

  • Food and Fruit Juice Samples: In related studies using similar CPE methodologies, quercetin was successfully determined in onion, tomato, apple, and orange juice samples with a limit of detection of 2.2 ng/mL, highlighting the method's sensitivity [5].

Optimization Considerations

The following parameters critically influence extraction efficiency and require careful optimization:

Table 3: Key Optimization Parameters for Quercetin CPE

Parameter Optimal Condition Influence on Extraction
Surfactant Type Triton X-114 Lower cloud point, efficient extraction
Surfactant Concentration 2-5% (v/v) Higher concentration increases volume of surfactant-rich phase
Incubation Temperature 65°C Must be sufficiently above cloud point temperature
Incubation Time 5 min Shorter times may not reach equilibrium
pH 6.0-7.0 Affects ionization and partitioning of quercetin
Ionic Strength 2-5% NaCl/Na₂SO₄ Enhances phase separation efficiency
Centrifugation Speed 3500 rpm Higher speeds improve phase separation

Troubleshooting and Method Optimization

Common Issues and Solutions
  • Incomplete Phase Separation: This may result from insufficient temperature, inappropriate surfactant concentration, or inadequate centrifugation. Ensure temperature is at least 15-20°C above the cloud point temperature of Triton X-114 (25°C). Increase centrifugation speed or time if necessary [4].

  • Low Recovery Efficiency: Potential causes include suboptimal pH, insufficient salt concentration, or inadequate surfactant volume. Verify pH is within 6.0-7.0 range where quercetin exhibits optimal partitioning. Increase ionic strength with additional NaCl or Na₂SO₄ to improve extraction efficiency [1] [5].

  • Poor Reproducibility: Inconsistent results often stem from temperature fluctuations during incubation or variations in cooling time before centrifugation. Use a precisely controlled water bath (±1°C) and standardize timing for all steps [1].

  • Matrix Interference: Complex samples like urine may require dilution or additional cleanup. For heavily colored urine samples, increase dilution factor or incorporate a simple filtration step prior to CPE [6].

Method Adaptation and Scaling

The basic CPE protocol can be adapted for specific research needs:

  • Micro-CPE: For limited sample volumes, scale down proportionally while maintaining critical reagent concentrations. MCPE has been successfully implemented with final volumes of 1-2 mL, requiring only microliters of surfactant-rich phase for analysis [5].

  • Alternative Surfactants: While Triton X-114 is optimal for quercetin, other surfactants including Triton X-100, Brij series, or Tween 80 may be evaluated for specific applications [4].

  • Alternative Detection Methods: Though spectrophotometry offers simplicity, coupling CPE with HPLC or LC-MS/MS provides enhanced selectivity for complex matrices [6].

Conclusion

The cloud point extraction method presented herein provides a robust, sensitive, and environmentally friendly approach for the determination of this compound in urine samples and pharmaceutical formulations. The method demonstrates excellent analytical performance with good linearity, high recovery, and low detection limits, making it suitable for both quality control applications and pharmacokinetic studies. The significant reduction in organic solvent consumption aligns with green chemistry principles while maintaining analytical efficiency. The methodology can be readily adapted for the extraction of related flavonoids and polyphenolic compounds, offering a versatile tool for analytical scientists in pharmaceutical and clinical research settings.

References

Quercetin Dihydrate protein tyrosine kinase inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for In Vitro Kinase Inhibition

Title: Assessing Quercetin Dihydrate Inhibition of Protein Tyrosine Kinase Pathways in Cell Cultures

1. Principle This protocol outlines the methodology for evaluating this compound's inhibitory effects on key protein tyrosine kinase pathways, including PI3K/AKT and SRC kinases, in mammalian cell cultures [1]. The assay measures downstream phenotypic and molecular changes resulting from kinase inhibition.

2. Materials

  • This compound (≥95% purity by HPLC) [2]
  • Anhydrous DMSO (for stock solution)
  • Appropriate cell line (e.g., K562, Molt-4, Raji, MCAS tumor cell lines) [2]
  • Cell culture medium and standard supplements
  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  • Antibodies for phosphorylated and total proteins of target pathways (e.g., AKT, SRC)

3. Stock Solution Preparation

  • Dissolve this compound in anhydrous DMSO to create a 10-50 mM stock solution [2].
  • Aliquot and store protected from light at -20°C. Under these conditions, the stock solution is stable for at least 6 months.

4. Cell Treatment and Viability Assessment

  • Plate cells at optimal density and allow to adhere overnight.
  • Treat cells with a concentration range of this compound (e.g., 0-100 µM) for 12-48 hours. Include a DMSO vehicle control (typically <0.1% v/v).
  • Assess cell viability using MTT or WST-1 assays. Quercetin is known to induce apoptosis in various tumor cell lines [2].

5. Analysis of Pathway Inhibition

  • Western Blotting: Post-treatment, lyse cells and analyze lysates by Western blotting. Probe for phosphorylation status of key pathway components (e.g., AKT for PI3K pathway) to confirm target engagement [1].
  • Cell Cycle Analysis: Analyze fixed, propidium iodide-stained cells by flow cytometry. Quercetin treatment is expected to increase the proportion of cells in the G0/G1 phase [3].

Expected Results & Data Interpretation

The experimental workflow for investigating Quercetin's effects and the signaling pathways it modulates is outlined below. The diagram illustrates the key stages from cellular treatment to mechanistic analysis.

G Start Start: Prepare Quercetin Stock Solution A Cell Treatment & Viability Assay Start->A Dilute in medium B Molecular Analysis (Western Blot) A->B Cell lysates C Functional Phenotype Assessment A->C Live/Fixed cells D Mechanism Confirmation via Key Pathways B->D Phospho-protein data C->D Phenotypic data

The following diagram summarizes the primary molecular targets of Quercetin and the consequent biological outcomes, integrating information from the search results.

G Quercetinum This compound T1 PIM1 Kinase (IC₅₀ = 43 nM) Quercetinum->T1 T2 PI3-Kinase (IC₅₀ = 3.8 µM) Quercetinum->T2 T3 SRC Kinases Quercetinum->T3 T4 Phospholipase A2 (IC₅₀ = 2 µM) Quercetinum->T4 T5 Protein Kinase C (PKC) Quercetinum->T5 O1 Induces Apoptosis T1->O1 O4 Modulates Signaling (PI3K/AKT, NF-κB) T2->O4 T3->O4 O3 Inhibits Inflammatory Mediators (NO, TNF-α) T4->O3 T5->O1 O2 G0/G1 Cell Cycle Arrest T5->O2

Application Notes

  • Bioavailability & Delivery: Quercetin has issues with absorption and insufficient bioavailability [4]. For enhanced delivery in future experiments, consider investigating nanoparticle-based delivery systems, which have shown promise in overcoming these limitations [4].
  • Combination Therapy: Quercetin has been identified as a chemosensitizer that can enhance the efficacy of chemotherapeutic drugs [4]. Explore its combination with other targeted agents.
  • Beyond Tyrosine Kinases: Be aware that Quercetin is a multi-target agent. It also inhibits mitochondrial ATPase and phosphodiesterases, and activates sirtuins [2] [3]. Design controls to attribute observed effects to the intended targets.

Troubleshooting Guide

Problem Potential Cause Solution
Poor solubility in aqueous media Low water solubility of compound Ensure stock is in DMSO; pre-dilute in aqueous base per solubility data [2]; vortex/sonicate.
High background in vehicle control DMSO cytotoxicity Keep final DMSO concentration consistent and low (<0.1%); use high-purity DMSO.
No inhibitory effect in Western blot Degraded compound / incorrect concentration Use fresh stock; validate activity with a known sensitive cell line (e.g., K562) [2]; perform dose-response.
Excessive cell death Concentration too high / exposure too long Titrate concentration; reduce treatment time; assess viability more frequently.

References

Comprehensive Application Notes and Protocols for Analysis of Quercetin Dihydrate Using HPLC-UV

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quercetin dihydrate is a flavonoid of significant interest in pharmaceutical and cosmetic research due to its potent antioxidant, anti-inflammatory, and anticancer properties. However, its analysis presents challenges due to its low aqueous solubility and potential degradation. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has emerged as the most widely used technique for quercetin quantification due to its versatility, precision, and accessibility in most analytical laboratories. This document provides detailed application notes and validated protocols for the analysis of this compound in various matrices including nanoparticles, cosmetic formulations, and biological samples, supporting researchers in drug development and quality control.

Principle

The analysis utilizes reversed-phase HPLC with UV detection, where this compound is separated based on its hydrophobicity on a C18 stationary phase. The diode array detector (DAD) enables specific detection at optimal wavelengths by acquiring spectra of eluting peaks, with maximum sensitivity for quercetin achieved between 350-370 nm due to its molecular structure containing B and C rings with hydroxyl groups that demonstrate intense absorption in this range [1]. The method provides both qualitative and quantitative determination of quercetin with minimal sample preparation, accommodating both thermolabile and non-volatile compounds that may be present in different matrices.

Materials and Equipment

Chemical Reagents
  • This compound standard (≥99.0% purity, BioChemika-Fluka) [2]
  • HPLC-grade acetonitrile and methanol (J.T. Baker) [3]
  • Glacial acetic acid or formic acid (analytical grade, QRëC) [3]
  • Purified water (HPLC grade, J.T. Baker) [4]
Equipment and Consumables
  • HPLC system with binary pump, autosampler, column oven, and DAD detector (Shimadzu or Agilent) [1] [2]
  • C18 reverse-phase column (250 mm × 4.6 mm, 5 μm) such as Thermo Hypersil Gold or INNO C18 [3] [4]
  • Security guard column with C18 cartridge (optional, for column protection) [3]
  • Membrane filters (0.45 μm nylon, Whatman) [3]
  • Syringe filters (0.45 μm PVDF) for sample filtration [4]

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Condition 1 (Single Analyte) Condition 2 (Multi-Component) Condition 3 (Gradient)
Mobile Phase 1.5% acetic acid in water/acetonitrile/methanol (55:40:5) [1] Acetonitrile:2% acetic acid (40:60, pH 2.6) [3] Gradient: 0.2% formic acid in water (A) and acetonitrile (B) [2]
Flow Rate 1.0-1.3 mL/min [1] 1.3 mL/min [3] 1.5 mL/min [2]
Column Temperature Ambient [5] 35°C [3] 40°C [2]
Detection Wavelength 368 nm [1] 370 nm [3] 350 nm [4]
Injection Volume 10-20 μL [3] [4] 20 μL [3] 10 μL [4]
Run Time ~3.6 min [1] 18.5 min [3] 35 min [4]
Retention Time ~3.6 min [1] Varies with compounds [3] Varies with gradient [4]

Sample Preparation

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol [4].
  • Working Solutions: Prepare serial dilutions from stock solution using methanol to obtain concentrations covering the expected range (typically 0.14-245 μg/mL) [1].
  • Storage: Store standard solutions in tightened screw-cap vials at 4°C protected from light to prevent degradation [3].
Sample Preparation for Different Matrices
  • Nanoparticle Formulations: Dissolve nanoparticle samples in methanol, sonicate for 10-15 minutes, and centrifuges at 10,000 rpm for 10 minutes. Collect supernatant and filter through 0.45 μm membrane before injection [1].
  • Cosmetic Creams: Accurately weigh approximately 1 g of cream sample, extract with 10 mL methanol by vortexing for 5 minutes and sonicating for 15 minutes. Centrifuge at 5000 rpm for 10 minutes, collect supernatant, and filter through 0.45 μm syringe filter [2].
  • Plant Materials: Extract 15 g of dried plant material (e.g., lotus leaves) with appropriate solvent (methanol or water) using Soxhlet apparatus or sonication. Concentrate extracts under vacuum and reconstitute in methanol to desired concentration [4].
  • Biological Samples (Plasma): Use protein precipitation with acetonitrile (1:2 ratio), vortex for 3 minutes, and centrifuge at 10,000 rpm for 10 minutes. Collect supernatant and evaporate under nitrogen stream. Reconstitute residue in mobile phase [6].

Method Validation

The following validation parameters should be established according to ICH guidelines to ensure method reliability [1] [2].

Table 2: Method Validation Parameters for this compound HPLC-UV Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 0.14-245 μg/mL [1] R² > 0.995 [1]
Detection Limit (LOD) 0.046 μg/mL [1] -
Quantification Limit (LOQ) 0.14 μg/mL [1] -
Precision (Intra-day RSD) 2.41-6.74% [1] RSD ≤ 15% for LLOQ, ≤ 10% for other concentrations [1]
Precision (Inter-day RSD) 6.87-9.42% [1] RSD ≤ 15% for LLOQ, ≤ 10% for other concentrations [1]
Accuracy (% Recovery) 88.6-110.7% [1] 85-115% [1]
Specificity No interference from rutin and kaempferol [1] No interference at retention time
Solution Stability (at 4°C) >95% after 7 days [1] -
Robustness Slight variations in pH and flow rate acceptable [1] RSD < 2% for modified parameters
Linearity

Prepare calibration curves using at least five concentration levels covering the expected range. Inject each concentration in triplicate. Plot peak area against concentration to generate the calibration curve. The method demonstrates excellent linearity with determination coefficient (R²) > 0.995 [1].

Precision and Accuracy

Assess intra-day precision by analyzing six replicates of three different concentrations (low, medium, high) on the same day. Determine inter-day precision by analyzing the same samples on three different days. Accuracy is evaluated by recovery studies using spiked samples with known quercetin concentrations [1].

Specificity

Verify method specificity by analyzing blank samples (without quercetin) and check for any interfering peaks at the retention time of quercetin. The method should effectively separate quercetin from structurally similar compounds like rutin (Rt = 2.5 min) and kaempferol (Rt = 5.4 min) [1].

Sensitivity

Determine LOD and LOQ based on signal-to-noise ratios of 3:1 and 10:1, respectively. The validated method shows LOD of 0.046 μg/mL and LOQ of 0.14 μg/mL, indicating high sensitivity [1].

System Suitability Tests

Before sample analysis, perform system suitability tests to ensure HPLC system performance:

  • Inject six replicates of standard solution at 100% concentration level
  • Calculate RSD of retention times (should be ≤ 2%)
  • Calculate RSD of peak areas (should be ≤ 5%)
  • Determine theoretical plate count (should be > 2000)
  • Calculate tailing factor (should be ≤ 2.0)

Experimental Protocol

Operational Procedure

G Start Start HPLC System MobilePhase Prepare Mobile Phase Filter and degas Start->MobilePhase Column Equilibrate Column with initial conditions (15-20 column volumes) MobilePhase->Column Standard Prepare Standard Solutions (serial dilution) Column->Standard Sample Prepare Sample Solutions (extraction/filtration) Standard->Sample Suitability Perform System Suitability Test (6 replicates of standard) Sample->Suitability Injection Inject Samples (standard, blank, test samples) Suitability->Injection DataAnalysis Data Analysis (peak integration, calibration curve) Injection->DataAnalysis Report Generate Report DataAnalysis->Report Shutdown System Shutdown (flush with high aqueous) Report->Shutdown

Figure 1: HPLC-UV Analysis Workflow for this compound

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Analysis

Problem Possible Cause Solution
Peak Tailing Column degradation or inappropriate mobile phase pH Use acidified mobile phase (0.2-1.5% acetic acid) [1]
Retention Time Shift Mobile phase composition variation or temperature fluctuations Maintain constant column temperature and prepare mobile phase consistently [3]
Low Sensitivity Suboptimal detection wavelength Use 368 nm for maximum sensitivity [1]
Noisy Baseline Contaminated mobile phase or column Filter and degas mobile phase, flush column [3]
Poor Resolution Co-elution with similar compounds Optimize mobile phase composition or use gradient elution [1]

Applications

The validated HPLC-UV method has been successfully applied to:

  • Quantification of quercetin in nanoparticles for evaluation of incorporation efficiency [1]
  • Simultaneous determination of quercetin and curcuminoids in traditional Chinese medicines [3]
  • Analysis of quercetin in cold cream formulations for cosmetic applications [2]
  • Determination of flavonoid content in plant materials (lotus leaves) [4]
  • Bioanalytical studies of quercetin in rat plasma [6]

Conclusion

The HPLC-UV method presented here provides a reliable, sensitive, and specific approach for the quantification of this compound in various matrices. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity. The optimized chromatographic conditions using acidified mobile phase and detection at 368 nm ensure efficient separation and quantification of quercetin. This protocol serves as a comprehensive guide for researchers involved in pharmaceutical development, quality control, and bioanalytical studies of quercetin-containing products.

References

Application Note: Analyzing Quercetin Dihydrate-Induced G1 Phase Cell Cycle Arrest in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quercetin, a naturally occurring flavonoid, demonstrates significant anti-proliferative activity across diverse cancer cell lines. A key mechanism of this activity is the induction of cell cycle arrest, particularly in the G1 phase. This application note provides a detailed protocol for investigating quercetin dihydrate-induced G1 phase arrest, summarizing key mechanistic data and outlining a standardized workflow for researchers in drug development.

Mechanisms of G1 Arrest and Key Quantitative Findings

Quercetin disrupts the G1/S phase transition through multiple pathways, with downregulation of cyclin D1 (CCND1) being a consistently observed mechanism [1] [2]. The following table summarizes quantitative findings on quercetin's effects across different cancer cell lines.

Table 1: Quantitative Data on Quercetin-Induced G1 Phase Arrest and Associated Mechanisms

Cell Line Reported Quercetin Concentration Key Effects on G1/S Regulators Observed Cell Cycle Effect Citation
HepG2 (Human hepatoma) 50 µM for 48 h Significant decrease in Cyclin D1 (CCND1) protein and gene expression G1 phase arrest [1] [2]
HeLa (Human cervical cancer) 80 µM for 24 h Decreased cyclin D1; induction of p53 and p21 G1 phase arrest [3]
SK-Br3 (Human breast cancer) 5-10 µM (low dose) for 2-4 days Induction of p21; hypo-phosphorylation of pRb; downregulation of cyclin B1 and CDK1 G0/G1 phase arrest [4]
HL-60 (Human leukemia) 20-80 µM for 24 h Inhibition of CDK2/4; induction of p16 and p21 G0/G1 phase arrest [5]
Breast Cancer Cells (General) Low, physiologically relevant doses p21 induction with concomitant decrease in pRb phosphorylation G1 phase arrest [4]

Detailed Experimental Protocol

This protocol is adapted from published methodologies for assessing quercetin-induced G1 phase arrest in HepG2 cells [1] [2] and can be adapted for other cell lines.

Materials and Reagents
  • Test Compound: this compound (e.g., Sigma-Aldrich, PHR1488)
  • Cell Line: HepG2 cells (or cell line of interest)
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
  • Solvent: Dimethyl sulfoxide (DMSO). Ensure final concentration in culture media does not exceed 0.5% (v/v).
  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Antibodies: Primary antibodies against Cyclin D1 (e.g., Santa Cruz Biotechnology, sc-753), β-actin (loading control), p21, phospho-Rb. Species-appropriate HRP-conjugated secondary antibodies.
  • Staining Solution: Propidium Iodide (PI) solution (e.g., 20 µg/mL PI, 200 µg/mL RNase A in PBS).
  • Other: Trypsin-EDTA, phosphate-buffered saline (PBS), flow cytometry tubes.
Cell Culture and Treatment Procedure
  • Cell Seeding: Culture HepG2 cells in complete DMEM at 37°C in a humidified 5% CO2 atmosphere. Seed cells in appropriate culture vessels at a density that will reach 60-70% confluence at the time of treatment.
  • Drug Preparation: Prepare a fresh stock solution of this compound in DMSO. Dilute the stock directly into the pre-warmed culture medium to achieve the desired final concentration (e.g., 50 µM). Include a vehicle control (0.5% DMSO).
  • Treatment: After 24 hours of seeding, replace the medium with the quercetin-containing or vehicle control medium.
  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours for HepG2 cells [1]).
Key Assays and Methodologies
A. Flow Cytometry for Cell Cycle Distribution

This is the primary assay to quantify the proportion of cells in each cell cycle phase.

  • Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 min).
  • Washing: Wash the cell pellet with cold PBS.
  • Fixation: Gently resuspend the cell pellet in 0.5-1 mL of cold PBS and add drop-wise to 3 mL of ice-cold 70% ethanol while vortexing. Fix at -20°C for at least 2 hours or overnight.
  • Staining: Pellet the fixed cells, wash with PBS, and resuspend in 0.5 mL of PI staining solution.
  • Incubation and Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. A minimum of 10,000 events per sample should be collected. Data analysis software is used to determine the percentage of cells in G0/G1, S, and G2/M phases.
B. Western Blot Analysis for Protein Expression

This assay confirms the molecular mechanism by detecting changes in key regulatory proteins.

  • Protein Extraction: Lyse treated cells directly in RIPA lysis buffer on ice for 30 minutes. Clarify lysates by centrifugation at 13,000 x g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using a standard assay (e.g., Bradford).
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE (e.g., 12% gel) and transfer to a nitrocellulose or PVDF membrane.
  • Immunoblotting:
    • Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibody (e.g., anti-Cyclin D1, anti-p21, anti-β-actin) diluted in blocking buffer overnight at 4°C.
    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect bands using enhanced chemiluminescence (ECL) substrate.
  • Densitometry: Use image analysis software to quantify band intensities, normalized to a loading control like β-actin.
C. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression

To determine if changes in protein levels are due to transcriptional regulation.

  • RNA Extraction: Isolate total RNA from treated cells using a commercial kit.
  • cDNA Synthesis: Perform reverse transcription with 1-2 µg of total RNA.
  • PCR Amplification: Amplify the cDNA using gene-specific primers for CCND1 (cyclin D1) and a housekeeping gene (e.g., GAPDH). Use agarose gel electrophoresis to visualize and quantify PCR products.

Pathway and Workflow Visualization

The following diagrams illustrate the molecular mechanism of quercetin action and the experimental workflow.

G1_Arrest_Mechanism Mechanism of Quercetin-Induced G1 Arrest Quercetin Quercetin p53 p53 Quercetin->p53 Induces Chk2 Chk2 Quercetin->Chk2 Activates CCND1 CCND1 Quercetin->CCND1 Downregulates p21 p21 p53->p21 Transactivates Chk2->p21 Phosphorylates CDK4_CDK2 CDK4_CDK2 CCND1->CDK4_CDK2 Forms Complex p21->CDK4_CDK2 Inhibits pRb pRb CDK4_CDK2->pRb Fails to Phosphorylate E2F E2F pRb->E2F Sequesters S_Phase S Phase Entry Blocked E2F->S_Phase No Activation

Diagram 1: Molecular mechanism of G1 arrest. Quercetin triggers G1 arrest by downregulating Cyclin D1 and activating the p53/p21 and Chk2/p21 pathways, leading to inhibition of CDK activity, hypophosphorylation of Rb, and sequestration of E2F, ultimately blocking S-phase entry.

Experimental_Workflow Experimental Workflow for G1 Arrest Analysis cluster_assays Parallel Assays Start Cell Seeding and Culture Treatment Treatment with This compound Start->Treatment Harvest Cell Harvest (48 hours post-treatment) Treatment->Harvest WB Western Blot Harvest->WB PCR RT-PCR Harvest->PCR FCM FCM Harvest->FCM Flow Flow Cytometry Cytometry , fillcolor= , fillcolor= FCM_Result Cell Cycle Distribution Analysis Data Integration and Conclusion FCM_Result->Analysis WB_Result Cyclin D1, p21 Protein Levels WB->WB_Result WB_Result->Analysis PCR_Result CCND1 Gene Expression PCR->PCR_Result PCR_Result->Analysis FCM->FCM_Result

Diagram 2: Experimental workflow. The protocol involves treating cells, harvesting, and performing parallel assays to comprehensively analyze G1 arrest from phenotypic (cell cycle distribution) and mechanistic (protein and gene expression) perspectives.

Data Analysis and Interpretation

  • Flow Cytometry: A successful G1 phase arrest is indicated by a statistically significant increase in the percentage of cells in the G1 phase, with a concomitant decrease in the S and G2/M populations, compared to the vehicle control.
  • Western Blot/RT-PCR: A corresponding decrease in cyclin D1 protein and mRNA levels should be observed. Upregulation of p21 protein further supports the mechanism.

Troubleshooting and Notes

  • DMSO Control: The concentration of DMSO in the vehicle control must match the highest concentration used in treated samples to rule out solvent toxicity.
  • Cell Line Variability: The effective concentration of quercetin and the predominant mechanism (e.g., reliance on p53) can vary significantly between cell lines. Preliminary dose-response and time-course experiments are critical.
  • Apoptosis: At higher concentrations or longer exposure times, quercetin can induce apoptosis [3] [5]. This can be confirmed using Annexin V/PI staining alongside cell cycle analysis.

Conclusion

This application note provides a validated framework for demonstrating and investigating this compound-induced G1 phase cell cycle arrest. The consistent observation of cyclin D1 downregulation across studies makes it a robust biomarker for confirming the mechanism of action in anticancer drug development research.

References

Comprehensive Application Notes and Protocols: Quercetin Dihydrate in Mitochondrial ATPase Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Mitochondrial ATPase (mATPase), also known as Complex V or F(_0)F(_1) ATP synthase, is a critical enzyme complex located in the inner mitochondrial membrane. It catalyzes the final step of oxidative phosphorylation, synthesizing adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate using the proton gradient generated by the electron transport chain. Under pathological conditions such as diabetes, dysregulated mATPase activity contributes to impaired energy metabolism and cellular dysfunction. The opening of the mitochondrial permeability transition (mPT) pore has been closely linked to compromised mATPase integrity, initiating processes that lead to programmed cell death [1].

Quercetin dihydrate (3,3',4',5,7-pentahydroxyflavone dihydrate) is a naturally occurring flavonol present in various fruits, vegetables, and grains. It has garnered significant research interest due to its potent antioxidant properties and multifaceted biological activities, including anti-inflammatory, anticarcinogenic, and antidiabetic effects [1]. Recent scientific investigations have revealed that quercetin exerts protective effects on mitochondrial function through multiple mechanisms, including direct interaction with mATPase, modulation of mitochondrial biogenesis, and regulation of key signaling pathways such as AMPK/PGC-1α and SIRT3/PARP-1 [1] [2] [3]. These properties make this compound a compelling candidate for investigating mitochondrial-related pathologies and developing therapeutic interventions.

Molecular Mechanisms of Action

Quercetin exerts its effects on mitochondrial ATPase through multiple interconnected molecular pathways, as illustrated in the following diagram:

G Quercetin Mitochondrial Signaling Pathways Quercetin Quercetin mATPase Binding mATPase Binding Quercetin->mATPase Binding AMPK Activation AMPK Activation Quercetin->AMPK Activation SIRT3 Activation SIRT3 Activation Quercetin->SIRT3 Activation Nrf2 Activation Nrf2 Activation Quercetin->Nrf2 Activation Cytochrome c Stabilization Cytochrome c Stabilization Quercetin->Cytochrome c Stabilization Inhibited mPT Pore Opening Inhibited mPT Pore Opening mATPase Binding->Inhibited mPT Pore Opening PGC-1α Upregulation PGC-1α Upregulation AMPK Activation->PGC-1α Upregulation PARP-1 Inhibition PARP-1 Inhibition SIRT3 Activation->PARP-1 Inhibition SOD2 Activation SOD2 Activation SIRT3 Activation->SOD2 Activation Antioxidant Response Element Antioxidant Response Element Nrf2 Activation->Antioxidant Response Element Reduced Cytochrome c Release Reduced Cytochrome c Release Inhibited mPT Pore Opening->Reduced Cytochrome c Release Decreased Apoptosis Decreased Apoptosis Reduced Cytochrome c Release->Decreased Apoptosis Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α Upregulation->Mitochondrial Biogenesis TFAM Activation TFAM Activation PGC-1α Upregulation->TFAM Activation Improved ATP Production Improved ATP Production Mitochondrial Biogenesis->Improved ATP Production Cellular Protection Cellular Protection Improved ATP Production->Cellular Protection TFAM Activation->Mitochondrial Biogenesis Reduced NAD+ Depletion Reduced NAD+ Depletion PARP-1 Inhibition->Reduced NAD+ Depletion Improved Energy Metabolism Improved Energy Metabolism Reduced NAD+ Depletion->Improved Energy Metabolism Reduced Oxidative Stress Reduced Oxidative Stress SOD2 Activation->Reduced Oxidative Stress Reduced Oxidative Stress->Cellular Protection Antioxidant Enzyme Expression Antioxidant Enzyme Expression Antioxidant Response Element->Antioxidant Enzyme Expression Antioxidant Enzyme Expression->Reduced Oxidative Stress Reduced Apoptosis Reduced Apoptosis Reduced Apoptosis->Cellular Protection Therapeutic Benefits Therapeutic Benefits Cellular Protection->Therapeutic Benefits

Key Signaling Pathways & Molecular Interactions

The mechanistic complexity of quercetin's action on mitochondrial function involves several well-defined pathways:

  • Direct Enzyme Binding: Molecular docking studies demonstrate that quercetin binds directly to the mATPase cavity with a binding energy of -7.1 Kcal/mol, which is comparable to the antidiabetic drug glibenclamide (-9.4 Kcal/mol) [1]. This direct interaction modulates mATPase activity and stabilizes the mPT pore, preventing pathological cytochrome c release and subsequent apoptosis initiation.

  • AMPK/PGC-1α Pathway Activation: Quercetin functions as a natural AMPK activator, increasing the cellular AMP/ATP ratio and promoting AMPK phosphorylation [3]. Activated AMPK subsequently upregulates PGC-1α, a master regulator of mitochondrial biogenesis. This pathway enhancement leads to increased expression of nuclear respiratory factors and mitochondrial transcription factor A (TFAM), promoting the synthesis of new mitochondrial components and restoring energy production capacity [3].

  • SIRT3/PARP-1 Pathway Modulation: In cardiac hypertrophy models, quercetin administration significantly enhances SIRT3 expression, a mitochondrial deacetylase that regulates key metabolic enzymes [2]. Activated SIRT3 directly deacetylates and inhibits PARP-1 activity, reducing NAD+ consumption and preventing energy depletion during cellular stress, thereby maintaining mitochondrial integrity under pathological conditions [2].

  • Nrf2-Mediated Antioxidant Defense: Under oxidative stress conditions, quercetin promotes the translocation of Nrf2 from the cytoplasm to the nucleus, where it activates the antioxidant response element (ARE) [4]. This activation coordinates the expression of numerous antioxidant enzymes, including SOD, catalase, and NAD(P)H quinone dehydrogenase 1, providing comprehensive protection against mitochondrial oxidative damage.

Experimental Protocols

Mitochondrial Isolation Protocol

Principle: Intact, functionally competent mitochondria are essential for reliable mATPase inhibition assays. This protocol describes the isolation of liver mitochondria from rat tissue using differential centrifugation [1].

Reagents & Solutions:

  • Homogenization Buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES-KOH (pH 7.4), 1 mM EGTA
  • Washing Buffer: 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 5 mM HEPES-KOH (pH 7.4), 0.5% BSA
  • Resuspension Buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES-KOH
  • All solutions should be prepared fresh and pre-cooled to 4°C

Procedure:

  • Sacrifice & Tissue Extraction: Euthanize experimental rats (100-120 g body weight) by cervical dislocation. Excise the liver rapidly and rinse briefly with ice-cold homogenization buffer.
  • Tissue Homogenization: Weigh the tissue, mince finely with scissors, and homogenize in 10% (w/v) suspension of homogenization buffer using a Potter-Elvehjem homogenizer with a Teflon pestle (3-4 strokes at 500 rpm).
  • Differential Centrifugation:
    • Centrifuge the homogenate at 2,300 rpm (approximately 800 × g) for 5 minutes at 4°C to remove cellular debris and unbroken cells.
    • Transfer the supernatant to a fresh tube and centrifuge at 13,000 rpm (approximately 12,000 × g) for 10 minutes at 4°C to pellet the mitochondrial fraction.
  • Mitochondrial Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in washing buffer. Repeat the centrifugation at 12,000 rpm for 10 minutes at 4°C.
  • Final Resuspension: Resuspend the purified mitochondrial pellet in resuspension buffer, dispense as aliquots into Eppendorf tubes, and maintain on ice for immediate use.
  • Protein Quantification: Determine mitochondrial protein concentration using the Bradford method with BSA as standard.

Technical Notes:

  • All procedures must be performed at 4°C to preserve mitochondrial integrity.
  • Mitochondrial functionality is best preserved when used within 4-6 hours of isolation.
  • Avoid excessive homogenization force to prevent damage to mitochondrial membranes.
Mitochondrial ATPase Inhibition Assay

Principle: This assay measures quercetin's ability to inhibit mATPase activity by quantifying the release of inorganic phosphate (P(_i)) from ATP hydrolysis [1]. The following workflow illustrates the experimental procedure:

G mATPase Inhibition Assay Workflow Mitochondrial Isolation Mitochondrial Isolation Reaction Setup Reaction Setup Mitochondrial Isolation->Reaction Setup Incubation (27°C, 30 min) Incubation (27°C, 30 min) Reaction Setup->Incubation (27°C, 30 min) ATP Solution (0.01 M) ATP Solution (0.01 M) Reaction Setup->ATP Solution (0.01 M) Assay Buffer Assay Buffer Reaction Setup->Assay Buffer Mitochondrial Sample (0.5 mg/mL) Mitochondrial Sample (0.5 mg/mL) Reaction Setup->Mitochondrial Sample (0.5 mg/mL) Quercetin Treatment Quercetin Treatment Reaction Setup->Quercetin Treatment Reaction Termination (10% SDS) Reaction Termination (10% SDS) Incubation (27°C, 30 min)->Reaction Termination (10% SDS) Color Development Color Development Reaction Termination (10% SDS)->Color Development Spectrophotometric Reading (660 nm) Spectrophotometric Reading (660 nm) Color Development->Spectrophotometric Reading (660 nm) Ammonium Molybdate Ammonium Molybdate Color Development->Ammonium Molybdate Ascorbate Reagent Ascorbate Reagent Color Development->Ascorbate Reagent Room Temperature (30 min) Room Temperature (30 min) Color Development->Room Temperature (30 min) Data Analysis Data Analysis Spectrophotometric Reading (660 nm)->Data Analysis No-Enzyme Control No-Enzyme Control No-Enzyme Control->Reaction Setup Positive Control Positive Control Positive Control->Reaction Setup

Reagents & Solutions:

  • Assay Buffer: 0.25 mM sucrose, 5 mM KCl, 0.1 M Tris-HCl buffer (pH 7.4)
  • ATP Solution: 0.01 M adenosine triphosphate in distilled water (freshly prepared)
  • This compound: Prepare stock solution in DMSO (final DMSO concentration ≤0.1%)
  • Stopping Solution: 10% sodium dodecyl sulfate (SDS)
  • Color Development Reagent: 1% ammonium molybdate in distilled water
  • Reducing Agent: 10% ascorbic acid in distilled water (freshly prepared)
  • Phosphate Standard: KH(_2)PO(_4) (0.1-1.0 mM) for calibration curve

Procedure:

  • Reaction Setup: In test tubes, combine assay buffer (final volume 2 mL with distilled water), mitochondrial sample (0.5 mg/mL protein), and this compound at desired concentrations (typically 10-100 μM).
  • Reaction Initiation: Add 0.01 M ATP to start the reaction and place tubes in a shaker water bath.
  • Incubation: Incubate reactions for 30 minutes at 27°C with continuous shaking.
  • Reaction Termination: Add 1 mL of 10% SDS to stop the reaction.
  • Color Development:
    • Add 1 mL ammonium molybdate solution followed by 1 mL ascorbate reagent.
    • Incubate at room temperature for 30 minutes to allow color development.
  • Spectrophotometric Measurement: Measure absorbance at 660 nm against a blank containing all components except mitochondria.
  • Calculation: Determine P(_i) concentration from the phosphate standard curve. Express mATPase activity as μmol P(_i) released per mg protein per hour.

Technical Notes:

  • Include appropriate controls: no-enzyme control (ATP without mitochondria) and positive control (known mATPase inhibitor).
  • Quercetin stock solutions should be prepared fresh and protected from light.
  • Linear range of the assay should be established with respect to protein concentration and incubation time.

Results & Data Analysis

Quantitative Binding & Functional Data

Table 1: Molecular Docking Results & mATPase Inhibition Profiles of Quercetin and Reference Compounds

Compound Binding Energy to mATPase (Kcal/mol) Binding Energy to Cytochrome c (Kcal/mol) mATPase Inhibition (%) Optimal Effective Dose (mg/kg)
Quercetin -7.1 -5.5 58.7% 10-60 [1]
Vitamin E -9.0 -6.4 72.3% 10 [1]
Glibenclamide -9.4 -7.0 81.5% N/A [1]

Table 2: Effects of Quercetin on Mitochondrial Functional Parameters in Diabetic Rat Model

Parameter Normal Control Diabetic Control Diabetic + Quercetin (10 mg/kg) Diabetic + Vitamin E (10 mg/kg)
mATPase Activity (μmol P(_i)/mg/h) 2.8 ± 0.3 5.1 ± 0.4* 3.5 ± 0.3 3.1 ± 0.2
mPT Pore Opening (ΔA(_{540})/min) 0.05 ± 0.01 0.18 ± 0.03* 0.08 ± 0.02 0.07 ± 0.01
Cytochrome c Activation (relative units) 1.0 ± 0.1 3.2 ± 0.4* 1.8 ± 0.3 1.5 ± 0.2
Mitochondrial MDA (nmol/mg protein) 1.2 ± 0.2 3.5 ± 0.4* 1.9 ± 0.3 1.7 ± 0.2

Data presented as mean ± SEM; *p < 0.05 vs Normal Control; p < 0.05 vs Diabetic Control [1]

Pathway Modulation Data

Table 3: Quercetin-Induced Modulation of Mitochondrial Biogenesis Pathways

Pathway Component Effect of Quercetin Experimental Model Dose/Duration Reference
AMPK Phosphorylation ↑ 2.5-fold STZ-diabetic rats 60 mg/kg, 6 weeks [3]
PGC-1α Expression ↑ 3.2-fold Traumatic brain injury mice 50 mg/kg, 24 hours [5]
SIRT3 Expression ↑ 2.1-fold Spontaneously hypertensive rats 20 mg/kg, 8 weeks [2]
Nrf2 Nuclear Translocation ↑ 4.8-fold Traumatic brain injury mice 50 mg/kg, 24 hours [4]
Mitochondrial SOD Activity ↑ 68% Traumatic brain injury mice 50 mg/kg, 24 hours [5]
ATP Content ↑ 85% High glucose-exposed RSC96 cells 50 μM, 24 hours [3]

Discussion

Interpretation of Findings

The comprehensive data presented herein demonstrate that This compound serves as a moderate direct inhibitor of mitochondrial ATPase while simultaneously activating multiple pathways that enhance mitochondrial function and integrity. The binding affinity of quercetin to mATPase (-7.1 Kcal/mol), though lower than reference compounds like vitamin E (-9.0 Kcal/mol) and glibenclamide (-9.4 Kcal/mol), remains biologically significant and contributes to its stabilizing effect on the mitochondrial permeability transition pore [1]. This dual functionality—direct enzyme modulation and system-wide mitochondrial enhancement—distinguishes quercetin from conventional inhibitors and underscores its potential as a multi-target therapeutic agent.

The dose-dependent efficacy of quercetin observed across multiple experimental models (10-60 mg/kg in vivo, 10-100 μM in vitro) reflects its concentration-dependent bioactivity. Particularly noteworthy is quercetin's ability to restore ATP production under pathological conditions (85% increase in high glucose-exposed cells) while simultaneously reducing oxidative stress markers like mitochondrial MDA [3]. This balanced effect on both energy production and oxidative protection represents a significant advantage over compounds that target only one aspect of mitochondrial dysfunction.

Technical Considerations & Limitations

Several methodological considerations warrant attention when implementing these protocols. The source of mitochondrial material significantly influences experimental outcomes; while liver mitochondria provide abundant material, cardiac or neuronal mitochondria may better reflect tissue-specific effects. The solubility limitations of this compound in aqueous solutions necessitates the use of DMSO as a vehicle, requiring careful optimization to maintain mitochondrial integrity while ensuring adequate compound delivery.

The experimental models used in the cited studies present both strengths and limitations. Streptozotocin-induced diabetic models effectively replicate hyperglycemia-associated mitochondrial dysfunction but may not fully capture the complexity of human disease progression [1] [3]. Similarly, the translation of effective concentrations from cellular systems (micromolar range) to in vivo applications requires careful consideration of pharmacokinetic parameters including bioavailability, tissue distribution, and metabolic clearance.

References

Comprehensive Application Notes and Protocols for Quercetin Dihydrate Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Quercetin Dihydrate (chemical formula: C₁₅H₁₀O₇•2H₂O) represents a crystalline hydrate form of the widely studied flavonoid quercetin, specifically engineered to enhance stability and handling properties compared to its anhydrous counterparts. This compound is classified as a flavonol and exists as a bright yellow powder with the IUPAC name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one dihydrate [1]. The dihydrate form has been identified as the most thermodynamically stable version under ambient conditions, making it particularly suitable for pharmaceutical development and research applications. Despite its favorable stability profile, this compound shares the inherent bioavailability challenges common to all quercetin forms, primarily due to its extremely low water solubility, extensive first-pass metabolism, and rapid systemic elimination [1] [2].

The pharmacological significance of quercetin encompasses a broad spectrum of therapeutic areas, including antioxidant, anti-inflammatory, anticancer, antiviral, and cardioprotective activities [2]. Preclinical studies have demonstrated that this compound exerts significant protection against oxidative stress in various tissues, normalizing CCl₄-induced changes in malondialdehyde (MDA) and catalase (CAT) activity in liver, muscle, and kidney tissues [1]. Beyond its antioxidant properties, quercetin has shown potential in enhancing glucose uptake in skeletal muscle through activation of the AMPK-p38 MAPK pathway, indicating its relevance for diabetes management [1]. Additionally, its anti-proliferative effects against cancer cell lines further underscore the importance of developing optimized formulations to overcome its pharmacokinetic limitations [1].

Formulation Considerations and Dosing Strategies

Formulation Technologies

The poor aqueous solubility of this compound represents a major challenge for its oral bioavailability, necessitating advanced formulation strategies to enhance dissolution and absorption. Research has demonstrated that lipid-based delivery systems particularly micellar formulations, can dramatically improve quercetin bioavailability. One such technology, LipoMicel (LM), has shown remarkable efficacy in enhancing systemic exposure [3]. In direct comparative studies, the LipoMicel formulation increased blood concentrations of quercetin by approximately 7-fold at a 500 mg dose compared to standard quercetin preparations [3]. This delivery system utilizes food-grade excipients that form micellar structures, effectively solubilizing the quercetin molecules and protecting them from degradation in the gastrointestinal environment [3].

Alternative approaches to improve quercetin bioavailability include encapsulation technologies, solid dispersions, and complexation with phospholipids or cyclodextrins [4]. The fundamental principle underlying these strategies is to enhance solubility and permeability while providing protection against extensive pre-systemic metabolism. When designing pharmacokinetic studies, it is crucial to account for the significant formulation-dependent variations in absorption characteristics. For instance, soft gelatin capsules used for micellar formulations may offer advantages over hard gelatin capsules in terms of dissolution profile and content release [3]. Additionally, the presence of specific excipients such as medium-chain triglycerides, lecithin, and methylsulfonylmethane can further influence the absorption kinetics and should be carefully documented in study protocols [3].

Dosing Strategies

Table 1: Dosing Regimens from Clinical Pharmacokinetic Studies of Quercetin Formulations

Formulation Type Dose Levels Dosing Duration Key Findings Study Reference
Standard Quercetin 50, 100, 150 mg/day 2 weeks Dose-dependent increase in plasma concentrations (178-570%) [5]
Standard Quercetin 250, 500 mg Single dose Low bioavailability, rapid metabolism [3]
LipoMicel Formulation 250, 500, 1000 mg Single and multiple doses (72h) 7-15 fold increase in AUC compared to standard formulation [3]
This compound (Preclinical) 60, 120 mg/kg bw 20 days Significant tissue protection against oxidative stress [1]

Based on available clinical evidence, effective dosing regimens for this compound pharmacokinetic studies should incorporate dose-ranging elements to properly characterize exposure-response relationships. Studies have demonstrated that quercetin supplementation at doses of 50, 100, and 150 mg/day for two weeks resulted in dose-dependent increases in plasma concentrations, with the highest dose producing a 570% increase from baseline [5]. For enhanced bioavailability formulations, doses ranging from 250-1000 mg have been successfully implemented, with the highest systemic exposure observed at the 1000 mg dose level [3]. The timing of administration should also be standardized, with studies typically employing once-daily dosing in multiple-dose regimens to assess steady-state concentrations.

The duration of supplementation significantly influences pharmacokinetic parameters due to potential accumulation. Multiple-dose studies conducted over 72 hours have shown that sustained quercetin blood concentrations can be maintained with repeated dosing [3]. For comprehensive characterization, study designs should include both single-dose phases to determine fundamental pharmacokinetic parameters (Cmax, Tmax, AUC0-24, elimination half-life) and multiple-dose phases to assess accumulation potential and steady-state kinetics. For preclinical investigations, doses of 60 and 120 mg/kg body weight have demonstrated efficacy in animal models, providing reference points for translational research [1].

Study Population and Experimental Design

Participant Selection Criteria

Inclusion criteria for this compound pharmacokinetic studies should prioritize healthy adults aged 21-60 years with normal body mass index (BMI 18.5-29.9 kg/m²) to minimize metabolic variability [3]. Participants should be in good general health as confirmed by comprehensive medical history, physical examination, and standard laboratory tests (complete blood count, comprehensive metabolic panel, urinalysis). Given the potential for food-quercetin interactions, participants should demonstrate willingness to avoid consumption of quercetin-rich foods (apples, berries, onions, black tea, red wine, etc.) and supplements for at least 48 hours before each treatment and throughout the study periods [3]. This dietary restriction is essential for establishing accurate baseline measurements and minimizing confounding factors in absorption assessment.

Exclusion criteria must be rigorously applied to ensure participant safety and data integrity. Key exclusion factors include presence of serious acute or chronic diseases particularly hepatic, renal, or gastrointestinal conditions that may affect absorption, metabolism, or elimination of quercetin [3]. Additional exclusion criteria should encompass: known hypersensitivity or contraindication to quercetin; pregnancy, lactation, or planning pregnancy; use of prescribed medications (especially those affecting metabolic enzymes or transporters); smoking; and excessive alcohol consumption. Studies should aim for balanced gender representation and document potential hormonal influences, though controlling for menstrual cycle phases in female participants may not be necessary based on current evidence [3]. For studies targeting specific populations (elderly, hepatically impaired, etc.), modified criteria should be developed with appropriate safety considerations.

Sample Size and Ethical Considerations

Pharmacokinetic studies of this compound require careful sample size planning to ensure adequate statistical power. Pilot studies with 10-15 participants have demonstrated feasibility for initial formulation comparisons, though larger samples (n≥35) are recommended for robust dose-response characterization [3] [5]. The crossover design offers significant advantages for comparative bioavailability assessment, with each participant serving as their own control, thereby reducing interindividual variability and enhancing statistical power [3]. For studies implementing this design, adequate washout periods (typically ≥7 days) must be incorporated to prevent carryover effects between treatment phases.

Ethical oversight must be maintained throughout study conduct, beginning with approval from an independent Institutional Review Board (IRB) or Ethics Committee [1]. All participants must provide written informed consent after receiving comprehensive information about study procedures, potential risks, and benefits [3]. The consent process should explicitly address the requirement for dietary restrictions, time commitments, and blood sampling procedures. For studies incorporating advanced formulations, certificate of analysis documentation should be obtained for all investigational products, verifying identity, purity, and composition [3]. Safety monitoring should include ongoing assessment of adverse events, with particular attention to previously documented effects at high doses including emesis, hypertension, nephrotoxicity, and electrolyte disturbances [2].

Experimental Protocols and Methodologies

Pharmacokinetic Sampling Protocol

Blood collection protocols for this compound studies must be optimized to capture the complete concentration-time profile, accounting for its characteristic delayed Tmax. Based on pharmacokinetic observations, the sampling schedule should include frequent early time points (0, 0.5, 1, 1.5, 2, 3, 4 hours) followed by extended sampling to characterize the elimination phase (6, 8, 10, 12, 24 hours) [3] [5]. For multiple-dose studies, additional trough samples should be collected immediately before each subsequent dose to assess accumulation potential. The extensive metabolism of quercetin necessitates measurement of not only the parent compound but also major metabolites, including methylated, sulfated, and glutathione conjugates [3].

Table 2: Analytical Parameters for Quercetin and Major Metabolites

Analyte Sample Volume Sample Processing Storage Conditions Key Methodological Considerations
Quercetin aglycone 50-200 μL whole blood or plasma Addition of ascorbic acid (10% w/w) to prevent oxidation Immediate freezing at -20°C Protection from light exposure during processing
Sulfated conjugates 50-200 μL whole blood or plasma Protein precipitation with acidified methanol -80°C for long-term storage Validation of enzymatic hydrolysis efficiency
Methylated conjugates 50-200 μL whole blood or plasma Liquid-liquid extraction with ethyl acetate -80°C for long-term storage Separate quantification of isorhamnetin and tamarixetin
Glutathione conjugates 50-200 μL whole blood or plasma Stabilization with antioxidant cocktails -80°C for long-term storage Assessment of conjugate stability during storage

Blood samples can be collected via venipuncture (plasma/serum) or capillary sampling (whole blood), with each method offering distinct advantages [3]. For capillary blood collection, fingerprick methods with 50 μL samples per time point have been successfully implemented, improving participant comfort and enabling more frequent sampling [3]. Regardless of collection method, samples should be immediately treated with antioxidant preservatives such as ascorbic acid (10% w/w) to prevent oxidative degradation of quercetin [3]. Proper processing (centrifugation for plasma separation) and prompt storage at -20°C or lower are critical for maintaining sample integrity throughout the study period.

Analytical Methodology

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents the gold standard for quantification of this compound and its metabolites in biological matrices [3]. Method validation must establish specificity, linearity, accuracy, precision, recovery, and stability in accordance with regulatory guidelines. Chromatographic separation typically employs reversed-phase C18 columns with gradient elution using mobile phases consisting of acidified water (0.1% formic acid) and acetonitrile or methanol [3]. The MS/MS detection should utilize electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.

For comprehensive metabolite profiling, samples should undergo enzymatic hydrolysis (using β-glucuronidase/sulfatase mixtures) to quantify total quercetin (free + conjugated) in addition to direct measurement of specific metabolites [3]. The analytical methodology should be validated for all major quercetin conjugates, with particular attention to quercetin-3-sulfate, quercetin-3-glucuronide, and isorhamnetin (3'-O-methylquercetin) as these represent dominant circulating forms [3]. Quality control samples at low, medium, and high concentrations should be analyzed in duplicate with each batch to ensure ongoing assay performance. The lower limit of quantification (LLOQ) should be sufficient to detect quercetin concentrations throughout the sampling period, with reported values in the low nanomolar range [3] [5].

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Non-compartmental analysis (NCA) represents the most appropriate method for initial characterization of this compound pharmacokinetics, providing fundamental parameters without assumptions regarding the underlying kinetic model [3] [5]. The area under the concentration-time curve (AUC) should be calculated using the linear trapezoidal method for ascending concentrations and the log-trapezoidal method for the elimination phase [3]. Both AUC0-24 (single dose) and AUC0-τ (steady-state) should be determined, with the latter being particularly relevant for multiple-dose regimens. Additional critical parameters include maximum concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), apparent clearance (CL/F), and apparent volume of distribution (Vz/F).

For comparative bioavailability assessments between formulations, analysis of variance (ANOVA) should be performed on log-transformed AUC and Cmax values with calculation of 90% confidence intervals for the ratio of geometric means [3]. Bioequivalence is typically concluded if the confidence intervals fall entirely within the 80-125% range. The dose proportionality of this compound should be assessed using power models, with statistical significance set at p<0.05 [5]. For metabolites, determination of metabolic ratios (AUCmetabolite/AUCparent) at different dose levels can provide insights into potential saturation of metabolic pathways at higher doses.

Statistical Analysis and Safety Monitoring

Statistical planning should account for the substantial interindividual variability in quercetin pharmacokinetics, which has been reported to range from 36-57% for plasma concentrations [5]. Mixed-effects models are recommended for analyzing pharmacokinetic data, incorporating appropriate random and fixed effects based on the study design. For crossover studies, the statistical model should include sequence, period, and treatment as fixed effects, with participant nested within sequence as a random effect [3]. Graphical representations of data should include mean concentration-time profiles with variability measures (SD or SEM) and individual profiles to illustrate the extent of interindividual variation.

Safety monitoring should encompass comprehensive assessment of vital signs, clinical laboratory parameters, and adverse events throughout the study period. Previous research has established that quercetin is generally well-tolerated at doses up to 1000 mg daily, though higher doses (≥945 mg/m² intravenously) have been associated with adverse effects including emesis, hypertension, nephrotoxicity, and hypokalemia [2]. All adverse events should be documented with details on onset, duration, severity, relationship to investigational product, and required interventions. The severity grading of laboratory abnormalities should follow established criteria (e.g., Common Terminology Criteria for Adverse Events), with predefined thresholds for protocol suspension or termination based on safety concerns.

Visual Experimental Workflows

G This compound PK Study Workflow cluster_stages Study Stages cluster_intervention Intervention Details Study Design Study Design Protocol Finalization Protocol Finalization Study Design->Protocol Finalization Participant Screening Participant Screening Informed Consent Informed Consent Participant Screening->Informed Consent Intervention Phase Intervention Phase Sample Analysis Sample Analysis Data Processing Data Processing PK Parameter Calculation PK Parameter Calculation Data Processing->PK Parameter Calculation Ethics Approval Ethics Approval Protocol Finalization->Ethics Approval Ethics Approval->Participant Screening Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Single-Dose Phase Single-Dose Phase Randomization->Single-Dose Phase Washout Period Washout Period Single-Dose Phase->Washout Period Blood Collection (24h) Blood Collection (24h) Single-Dose Phase->Blood Collection (24h) Multiple-Dose Phase Multiple-Dose Phase Washout Period->Multiple-Dose Phase Steady-State Assessment Steady-State Assessment Multiple-Dose Phase->Steady-State Assessment Sample Processing Sample Processing Blood Collection (24h)->Sample Processing Sample Storage Sample Storage Sample Processing->Sample Storage Sample Processing->Sample Storage UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Sample Storage->UHPLC-MS/MS Analysis Blood Collection (72h) Blood Collection (72h) Steady-State Assessment->Blood Collection (72h) Blood Collection (72h)->Sample Processing Metabolite Profiling Metabolite Profiling UHPLC-MS/MS Analysis->Metabolite Profiling Metabolite Profiling->Data Processing Statistical Analysis Statistical Analysis PK Parameter Calculation->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Diagram 1: Comprehensive Pharmacokinetic Study Workflow for this compound. This flowchart illustrates the sequential stages of clinical investigation from initial study design through final data analysis. The protocol incorporates both single-dose and multiple-dose phases with adequate washout periods, enabling complete characterization of this compound pharmacokinetics including accumulation potential. Key elements include rigorous participant screening, controlled intervention phases, comprehensive blood sampling schedules, and advanced analytical methodologies (UHPLC-MS/MS) for quantification of parent compound and metabolites.

G Quercetin Absorption & Metabolic Pathway cluster_absorption Intestinal Absorption cluster_hepatic Hpatic Metabolism cluster_elimination Elimination Pathways Oral Administration Oral Administration Formulation Release Formulation Release Oral Administration->Formulation Release Dissolution Systemic Circulation Systemic Circulation Tissue Distribution Tissue Distribution Systemic Circulation->Tissue Distribution Wide Distribution (Lungs, Liver, Kidneys) Elimination Elimination Renal Excretion Renal Excretion Elimination->Renal Excretion Urine Fecal Excretion Fecal Excretion Elimination->Fecal Excretion Bile Respiratory Excretion Respiratory Excretion Elimination->Respiratory Excretion Minor Pathway Intestinal Lumen Intestinal Lumen Formulation Release->Intestinal Lumen This compound Enterocyte Uptake Enterocyte Uptake Intestinal Lumen->Enterocyte Uptake Passive Diffusion/ Transporters Initial Metabolism Initial Metabolism Enterocyte Uptake->Initial Metabolism Intestinal Enzymes Portal Vein Portal Vein Initial Metabolism->Portal Vein Conjugated Metabolites Liver Liver Portal Vein->Liver First-Pass Metabolism Phase II Metabolism Phase II Metabolism Liver->Phase II Metabolism CYP Enzymes Methylated Conjugates Methylated Conjugates Phase II Metabolism->Methylated Conjugates COMT Sulfated Conjugates Sulfated Conjugates Phase II Metabolism->Sulfated Conjugates SULT Glucuronidated Conjugates Glucuronidated Conjugates Phase II Metabolism->Glucuronidated Conjugates UGT Glutathione Conjugates Glutathione Conjugates Phase II Metabolism->Glutathione Conjugates GST Methylated Conjugates->Systemic Circulation Sulfated Conjugates->Systemic Circulation Glucuronidated Conjugates->Systemic Circulation Glutathione Conjugates->Systemic Circulation Further Metabolism Further Metabolism Tissue Distribution->Further Metabolism Tissue Enzymes Further Metabolism->Elimination

Diagram 2: this compound Absorption, Metabolism, and Elimination Pathways. This schematic illustrates the complex pharmacokinetic journey of this compound following oral administration, highlighting key metabolic transformations and elimination routes. The process begins with formulation-dependent release and absorption, followed by extensive first-pass metabolism involving conjugation pathways (methylation, sulfation, glucuronidation, glutathione conjugation). The resulting metabolites enter systemic circulation and distribute to various tissues before ultimately being eliminated through renal and fecal routes.

Conclusion and Implementation Notes

The application notes and protocols presented herein provide a comprehensive framework for conducting rigorous pharmacokinetic studies of this compound in human subjects. Implementation of these methodologies will enable researchers to generate high-quality data supporting the development of optimized quercetin formulations with enhanced bioavailability and therapeutic potential. Critical success factors include meticulous attention to dietary controls, optimized blood sampling schedules capturing the complete concentration-time profile, and sophisticated analytical approaches capable of quantifying both parent compound and major metabolites.

Future methodological developments should focus on standardized protocols for metabolite quantification and expanded characterization of tissue distribution patterns. Additionally, further research is needed to elucidate the pharmacological activity of individual quercetin metabolites and their contribution to overall therapeutic effects. By adopting the systematic approach outlined in this document, researchers can advance our understanding of this compound pharmacokinetics and facilitate its translation into clinically effective formulations for various health applications.

References

improving Quercetin Dihydrate solubility in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Key Strategies for Enhancing Solubility

The table below summarizes the core techniques identified in recent research for improving the solubility of Quercetin (QUE) and its dihydrate form (QUE-DH).

Strategy Key Formulation/Process Key Improvement Reference
Crystalline Solid Dispersions (CSDs) Neat ball milling with polymers P188 or PEG8000 [1]. Increased dissolution rate; 3.5 to 25-fold higher oral absorption in rats [1].
Polymorph & Physical Mixtures Using anhydrous QUE (QUE-AH) in physical mixtures (PMs) with PVP or Soluplus [2]. Better solubility than Amorphous Solid Dispersions (ASDs); avoids gel-like phase separation [2].
"Green" Phase Modification (Lyophilization) Freeze-drying solutions of QUE in water-ethanol or water-acetonitrile [3]. At least 30-fold increase in water solubility [3].

Detailed Experimental Protocols

Protocol 1: Preparing Crystalline Solid Dispersions (CSDs)

This method is based on creating a microcrystalline dispersion of the drug within a polymer matrix to enhance dissolution [1].

  • Materials: Quercetin (anhydrous or dihydrate), Polymer carriers (Poloxamer 188 (P188) or Polyethylene Glycol 8000 (PEG8000)).
  • Procedure:
    • Compatibility Assessment: First, calculate the solubility parameter (Δδt) to predict drug-polymer compatibility. A Δδt < 7 indicates good compatibility [1].
    • Intermolecular Interaction Analysis: Use ( ^1H )-NMR to confirm hydrogen bonding, particularly at the 1-OH site of QUE [1].
    • Preparation: Mix QUE and the polymer, then process using methods like neat ball milling or solvent evaporation to form the CSD [1].
  • Characterization: Use Powder X-Ray Diffraction (PXRD) to confirm the crystalline state and monitor crystal growth kinetics. Use SEM and particle size analysis to confirm reduced crystalline size [1].
Protocol 2: Utilizing Anhydrous Polymorph in Physical Mixtures

This protocol uses the metastable anhydrous form of quercetin, which can avoid the gelation issues sometimes seen with amorphous dispersions [2].

  • Materials: Quercetin Dihydrate (QUE-DH), Polymers (PVP K30 or Soluplus).
  • Procedure:
    • Prepare Anhydrous QUE (QUE-AH): Dehydrate commercial QUE-DH by heating at 100 °C for 1 hour [2]. Confirm complete dehydration via thermogravimetric analysis (TGA).
    • Prepare Physical Mixtures (PMs): Mix the freshly prepared QUE-AH and polymer in a 1:1 mass ratio (50% drug loading). Blend using a vortex mixer for 2 minutes [2].
  • Dissolution Testing: Use a static method. Place a sample equivalent to 0.10 g of QUE in 100 mL deionized water at 37 °C. Withdraw 5 mL samples at set intervals (e.g., 1, 2, 4, 8, 24, 30, 48 h) and analyze concentration immediately by UV-Vis spectroscopy (at 367 nm) without filtration [2].
Protocol 3: "Green" Solubility Enhancement via Lyophilization

This eco-friendly approach uses freeze-drying to create new solid phases of the compound with significantly enhanced solubility [3].

  • Materials: Dihydroquercetin (DHQ, also known as taxifolin), Ethanol, Acetonitrile, Deionized water.
  • Procedure:
    • Prepare Stock Solution: Dissolve DHQ in a mixture of water and an organic solvent (e.g., ethanol or acetonitrile). The concentration and solvent ratio may require optimization [3].
    • Lyophilization: Subject the solution to freeze-drying (lyophilization). This process involves freezing the solution and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase [3].
  • Characterization: The resulting lyophilizates (e.g., DHQE from ethanol, DHQA from acetonitrile) should be characterized by SEM (showing altered morphology like fibers or vessels), NMR and IR (confirming molecular structure is unchanged), and XRPD (confirming a new solid-state phase) [3].

Troubleshooting Common Issues

The following workflow diagrams outline a systematic approach to diagnosing and resolving common solubility problems.

G Start Start: Poor Solubility or Dissolution Rate Q1 Does the formulation form a gel-like layer in water? Start->Q1 Q2 Is the formulation thermodynamically unstable (e.g., recrystallizes)? Q1->Q2 No A1 Switch to Physical Mixtures (PMs) • Use anhydrous Quercetin (QUE-AH) • Mix with polymer (e.g., PVP, Soluplus) • Avoids gelation seen in ASDs [2] Q1->A1 Yes Q3 Is the goal to avoid organic solvents for environmental reasons? Q2->Q3 No A2 Use Crystalline Solid Dispersions (CSDs) • Use polymers like P188 or PEG8000 • Provides thermodynamic stability [1] Q2->A2 Yes A3 Apply 'Green' Lyophilization • Use water-ethanol/acetonitrile solutions • Freeze-dry to create new phases • Achieves >30x solubility increase [3] Q3->A3 Yes End Explore other strategies (e.g., nanonization, lipid systems) Q3->End No A1->End A2->End A3->End

Frequently Asked Questions (FAQs)

  • Why does my amorphous solid dispersion (ASD) of this compound show poor dissolution? Research indicates that during the dissolution of QUE ASDs, a gel-like phase separation can occur at the particle surface. This gel layer acts as a barrier, reducing the driving force for drug release and limiting solubility. This issue is particularly strong with polymers like Soluplus [2].

  • What is the advantage of a Crystalline Solid Dispersion (CSD) over an Amorphous Solid Dispersion (ASD) for Quercetin? While ASDs can improve solubility, they are often thermodynamically unstable and may recrystallize during storage, leading to reduced performance over time. CSDs are thermodynamically stable because the drug remains in a (micro)crystalline state. They enhance the dissolution rate by reducing crystal size and improving wettability, without the instability risks of amorphous forms [1].

  • How can I improve Quercetin's solubility using environmentally friendly ("green") methods? Lyophilization (freeze-drying) is an excellent eco-friendly option. It avoids harsh chemicals and uses minimal solvent, which can often be recovered and reused. This process creates new solid-phase modifications of the compound that can dramatically increase water solubility (over 30-fold) without altering its molecular structure or antioxidant activity [3].

References

reducing Quercetin Dihydrate degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Degradation Factors & Optimal Storage

Quercetin dihydrate is susceptible to degradation from several environmental factors. The table below summarizes these factors and the corresponding optimal storage conditions to ensure stability.

Factor Effect on this compound Optimal Storage Condition
Temperature High temperatures accelerate chemical degradation and can cause dehydration. Low temperatures risk condensation if containers are opened cold [1] [2]. 2°C to 8°C for long-term storage; 15°C to 25°C (59°F to 77°F) is also acceptable if storage is short-term [1].
Humidity It is hygroscopic (absorbs moisture), leading to clumping, microbial growth, and hydrolysis [1]. Keep relative humidity below 60%. Use desiccants (e.g., silica gel) inside containers [1].
Light Exposure to light, especially UV radiation, causes photodegradation and oxidation [1]. Store in opaque, amber, or UV-resistant containers. Keep in dark storage areas [1].
Oxygen Atmospheric oxygen causes oxidation, damaging its antioxidant structure [1]. Use airtight containers. For maximum protection, use vacuum sealing or nitrogen flushing [1].
pH Stability is reduced in neutral to alkaline conditions [3]. For solutions, maintain a slightly acidic pH (5-6) [1].

Experimental Protocols for Monitoring Stability

Here are detailed methodologies you can use in the lab to assess and monitor the stability of your this compound under various storage conditions.

Protocol 1: Monitoring Thermal Degradation in Model Solutions

This method is adapted from a study on quercetin's thermal degradation kinetics and is useful for testing stability in liquid formulations [3].

  • Objective: To study the degradation profile of this compound in aqueous solution at elevated temperatures.
  • Materials:
    • This compound (>95% purity)
    • Citrate-phosphate dibasic buffer (for pH 6.5, 7.0, 7.5)
    • Methanol with 2% HCl
    • Acetone
    • Hotplate with oil bath, dark glass vials, UV/VIS spectrophotometer
  • Procedure:
    • Solution Preparation: Prepare a stock solution of this compound in acetone (e.g., 20 mM). Store at -17°C.
    • Heating: Place 50 mL of buffer in a 100-mL dark glass vial and heat to 90°C in an oil bath under stirring (400 rpm).
    • Spiking: Spike the heated buffer with the quercetin stock to achieve a final concentration of 100 μmol L⁻¹.
    • Sampling: Withdraw 0.5 mL aliquots at predetermined time intervals.
    • Analysis: Mix each aliquot with 0.5 mL of methanolic 2% HCl. Measure the absorbance at the λmax of Quercetin's Band I (determined by a preliminary scan, typically around 370-375 nm).
    • Kinetics: Plot the decrease in quercetin concentration over time. The degradation often follows a sigmoidal model, which can be fitted using software like SigmaPlot [3].
Protocol 2: Long-Term Storage Stability Testing

This protocol simulates real-world storage conditions to determine the shelf-life of solid this compound or its formulations.

  • Objective: To evaluate the impact of different storage temperatures on this compound stability over time.
  • Materials:
    • This compound powder or formulated product
    • Airtight, opaque containers (e.g., HDPE, amber glass) with desiccants
    • Controlled temperature chambers (refrigerator, incubator)
    • HPLC system with UV/VIS or PDA detector
  • Procedure:
    • Preparation: Package the powder in airtight, opaque containers with desiccants.
    • Storage: Store samples at different temperatures (e.g., 5°C, 25°C, 37°C, and 45°C) [2].
    • Sampling: Analyze samples initially (t=0) and at regular intervals (e.g., 30, 60, 90 days).
    • Analysis:
      • HPLC Analysis: Use a C-18 column with a mobile phase of 1% acetic acid in water and methanol. Monitor the quercetin peak area at 370 nm to quantify remaining concentration [2] [3].
      • Particle Size & Zeta Potential: For nanoemulsions, use dynamic light scattering to monitor particle size and zeta potential as indicators of physical stability [2].
    • Data Interpretation: A significant decrease in quercetin concentration or a change in particle size indicates degradation or instability.

Key Mechanisms & Workflow

The following diagram visualizes the relationship between the primary degradation factors and the resulting damage to the quercetin molecule, based on the mechanisms described in the research.

G Degradation Factors Degradation Factors Molecular Damage Molecular Damage Degradation Factors->Molecular Damage Triggers Observed Outcome Observed Outcome Molecular Damage->Observed Outcome Leads To Heat Heat Oxidation Oxidation Heat->Oxidation  Accelerates Dehydration Dehydration Heat->Dehydration Oxygen Oxygen Oxygen->Oxidation Light Light Photodegradation Photodegradation Light->Photodegradation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Clumping / Caking Clumping / Caking Moisture->Clumping / Caking Neutral/Basic pH Neutral/Basic pH Neutral/Basic pH->Oxidation  Catalyzes Loss of Antioxidant Activity Loss of Antioxidant Activity Oxidation->Loss of Antioxidant Activity Discoloration Discoloration Oxidation->Discoloration Hydrolysis->Loss of Antioxidant Activity Formation of Degradation Products Formation of Degradation Products Hydrolysis->Formation of Degradation Products Altered Bioavailability Altered Bioavailability Dehydration->Altered Bioavailability Photodegradation->Loss of Antioxidant Activity Photodegradation->Discoloration

Key Takeaways for Researchers

  • Prioritize Packaging: The choice of container is as crucial as the storage environment. Always use airtight, opaque, and non-reactive containers (e.g., amber glass or HDPE) to create a primary barrier against light, oxygen, and moisture [1].
  • Consider Advanced Formulations: If degradation persists despite optimal storage, consider formulating this compound into nanoemulsions or hydrogel systems. These can significantly enhance stability and bioavailability by protecting the molecule within a lipid or polymer matrix [2] [4].
  • Document Everything: Maintain detailed records of storage conditions (temperature, humidity logs) and batch numbers. This documentation is essential for troubleshooting stability issues and ensuring regulatory compliance [1].

References

minimizing Quercetin Dihydrate metabolic conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metabolic Conjugation

Q: What are the primary metabolic pathways for quercetin, and which enzymes should my experiments target?

A: Following oral ingestion, quercetin is extensively metabolized via phase II conjugation, primarily by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) [1]. The major metabolites found in plasma are conjugates with glucuronic acid and/or sulfonic acid, including hetero-conjugates featuring both (QC-GA/S) [2]. The table below summarizes the key human UGT1A isoforms involved and the inhibitory profile of quercetin itself, which can inform your inhibition strategies.

UGT Isoform Inhibitory Potential of Quercetin Inhibition Type IC₅₀ / Kᵢ values Experimental Note
UGT1A1 Moderate Non-competitive IC₅₀: 7.47 µM; Kᵢ: 2.18 µM Potential for herb-drug interactions [3] [4].
UGT1A3 Moderate Competitive IC₅₀: 10.58 µM; Kᵢ: 1.60 µM Potential for herb-drug interactions [3] [4].
UGT1A6 Weak Non-competitive IC₅₀: 7.07 µM; Kᵢ: 28.87 µM [3] [4].
UGT1A9 Strong Competitive IC₅₀: 2.81 µM; Kᵢ: 0.51 µM Primary target for inhibition; potential for herb-drug interactions [3] [4].

The following diagram illustrates the primary metabolic pathway and potential inhibition points.

G Quercetin Quercetin UGTA UGT Enzymes (1A1, 1A3, 1A9) Quercetin->UGTA Glucuronidation SULT SULT Enzymes Quercetin->SULT Sulfation QCGA Quercetin-Glucuronide UGTA->QCGA QCS Quercetin-Sulfate SULT->QCS QCGS Quercetin-Glucuronide-Sulfate (Hetero-conjugate) QCGA->QCGS Further Sulfation QCS->QCGS Further Glucuronidation Inhibitor Inhibitor Inhibitor->UGTA Inhibits

Strategies to Minimize Conjugation

Q: What experimental approaches can I use to reduce the metabolic conjugation of quercetin in vitro and in vivo?

A guide to the primary experimental strategies is provided in the table below.

Strategy Methodology & Examples Key Experimental Considerations
Chemical Inhibition Use broad-spectrum or isoform-specific UGT inhibitors in incubation systems. Examples: Requires careful concentration optimization to ensure efficacy without off-target cytotoxicity. Potential for interaction with other metabolic pathways must be controlled [3] [4].
Structural Modification Synthesize derivatives by methylating hydroxyl groups (e.g., 4'-O-methylquercetin). Rationale: Must validate that modifications do not abolish the compound's intended pharmacological activity. In silico docking and QSAR studies are recommended for initial screening [5].
Advanced Formulations Use encapsulation to shield quercetin from metabolizing enzymes. Examples: Liposomes, methyl-β-cyclodextrin inclusion complexes, mesoporous silica nanoparticles (MSNs). A 254-fold increase in water solubility was achieved with methyl-β-cyclodextrin [1]. MSNs conjugated with folic acid can enhance targeted delivery and biocompatibility [1].

Analytical Method for Conjugated Metabolites

Q: What is a robust method for quantifying conjugated quercetin metabolites in plasma to evaluate our intervention strategies?

A: A 2025 study developed and validated a high-throughput LC-MS method for this exact purpose [2].

  • Sample Preparation: Use a 96-well format solid-phase extraction (SPE) column with a weak anion exchange group. This is critical for achieving high recovery of the hetero-conjugates (QC-GA/S).
  • Analysis: Employ LC-MS with relevant biosynthesized reference standards for accurate quantitation.
  • Key Finding: This method confirmed that QC-GA/S is the predominant phase II metabolite in human plasma after quercetin glucoside or supplement ingestion. The method can resolve two isomeric forms of QC-GA/S, which is important if specific conjugates are being investigated for activity [2].

In Vivo & In Vitro Experimental Models

Q: What should I consider when translating these strategies from in vitro models to in vivo studies?

A key consideration is metabolic inactivation. While in vitro assays may show quercetin is a strong inhibitor of efflux transporters like BCRP, in vivo studies in rats and beagles showed no significant pharmacokinetic interaction with the BCRP substrate sulfasalazine, even at high doses. This was attributed to the metabolic inactivation of quercetin's interaction potential [6].

Furthermore, glucuronidation activity is dependent on factors like age and species. A study in rat liver microsomes showed that the formation rates of different quercetin glucuronides (e.g., 7-O, 3'-O, 4'-O) varied significantly with the age of the rats [7]. Always confirm in vitro findings with in vivo data.

References

Troubleshooting Guide: Common Interferences & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their likely causes, and recommended solutions.

Interference/Issue Potential Cause Recommended Solution
Peak Tailing / Poor Resolution [1] Non-optimal mobile phase pH or composition. Acidify mobile phase with 1.5% acetic acid. Use water/acetonitrile/methanol (55:40:5 v/v) [1].
Co-elution with Rutin/Kaempferol [1] Structurally similar flavonoids eluting close to Quercetin. Optimize method for specificity. A validated method shows retention times: Rutin (2.5 min), Quercetin (3.6 min), Kaempferol (5.4 min) [1].
Cross-interference in Electrochemical Detection [2] Rutin & Quercetin oxidize at similar potentials (~0.3 V). Use a gamma-irradiated hydroxyapatite-modified electrode for independent, simultaneous detection [2].
Low Solubility in Aqueous Media [3] [4] Inherently low water solubility of Quercetin. Use CO2-expanded ethanol or ethyl lactate [5], or encapsulate in α-lactalbumin fibril-based hydrogels [4].
Thermal Degradation [5] Exposure to high temperature during analysis or sample prep. Work at lower temperatures (e.g., 308 K). Use on-line analysis to minimize exposure. Anhydrous form is more suitable than dihydrate for high-temp work [5].
Instability of Stock Solutions [1] Degradation during storage. Prepare fresh solutions or store at 4°C. Avoid storage at room temperature or -20°C for extended periods [1].
Polymorphic Form Interference [3] Physical mixture performance varies with anhydrous vs. dihydrate form. For physical mixtures with polymers (PVP, Soluplus), use freshly prepared anhydrous Quercetin (QUE-AH) for superior solubility [3].

Detailed Experimental Protocols

Here are detailed methodologies for key techniques mentioned in the troubleshooting guide.

Validated HPLC-DAD Method for Nanoparticle Analysis [1]

This method is highly sensitive and has been proven to separate Quercetin from rutin and kaempferol.

  • Instrumentation: HPLC system with Diode Array Detector (DAD).
  • Column: C18 reverse-phase column.
  • Mobile Phase: Acidified with 1.5% acetic acid. Water/Acetonitrile/Methanol in a 55:40:5 (v/v/v) ratio [1].
  • Detection Wavelength: 368 nm (for higher sensitivity compared to 254 nm) [1].
  • Flow Rate: 1.0 - 1.3 mL/min [1].
  • Column Temperature: Ambient.
  • Injection Volume: 20 µL [6].
  • Retention Time: ~3.6 minutes for Quercetin [1].
  • Sample Preparation: Use methanol or the mobile phase as a solvent. Filter samples through a 0.45 µm cellulose membrane filter before injection [6].
Handling and Solubility Protocol for Low-Solubility Issues
  • For Analytical Solubility Measurement (using CXLs) [5]:
    • Use anhydrous Quercetin for faster precipitation and more stable measurements.
    • Use solvents like CO2-expanded ethyl lactate for higher solubility.
    • Keep temperatures moderate (e.g., 308 K) and pressure at 10 MPa to minimize thermal degradation while maintaining solvation power.
  • For Delivery System Development [4]:
    • Encapsulate Quercetin in α-lactalbumin fibril (ALAF)-based hydrogels cross-linked with metal ions like Na⁺.
    • This method can achieve an encapsulation efficiency (EE) of up to 91.82% and significantly improve stability and bioaccessibility.

The following diagram outlines a systematic workflow for diagnosing and resolving analytical interferences based on the observed symptoms.

G Start Start: Suspected Analytical Interference Obs1 Observed Symptom: Poor Peak Shape/Resolution Start->Obs1 Obs2 Observed Symptom: Co-eluting Peaks Start->Obs2 Obs3 Observed Symptom: Low Signal/Recovery Start->Obs3 Obs4 Observed Symptom: Extra/Unknown Peaks Start->Obs4 Act1 Action: Acidify Mobile Phase (e.g., add 1.5% Acetic Acid) Obs1->Act1 Act2 Action: Optimize Gradient/Mobile Phase or Use Specific Electrode Obs2->Act2 Act3 Action: Check Quercetin Form & Solubility (Use Anhydrous Form) Obs3->Act3 Act4 Action: Check Solution Stability & Temperature (Store at 4°C, avoid high temp) Obs4->Act4

Frequently Asked Questions (FAQs)

Q1: What is the difference between using Quercetin Dihydrate and anhydrous Quercetin in my experiments? A1: The physical form significantly impacts analytical performance. This compound (QUE-DH) is the common commercial form, but it can aggregate and cause unstable solubility measurements [5]. Anhydrous Quercetin (QUE-AH) is more suitable for solubility studies and creating physical mixtures with polymers, often resulting in better solubility and avoiding gel-like phase separation that can occur in solid dispersions made with the dihydrate [3].

Q2: How can I improve the sensitivity of my Quercetin analysis? A2: For HPLC-DAD, use a detection wavelength of 368 nm instead of 254 nm for higher signal intensity [1]. For electrochemical detection, a fabricated gamma-irradiated hydroxyapatite-based sensor can achieve detection limits in the nanomolar range (e.g., 6.6 nM) [2].

Q3: My Quercetin stock solution concentration seems to change over time. How should I store it? A3: Quercetin solutions are most stable when stored at 4°C. Avoid storage at room temperature or -20°C for extended periods, as this leads to greater degradation. Where possible, prepare fresh solutions [1].

Q4: Are there any special considerations for detecting Quercetin in the presence of Rutin? A4: Yes, this is a common challenge. In HPLC, ensure your method is specific enough to separate them (e.g., achieving different retention times). In electrochemical detection, their oxidation potentials overlap, so a standard electrode cannot distinguish them. You will need a specifically modified electrode, like the gamma-irradiated hydroxyapatite-based sensor, for simultaneous and independent detection [2].

References

Quercetin Dihydrate solvent selection for assays

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection Guide for Quercetin Dihydrate

The table below categorizes common solvents and their effects on quercetin, helping you choose the right one for your assay.

Solvent Type Examples Effect on Quercetin & Typical Use

| Polar Protic [1] [2] | Water, Methanol, Ethanol, Acetic acid | • Water: Very low solubility (~0.01 mg/mL at 25°C) [3]. • Methanol: Good solubility (4.0 mg/mL at 37°C) [3]. Ideal for HPLC analysis [4] [5] [3]. • Can participate in hydrogen bonding, stabilizing ions; may influence antioxidant reaction rates [1] [6]. | | Polar Aprotic [1] [2] | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone, Dimethylformamide (DMF) | • DMSO: Very high solubility (150 mg/mL at 25°C) [3]. Excellent for preparing stock solutions. • Acetonitrile: Commonly used as a component of the mobile phase in HPLC [4] [5] [3]. • Do not hydrogen bond with anions, potentially leading to more reactive nucleophiles [1] [2]. | | Non-Polar [1] [2] | Hexane, Benzene, Diethyl ether, Chloroform | • Generally poor solvents for polar molecules like quercetin due to "like dissolves like" principle [1] [2]. • May be used in mixtures for extracting non-polar compounds from complex samples. |

Detailed Experimental Protocols

HPLC-UV Analysis for Quantification

This is a standard and validated method for the precise quantification of quercetin [4] [5] [3].

  • Sample Preparation: Dissolve the sample in HPLC-grade methanol to prepare a stock solution. For analysis, dilute with the mobile phase to the desired concentration [4] [3].
  • Recommended HPLC Conditions:
    • Column: Thermo Hypersil Gold C18 (250 mm × 4.6 mm, 5 μm) or equivalent reverse-phase column [4] [5].
    • Mobile Phase: Acetonitrile and acidified water (e.g., 2% v/v acetic acid or 0.2% formic acid) [4] [5] [3]. Use an isocratic elution (e.g., 40:60 v/v Acetonitrile/2% Acetic Acid) [4] or a gradient elution [5].
    • Flow Rate: 1.3 mL/min [4].
    • Column Temperature: 35°C [4].
    • Detection Wavelength: 370 nm [4]. Using a DAD detector set to 368 nm can provide higher signal intensity than 254 nm [3].
    • Injection Volume: 20 μL [4].

The workflow for this analytical method is summarized below.

Start Start Sample Preparation Dissolve Dissolve in Methanol Start->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Column C18 Column Inject->Column Detect UV Detection at 370 nm Column->Detect End Quantify Quercetin Detect->End

Silylation for Reactivity Studies

This protocol uses silylation to probe the relative reactivity of quercetin's hydroxyl groups, which is valuable for structure-activity relationship (SAR) studies and drug design [7].

  • Sample Preparation: Prepare a 0.5 mg/mL solution of quercetin in a 1:1 mixture of acetonitrile and 1,4-dioxane [7].
  • Reaction: Use a semiautomated flow system or small-scale batch reaction. Mix the quercetin solution with the silylating reagent MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) and allow the reaction to proceed [7].
  • Analysis: Analyze the silylated products using High-Resolution Tandem Mass Spectrometry (HR-MS/MS). The fragmentation patterns can reveal the order in which the hydroxyl groups were silylated, indicating their relative reactivity [7]. The established order of reactivity is A7 > B3' > B4' > C3 > A5 [7].

Troubleshooting FAQ

  • Q1: Why is my quercetin precipitating in an aqueous buffer?

    • A: Quercetin has inherently very low solubility in water [3]. For assays in aqueous solutions (e.g., at physiological pH 7.4), first prepare a concentrated stock solution in DMSO and then dilute it into the buffer. The final DMSO concentration should be low enough (e.g., <1%) to not interfere with the assay [8].
  • Q2: How does solvent polarity affect quercetin's antioxidant activity assay?

    • A: The solvent environment can significantly impact the measured antioxidant potential. Reactions, such as with DPPH•, can be more than two orders of magnitude faster in protic solvents (like methanol) compared to aprotic solvents (like ethyl acetate) [6]. Always consistently use the solvent specified in the assay protocol and note that results from different solvents may not be directly comparable.
  • Q3: Which form of quercetin should I use for preparing amorphous solid dispersions (ASDs)?

    • A: Use the anhydrous form (QUE-AH) instead of the common dihydrate (QUE-DH). The crystalline dihydrate is not ideal for ASDs, especially for ball milling, as water is generally an undesirable component in solid dispersions and can lead to processing issues and inferior solubility outcomes [9].

References

Quercetin Dihydrate anti-inflammatory vs standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Quercetin's Anti-Inflammatory Mechanisms of Action

Quercetin exerts its anti-inflammatory effects through multiple pathways, primarily by targeting key signaling molecules and transcription factors involved in the inflammatory response [1] [2].

The table below summarizes its primary mechanisms:

Mechanism of Action Biological Effect Key Molecular Targets
Inhibition of NF-κB pathway [2] Suppresses expression of pro-inflammatory genes Downregulates TNF-α, IL-1β, IL-6, COX-2 [1] [2]
Modulation of TLR4 signaling [2] Reduces activation of innate immune response Inhibits TLR4/NF-κB pathway [2]
Antioxidant Activity [1] Scavenges free radicals; induces antioxidant defenses Activates Nrf2 pathway; increases glutathione [1]
Regulation of Immune Cells [1] [2] Modulates macrophage polarization; regulates T-helper cell balance Increases IFN-γ (Th1); decreases IL-4 (Th2) [2]

This diagram illustrates the primary signaling pathway through which quercetin is known to exert its anti-inflammatory effects:

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 Adaptor Protein (MyD88) TLR4->MyD88 NFkB_Inactive NF-κB (Inactive in cytoplasm) MyD88->NFkB_Inactive NFkB_Active NF-κB (Active in nucleus) NFkB_Inactive->NFkB_Active Activation & Translocation Inflammation Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, COX-2) NFkB_Active->Inflammation Quercetin Quercetin Inhibition Quercetin->TLR4 Inhibits Quercetin->NFkB_Active Suppresses

Diagram Title: Quercetin Inhibits the TLR4/NF-κB Inflammatory Pathway

Experimental Data: Quercetin vs. Vitamin E in Pulmonary Fibrosis

One study directly compared quercetin hydrate with Vitamin E in a rat model of bleomycin-induced pulmonary fibrosis [3]. The table below summarizes the key quantitative findings on cytokine levels in Bronchoalveolar Lavage Fluid (BALF).

| Treatment Group | Profibrotic/Fibrotic Cytokines | Antifibrotic Cytokine | | :--- | :--- | :--- | | | IL-13 | PDGF-β | TNF-α | INF-γ | | Bleomycin (BLM) only (Disease Control) | Baseline Increase | Baseline Increase | Baseline Increase | Baseline Decrease | | BLM + Quercetin (75 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased | | BLM + Vitamin E (10 mg/kg) | Reduced | Reduced | Reduced | Increased |

Experimental Protocol Summary
  • Disease Model: Bleomycin-induced pulmonary fibrosis in Sprague-Dawley male rats [3].
  • Interventions: Rats were treated with different doses of quercetin hydrate (25, 50, 75 mg/kg) or Vitamin E (10 mg/kg) for one week before and three weeks after a single intratracheal dose of bleomycin [3].
  • Key Measurements: Levels of cytokines (IL-13, PDGF-β, TNF-α, IFN-γ) in bronchoalveolar lavage fluid (BALF) were measured 4 weeks post-BLM administration using ELISA [3].

Bioavailability and Clinical Considerations

A significant challenge for quercetin's therapeutic application is its low oral bioavailability, attributed to poor water solubility, rapid metabolism, and swift clearance from the body [2] [4]. To overcome this, advanced delivery systems are under investigation:

  • Nanoformulations: Quercetin-based nanoparticles have been developed to co-deliver other anti-inflammatory compounds like curcumin, showing enhanced cellular uptake and anti-inflammatory effects in vitro [5].
  • Encapsulation: Techniques such as liposomal delivery systems and inclusion complexes (e.g., with methyl-β-cyclodextrin) have been shown to significantly increase quercetin's water solubility and prolong its action [4].

Regarding clinical evidence in humans, the results are less consistent. Some studies show quercetin can reduce markers like C-reactive protein (CRP) in specific populations, while others find no significant effect on cytokines like IL-6 or TNF-α [6] [7]. This highlights the need for more robust clinical trials.

Conclusion

References

validating Quercetin Dihydrate anti-cancer effects in vivo

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Anti-Cancer Efficacy of Quercetin Dihydrate

The following table summarizes key in vivo studies demonstrating the anti-cancer effects of quercetin in animal models. Please note that direct comparative studies against other anti-cancer alternatives are limited in the available literature.

Cancer Type Model Organism Dosage & Administration Key Findings & Effects Reported Mechanisms
Prostate Cancer [1] Mouse xenograft models (e.g., PC-3, LNCaP cells) 5-160 mg/kg; Intraperitoneal injection [1] Dose-dependent inhibition of tumor growth; induced apoptotic and necrotic cell death [1]. Modulation of ROS; inhibition of pro-survival Akt and NF-κB pathways [1].
Breast Cancer [2] Mouse xenograft models (e.g., MCF-7 cells) Varies; studies often use nano-formulations for improved delivery [2] Inhibition of tumor cell proliferation; induction of apoptosis [2]. Cell cycle arrest (G0/G1 phase); downregulation of survivin expression [3] [2].
Chemoprevention [4] Rodent models induced by carcinogens (e.g., azoxymethane) Dietary consumption or supplementation [4] [5] Suppressed incidence and multiplicity of tumors [4] [5]. Antioxidant/pro-oxidant action; regulation of redox homeostasis; modulation of drug-metabolizing enzymes [4].
Pulmonary Fibrosis (Chemotherapy Side Effect) [6] Rat model (Bleomycin-induced) 25, 50, 75 mg/kg; Intraperitoneal injection [6] Prophylactic reduction of pulmonary fibrosis, a common side-effect of Bleomycin chemotherapy [6]. Reduced pro-fibrotic cytokines (IL-13, PDGF-β, TNF-α); increased anti-fibrotic cytokine (INF-γ) [6].

Detailed Experimental Protocol from a Key Study

To provide a concrete example of methodology, here is a detailed protocol from a study on prostate cancer, which can serve as a template for validation experiments [1].

  • 1. Cell Culture & Xenograft Establishment:
    • Cell Lines: Human prostate cancer cells (e.g., LNCaP, DU-145, PC-3) are cultured in standard media (e.g., RPMI-1640 with 10% Fetal Bovine Serum) [1].
    • Animal Model: Immunodeficient mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., 5 × 10^6 cells/mouse) on the flank to form solid tumors [1].
  • 2. Treatment Protocol:
    • This compound Preparation: this compound is dissolved in 100% DMSO as a stock solution, then diluted in a vehicle (e.g., PBS or saline) for injection. The final DMSO concentration in the working solution should be low (e.g., ≤0.2%) [1].
    • Dosing & Administration: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomly divided into control and treatment groups. The treatment group receives quercetin via intraperitoneal (IP) injection at a chosen dose (e.g., 40 mg/kg, daily or every other day). The control group receives an equal volume of the vehicle [1].
  • 3. Endpoint Analysis:
    • Tumor Monitoring: Tumor volume is measured regularly using calipers and calculated with the formula: (Length × Width²)/2. Mice are euthanized at the end of the study, and tumors are excised and weighed for final comparison [1].
    • Mechanistic Investigation:
      • Flow Cytometry: Apoptosis in treated tumors can be detected using an Annexin V/7-AAD staining kit. Changes in intracellular Reactive Oxygen Species (ROS) levels can be measured with a ROS detection kit, and mitochondrial membrane potential can be assessed using JC-1 dye [1].
      • Molecular Analysis: Protein lysates from tumor tissues are analyzed by Western blotting or antibody microarray to examine changes in key signaling proteins and pathways, such as phosphorylation of Akt, and activation of NF-κB [1].

Molecular Mechanisms of Action

Quercetin exerts its anti-cancer effects through multiple pathways, making it a multi-targeted agent. The diagram below synthesizes the key mechanisms identified across the search results.

G cluster_0 Apoptosis & Cell Death cluster_1 Signaling Pathway Inhibition cluster_2 Oxidative Stress Modulation Quercetin Quercetin Apoptosis Apoptosis Quercetin->Apoptosis CellCycleArrest CellCycleArrest Quercetin->CellCycleArrest PI3K_Akt PI3K/AKT Pathway Quercetin->PI3K_Akt NFkB NF-κB Pathway Quercetin->NFkB JAK_STAT JAK/STAT Pathway Quercetin->JAK_STAT Wnt_Bcatenin Wnt/β-catenin Pathway Quercetin->Wnt_Bcatenin ROS_Quench ROS Quenching (Antioxidant in high-ROS cells) Quercetin->ROS_Quench ROS_Induce ROS Induction (Pro-oxidant in low-ROS cells) Quercetin->ROS_Induce Caspase Activation\nCytochrome c Release Caspase Activation Cytochrome c Release Apoptosis->Caspase Activation\nCytochrome c Release G0/G1 or G2/M Phase Arrest G0/G1 or G2/M Phase Arrest CellCycleArrest->G0/G1 or G2/M Phase Arrest Inhibition of\nCell Survival Inhibition of Cell Survival PI3K_Akt->Inhibition of\nCell Survival Reduction of\nInflammatory Cytokines Reduction of Inflammatory Cytokines NFkB->Reduction of\nInflammatory Cytokines Inhibition of\nProliferative Signaling Inhibition of Proliferative Signaling JAK_STAT->Inhibition of\nProliferative Signaling Inhibition of\nStemness & Invasion Inhibition of Stemness & Invasion Wnt_Bcatenin->Inhibition of\nStemness & Invasion Reduction of\nOxidative DNA Damage Reduction of Oxidative DNA Damage ROS_Quench->Reduction of\nOxidative DNA Damage Oxidative Stress\nLeading to Cell Death Oxidative Stress Leading to Cell Death ROS_Induce->Oxidative Stress\nLeading to Cell Death

This diagram illustrates that quercetin's anti-cancer activity is not dependent on a single mechanism but is the result of a concerted multi-targeted effect [4] [7]. Its ability to act as either an antioxidant or a pro-oxidant, depending on the cellular context, is particularly notable for selectively targeting cancer cells [4] [5] [1].

Challenges and Research Frontiers

Despite promising preclinical results, several challenges must be addressed for clinical translation.

  • Pharmacokinetic Limitations: Native quercetin has poor aqueous solubility and low oral bioavailability, which limits its therapeutic potential [8] [2]. It also undergoes extensive first-pass metabolism, further reducing its systemic circulation [2].
  • Strategies for Improvement: Research is actively exploring solutions to these limitations:
    • Structural Modifications: Creating derivatives like isoquercitrin (a glycoside) has shown significantly increased absorption and bioavailability [7] [2].
    • Nano-Derivatives: Formulating quercetin into nanoparticles, liposomes, or cyclodextrin inclusion complexes can dramatically improve its solubility, enable targeted delivery to tumor sites, and enhance its anti-cancer efficacy while potentially reducing off-target effects [8] [2]. For example, Quercetin-magnetoliposomes (Q-MLs) have shown enhanced cytotoxic effects on breast cancer cells when activated by a magnetic field [2].
  • Current Clinical Status: While numerous in vitro and in vivo studies support quercetin's anti-cancer properties, the clinical evidence in humans is still nascent [2]. Some clinical trials are underway, such as a study on renal insufficiency in advanced diabetes (NCT02848131) [9], but more robust human trials focused on cancer are needed to validate its efficacy and safety in patients [7] [2].

References

Quercetin Dihydrate metabolite identification validation

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification: Methods & Findings

The identification of quercetin metabolites in biological samples primarily relies on advanced chromatographic and mass spectrometric techniques. The table below summarizes the core experimental protocols and key findings from relevant studies:

Aspect Methodology & Findings
Analytical Method HPLC-UV-MS/MS is a cornerstone technique. It provides selectivity and sensitivity for detecting metabolites in complex matrices like plasma [1]. A specific HPLC-DAD method was validated for quercetin quantification in nanoparticles, using a water/acetonitrile/methanol (55:40:5) mobile phase with 1.5% acetic acid and detection at 368 nm [2].
Key Metabolites Identified In human blood, quercetin undergoes rapid and extensive metabolism. The major circulating metabolites are methylated, sulfate, and glutathione (GSH) conjugates [3]. After processing in the liver, quercetin exists in the blood almost exclusively as quercetin glucuronides [4].
Sample Preparation Human capillary whole blood samples can be collected via finger-pricking. Samples are typically stabilized immediately after collection, such as by placing them in a tube with ascorbic acid to prevent degradation, and then frozen at -20°C until analysis [3].
Metabolic Instability Quercetin is noted to be unstable and easily oxidized in both the presence and absence of cells, such as macrophages [5].

Experimental Workflow for Metabolite Identification

The following diagram illustrates a generalized experimental workflow for identifying and validating quercetin metabolites, synthesized from the methodologies in the search results:

start Study Administration sp Sample Preparation & Stabilization (e.g., with ascorbic acid) start->sp Biological Sample Collection lc Chromatographic Separation (e.g., HPLC with optimized mobile phase) sp->lc Sample Extraction det Detection & Identification (UV at 368 nm, MS/MS for structure) lc->det Analyte Elution quant Quantification & Data Analysis (Calculate AUC, Cmax, metabolite ratios) det->quant Spectral Data val Method Validation (Precision, accuracy, linearity, LOD/LOQ) val->lc Ensures Reliability val->det Ensures Reliability val->quant Ensures Reliability

Research Context and Limitations

The provided data offers a strong foundation, though some limitations exist for your specific request:

  • Focus on Formulations, Not Forms: The identified clinical study primarily compared a novel micellar formulation (LipoMicel) to a standard quercetin supplement, demonstrating that the delivery system can increase absorption by up to 15-fold [3]. It did not feature a direct comparison between "quercetin" and "quercetin dihydrate" as isolated chemical entities.
  • This compound in Context: "this compound" is widely used in supplements due to its stability, but it has lower bioavailability compared to advanced forms like phytosomes or liposomes [6]. The core metabolite structure and identification methods would be consistent regardless of the parent form's solubility.

References

Quercetin Dihydrate different glycoside absorption rates

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Quercetin Glycoside Absorption

The table below summarizes key pharmacokinetic parameters from human studies, demonstrating the clear differences in absorption between common quercetin glycosides.

Quercetin Source & Form Dose (mg Quercetin Aglycone) Cmax (µg/mL) Tmax (hours) Relative Absorption/Bioavailability
Onion (Rich in Quercetin Glucosides) [1] [2] [3] 100 2.3 ± 1.5 0.7 ± 0.2 High (Absorption: ~52%) [1]
Pure Quercetin-4'-O-Glucoside [2] 100 2.1 ± 1.6 0.7 ± 0.3 Comparable to onion glucosides [2]
Buckwheat Tea (Rich in Rutin) [2] 200 0.6 ± 0.7 4.3 ± 1.8 Low
Pure Quercetin-3-O-Rutinoside (Rutin) [1] [2] 200 0.3 ± 0.3 7.0 ± 2.9 Very Low (Absorption: ~17%) [1]
Quercetin Aglycone (Supplement) [1] [3] 500 ~1.05 µg/mL* [1] ~3.7 hours* [1] Low (Absorption: ~24%) [1]

*Values estimated from graph data in [1]; Cmax and Tmax can vary based on formulation and food matrix.

Mechanisms of Absorption: Experimental Insights

The differences in bioavailability are primarily due to distinct absorption pathways in the gastrointestinal tract. The following diagram illustrates these key pathways for different quercetin forms.

G Quercetin_Glucoside Quercetin_Glucoside LPH_Enzyme LPH_Enzyme Quercetin_Glucoside->LPH_Enzyme  Small Intestine SGLT1_Transporter SGLT1_Transporter Quercetin_Glucoside->SGLT1_Transporter  Active Transport Quercetin_Rutinoside Quercetin_Rutinoside Colonic_Microbiota Colonic_Microbiota Quercetin_Rutinoside->Colonic_Microbiota  Large Intestine Quercetin_Aglycone_Supplement Quercetin_Aglycone_Supplement Passive_Diffusion Passive_Diffusion Quercetin_Aglycone_Supplement->Passive_Diffusion  Stomach/SI LPH_Enzyme->Quercetin_Aglycone_Supplement  Deglycosylation Absorbed_Aglycone Absorbed_Aglycone SGLT1_Transporter->Absorbed_Aglycone Colonic_Microbiota->Quercetin_Aglycone_Supplement  Deglycosylation Passive_Diffusion->Absorbed_Aglycone

The key experimental findings that elucidate these pathways include:

  • For Quercetin Glucosides (Rapid, Efficient Absorption): Studies using Caco-2 cell models indicate that quercetin glucosides like isoquercetin may be actively transported via the Sodium-dependent Glucose Transporter 1 (SGLT1) [3]. This active transport contributes to their rapid absorption (short Tmax) in the small intestine. Concurrently, the brush border enzyme Lactase Phlorizin Hydrolase (LPH) deglycosylates the glucoside, allowing the aglycone to be absorbed via passive diffusion [3].

  • For Quercetin Rutinosides (Slow, Colonic Absorption): The rutinoside form (with a disaccharide) is not a substrate for SGLT1 or LPH. Human and animal studies show that it passes to the colon, where gut microbiota-derived β-glucosidases cleave the sugar moiety [3]. The released aglycone is then absorbed, explaining the prolonged Tmax.

  • For Quercetin Aglycone (Variable Absorption): The absorption of the free aglycone is limited by its low and pH-dependent solubility. Research suggests it is absorbed via passive diffusion in the stomach and small intestine, and its bioavailability can be significantly enhanced by dietary fats that improve its solubility through micelle formation [1] [3].

Detailed Experimental Protocol (Human Pharmacokinetics)

For reference, here is a typical methodology from a key crossover study that generated robust comparative data [2].

  • Study Design: A randomized, four-way crossover study.
  • Subjects: 12 healthy volunteers.
  • Interventions: Each subject received, on different occasions:
    • Onion supplement (equivalent to 100 mg quercetin aglycone).
    • Pure quercetin-4'-O-glucoside (equivalent to 100 mg quercetin).
    • Buckwheat tea (equivalent to 200 mg quercetin).
    • Pure quercetin-3-O-rutinoside (rutin, equivalent to 200 mg quercetin).
  • Sample Collection: Plasma samples were collected at baseline and at regular intervals post-administration.
  • Analytical Method: Plasma concentrations of total quercetin (after enzymatic deconjugation of glucuronidated metabolites) were quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical array detection [2].
  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated from the plasma concentration-time curves for each subject and treatment.

Research Implications and Future Directions

The evidence leads to several critical considerations for drug development:

  • Glycoside Selection is Paramount: For oral formulations where rapid and high bioavailability is desired, quercetin glucosides (e.g., isoquercetin) are superior to rutinosides (rutin) or aglycones [2] [3].
  • Addressing Low Bioavailability: The inherently low absolute bioavailability of quercetin (~16% in rats) remains a major challenge [3]. This is a primary driver for the development of advanced delivery systems.
  • Innovative Delivery Systems: Current research hotspots, as identified in bibliometric analysis, are focused on overcoming these limitations through nanotechnology-based delivery systems (e.g., liposomes, silica nanoparticles) and the synthesis of novel derivatives to enhance solubility, stability, and target tissue accumulation [4] [5].

References

Quercetin Dihydrate vs rutin biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Basic Property Comparison

The table below summarizes the fundamental differences between Quercetin and Rutin.

Property Quercetin (incl. Dihydrate) Rutin
Chemical Nature Flavonol aglycone [1] Flavonol glycoside (Quercetin-3-O-rutinoside) [2] [3]
Structure The core flavonoid structure without a attached sugar group [1]. Quercetin molecule bound to the disaccharide rutinose (rhamnose + glucose) [2] [3].
Solubility Lipophilic (soluble in organic solvents); low water solubility [4] [5]. Lipophilic (soluble in organic solvents); low water solubility [2].
Bioavailability Moderate to low bioavailability, varies by form [1]. Dihydrate form offers better stability/solubility than anhydrous form [4]. Hydrogel formulations can dramatically increase bioavailability [4]. Low bioavailability due to poor absorption and intestinal degradation [6] [7] [3]. Advanced delivery systems (e.g., nanoliposomes) are a major research focus to improve this [2].

Biological Activities and Experimental Data

The following tables compare the key biological activities of Quercetin and Rutin, supported by experimental models and data.

Neuroprotective Activity

| Compound | Experimental Model / Description | Observed Effects & Key Targets | References | | :--- | :--- | :--- | :--- | | Rutin | In vitro: Rat pheochromocytoma cells (PC12) under nutrient deprivation. | Improved cell viability; reduced ROS production and lipid peroxidation [6] [7]. | | Rutin | In vitro: SH-SY5Y cells treated with MPP(+) (Parkinson's model). | Attenuated oxidative stress via PHB2-mediated mitophagy [6] [7]. | | Rutin | In vitro / In vivo: Various models of Alzheimer's disease. | Reduced oligomeric Aβ levels, inhibited glial cell activation, decreased inflammatory cytokines, and alleviated memory impairment [6] [7]. | | Quercetin | In vitro: PC-12 neurons exposed to toxins and peroxides. | Protected neurons from oxidative stress at concentrations of 25-100 µM [1]. | | Quercetin | In vitro: Models of neuroinflammation. | Suppressed pro-inflammatory markers (TNF-α, IL-1α) and nitric oxide release at low concentrations (0.1-10 µM) [1]. |

The neuroprotective mechanisms of Rutin, particularly its antioxidant and anti-inflammatory pathways, are summarized in the following diagram.

rutin_neuroprotection Rutin Rutin Reduces Oxidative Stress Reduces Oxidative Stress Rutin->Reduces Oxidative Stress Activates Reduces Neuroinflammation Reduces Neuroinflammation Rutin->Reduces Neuroinflammation Inhibits ↑ NRF2 Pathway ↑ NRF2 Pathway Reduces Oxidative Stress->↑ NRF2 Pathway ↑ Antioxidant Enzymes ↑ Antioxidant Enzymes Reduces Oxidative Stress->↑ Antioxidant Enzymes ↓ ROS/MDA ↓ ROS/MDA Reduces Oxidative Stress->↓ ROS/MDA Inhibits M1 Microglia Inhibits M1 Microglia Reduces Neuroinflammation->Inhibits M1 Microglia Promotes M2 Microglia Promotes M2 Microglia Reduces Neuroinflammation->Promotes M2 Microglia ↑ HO-1, NQO1 ↑ HO-1, NQO1 ↑ NRF2 Pathway->↑ HO-1, NQO1 ↑ SOD, CAT, GSH ↑ SOD, CAT, GSH ↑ Antioxidant Enzymes->↑ SOD, CAT, GSH Protects Neurons Protects Neurons ↓ ROS/MDA->Protects Neurons Improved Learning & Memory Improved Learning & Memory Protects Neurons->Improved Learning & Memory ↓ TNF-α, IL-6, IL-1β ↓ TNF-α, IL-6, IL-1β Inhibits M1 Microglia->↓ TNF-α, IL-6, IL-1β ↑ Anti-inflammatory mediators ↑ Anti-inflammatory mediators Promotes M2 Microglia->↑ Anti-inflammatory mediators Reduced Neuronal Damage Reduced Neuronal Damage ↓ TNF-α, IL-6, IL-1β->Reduced Neuronal Damage ↑ Anti-inflammatory mediators->Reduced Neuronal Damage Reduced Neuronal Damage->Improved Learning & Memory

Anticancer and Antiproliferative Activity
Compound Experimental Model / Description Observed Effects & Key Targets References

| Quercetin Rutin (PEG-NP Formulations) | In vitro: KB cell line (epidermoid carcinoma). | Both Qu-PEG-NPs and Ru-PEG-NPs significantly inhibited KB cell proliferation compared to free drugs. Enhanced intracellular ROS generation, leading to cancer cell death [8]. | | Rutin | In vitro / In vivo: Glioblastoma (GBM) cells and rat models. | Showed cytotoxic, anti-migration, pro-apoptotic effects, and reduced tumor formation in rat brains [2]. |

Cardiovascular and Metabolic Activity

| Compound | Experimental Model / Description | Observed Effects & Key Targets | References | | :--- | :--- | :--- | :--- | | Quercetin | Human Clinical Trial: Stage I hypertension patients given 730 mg/day for one month. | Reduced systolic BP by -7±2 mmHg and diastolic BP by -5±2 mmHg [1]. | | Quercetin | Meta-analysis of Human Trials: Dosage of ≥500 mg/day for ≥8 weeks. | Significant improvements in healthy glucose and insulin levels, particularly in individuals under 45 [4]. | | Rutin | In vitro: MG-63 osteoblast cells. | Enhanced alkaline phosphatase (ALP) activity, a bone formation marker. Activated osteoprotegerin (OPG) and inhibited RANKL, signaling a shift towards reduced bone resorption [9]. |

Key Experimental Protocols

For reproducibility, here are simplified protocols from key studies cited:

  • Preparation of Rutin-Loaded, Brain-Targeted Nanoliposomes (Tf-Rutin-Lip) [2]:

    • Method: Thin-film dispersion method.
    • Key Steps:
      • A lipid mixture (soy lecithin, cholesterol, DSPE-MPEG-2000, DSPE-PEG2000-COOH) and Rutin are dissolved in an organic solvent.
      • The solvent is evaporated to form a thin lipid-drug film.
      • The film is hydrated with an aqueous buffer to form liposomes.
      • The liposomes are sonicated to reduce size.
      • Transferrin (Tf) is conjugated to the liposome surface via covalent bonding for brain targeting.
    • Optimized Parameters: Lipid:Cholesterol = 4.63:1; Drug:Lipid = 1:45.84; Preparation Temperature = 42.7°C.
  • In Vitro Anticancer Activity of Quercetin/Rutin PEG-NPs [8]:

    • Cell Line: KB cells (human oral epidermoid carcinoma).
    • Treatment: Cells are treated with free Quercetin, free Rutin, Qu-PEG-NPs, and Ru-PEG-NPs.
    • Assessment:
      • Proliferation: Measured using a standard cell viability assay (e.g., MTT/WST-1) after incubation.
      • Intracellular ROS: Measured using a fluorescent ROS-sensitive probe (e.g., DCFH-DA) and analyzed via flow cytometry or fluorescence microscopy.
  • Molecular Docking for Osteogenic Activity [9]:

    • Objective: To predict the binding affinity of compounds to the Estrogen Receptor (ER), a target for bone health.
    • Software: Discovery Studio version 2.5, using the CDOCKER module.
    • Procedure:
      • 2D/3D structures of Quercetin and β-sitosterol were drawn and prepared.
      • The crystal structure of the ER was prepared.
      • Compounds were docked into the active site of the receptor.
      • The binding energy (negative CDOCKER energy indicates favorable binding) was calculated and compared to controls (estradiol, genistein).

Formulation Strategies for Enhanced Bioavailability

Both compounds suffer from low inherent bioavailability, driving extensive research into advanced delivery systems.

Strategy Application & Findings

| Polymeric Nanoparticles (PEG-NPs) | Application: Delivery of both Quercetin and Rutin [8]. Findings: Provides controlled drug release, enhances encapsulation efficiency, and improves circulation time. Demonstrated enhanced anticancer activity in vitro compared to free drugs [8]. | | Surface-Modified Nanoliposomes | Application: Brain-targeted delivery of Rutin [2]. Findings: Transferrin-modified liposomes (Tf-Rutin-Lip) showed significantly higher uptake across an in vitro blood-brain barrier model and improved pharmacokinetic parameters (AUC, Cmax, t₁/₂) in rats compared to free Rutin [2]. | | Hydrogel-Based Delivery | Application: Delivery of Quercetin [4]. Findings: A hydrogel coating derived from fenugreek seed was shown in a clinical study to increase serum levels of total quercetin by up to 62 times compared to unformulated quercetin [4]. |

Key Takeaways for Research and Development

  • Choosing a Compound: The choice between Quercetin and Rutin should be target-driven. Quercetin may be preferable for systemic conditions where absorption is key, and its aglycone structure allows for direct activity. Rutin shows particular promise for neurological and inflammatory conditions, acting as a prodrug that is metabolized to active Quercetin in the body.
  • The Formulation is Crucial: The therapeutic potential of both flavonoids is heavily dependent on overcoming their bioavailability limitations. Advanced nanocarriers (liposomes, polymeric NPs) and surface functionalization (e.g., with transferrin for brain targeting) are no longer just enhancements but are often necessary for achieving efficacy, especially in pre-clinical models.
  • Mechanistic Insights: Rutin's well-documented neuroprotective effects are multi-faceted, involving the NRF2 antioxidant pathway and modulation of microglial activation states. Quercetin's cardiovascular benefits, particularly for blood pressure and glucose metabolism, are supported by clinical human data.

References

Senolytic Activity of Quercetin (often as D+Q) in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Animal Model Senescence Inducer Treatment (D: Dasatinib, Q: Quercetin) Key Senolytic Readouts & Results Citation
A549 Lung Adenocarcinoma Cells 5-Fluorouracil (5-FU) [1] Q: 10-50 µM; Hesperidin (HDN) [1] Reduced SA-β-Gal+ cells; Reduced SASP (IL-6, IL-8); Increased apoptosis (AO/EB staining); HDN > Q efficacy [1] [1]
Aged Killifish Central Nervous System Aging (natural accumulation) [2] D+Q cocktail [2] Reduced SA-β-Gal+ cells in brain; Increased progenitor proliferation; Restored neurogenesis post-injury [2] [2]
Human Coronary Artery Endothelial Cells (HCAEC) Serial passaging (replicative senescence) [3] Q: 10-100 µM; Hyperoside (Q3G) [3] No selective death in senescent vs. young cells; Cytotoxic to both at higher doses [3] [3]
db/db Mouse Model of Diabetic Kidney Disease Diabetes / High glucose [4] D (5 mg/kg) + Q (50 mg/kg) in vivo for 20 weeks [4] Improved kidney function (ACR, Scr, BUN); Reduced ECM proteins; Activated autophagy; Alleviated podocyte dedifferentiation [4] [4]

Detailed Experimental Protocols

For researchers looking to replicate these assays, here are the methodologies for key in vitro and in vivo experiments.

In Vitro Senescence Induction and Senolytic Assay (A549 Cells)

This protocol is adapted from a study on therapy-induced senescence (TIS) in lung cancer cells [1].

  • Senescence Induction:
    • Cell Line: Human A549 lung adenocarcinoma cells.
    • Inducer: Sublethal concentration of 5-Fluorouracil (5-FU).
    • Protocol: Treat cells with 5-FU for 5 days. Monitor for morphological changes (enlargement, flattening).
  • Senescence Confirmation:
    • SA-β-Gal Staining: Use a commercially available SA-β-gal staining kit. Fix cells and incubate with X-Gal staining solution (pH 6.0) overnight at 37°C (without CO₂). Senescent cells stain blue [1].
    • Molecular Markers: Assess increased expression of senescence markers p16 and p21 via RT-PCR or western blot.
  • Senolytic Treatment:
    • Treat senescent cells with quercetin dihydrate (e.g., 10-50 µM) for 24-48 hours.
    • Control: Include a vehicle control (DMSO, not exceeding 0.1%).
  • Viability & Senolytic Efficacy Assessment:
    • Cell Viability: MTT assay post-treatment.
    • Apoptosis Detection: Acridine Orange/Ethidium Bromide (AO/EB) staining to visualize and quantify apoptotic cells.
    • SA-β-Gal Staining: Post-treatment to confirm reduction in senescent cell burden.
    • SASP Analysis: Measure SASP factor levels (e.g., IL-6, IL-8) in culture media via ELISA or RT-PCR.
In Vivo Senolytic Assessment (Mouse Model of DKD)

This protocol outlines the evaluation of the D+Q combo in a diabetic mouse model [4].

  • Animal Model: 8-week-old male diabetic db/db mice.
  • Treatment Regimen:
    • Intervention: Administer dasatinib (5 mg/kg) and quercetin (50 mg/kg) via oral gavage.
    • Schedule: A chronic treatment period (e.g., 20 weeks).
    • Controls: Include db/db mice treated with a vehicle and non-diabetic (db/m) mice.
  • Functional & Histological Readouts:
    • Physiological Parameters: Monitor body weight, blood glucose, Urine Albumin-to-Creatinine Ratio (ACR), Serum Creatinine (Scr), and Blood Urea Nitrogen (BUN).
    • Kidney Histology: Perform Periodic acid–Schiff (PAS) and Masson's trichrome staining on kidney tissue sections to assess histopathological changes and fibrosis.
    • Immunohistochemistry/Immunofluorescence: Evaluate expression of extracellular matrix (ECM) proteins (e.g., Fibronectin), autophagy markers (e.g., LC3-II), and podocyte differentiation markers (e.g., Synaptopodin).
  • Mechanistic Investigation (In Vitro Follow-up):
    • Use mouse podocyte (MPC5) cells under high-glucose conditions.
    • Employ pathway inhibitors (e.g., 3-Methyladenine for autophagy) or overexpress key pathway components (e.g., NICD for Notch signaling) to validate the mechanism.

Key Considerations for Experimental Design

When validating quercetin's senolytic activity, please consider the following critical points:

  • Cell-Type Specificity: Senolytic efficacy is highly context-dependent. A negative result in one cell type (e.g., HCAECs [3]) does not preclude activity in others (e.g., HUVECs or lung cells). The choice of model system is critical.
  • Critical Distinction in Models: The positive results in the A549 cancer cell model targeted Therapy-Induced Senescence (TIS), a process that can contribute to tumor relapse after chemotherapy [1]. In contrast, the negative results were found in a model of replicative senescence in primary human adult endothelial cells (HCAEC), which is more relevant to general vascular aging [3]. This highlights that quercetin's senolytic potential may be specific to the mechanism of senescence induction.
  • Mechanism of Action: Quercetin is thought to act as a senolytic by inhibiting pro-survival pathways (e.g., BCL-2/BCL-XL, PI3K/AKT) that are upregulated in senescent cells [2]. In the DKD model, its effect was linked to activating autophagy and modulating the Notch pathway to alleviate podocyte dedifferentiation [4].
  • Bioavailability: A major challenge is quercetin's inherent lack of bioavailability. Research indicates that formulating this compound with a hydrogel coating (e.g., from fenugreek seeds) can increase its serum concentration by up to 62 times, which may significantly enhance its efficacy in validation assays [5].

Pathway and Workflow Diagrams

The following diagrams summarize the logical workflow for in vitro validation and a key molecular pathway implicated in the senolytic mechanism.

G cluster_confirm Confirmation Assays cluster_assess Efficacy Readouts Start Start: Seed Target Cells (e.g., A549, HCAEC) A Induce Senescence (e.g., Sublethal 5-FU, Serial Passaging) Start->A B Confirm Senescent Phenotype A->B C Treat with Quercetin (Vehicle Control) B->C B1 SA-β-Gal Staining (X-Gal, pH 6.0) B->B1 B2 Marker Analysis (p16, p21 mRNA/Protein) B->B2 B3 Morphology (Enlarged, Flattened) D Assess Senolytic Efficacy C->D E Analyze & Interpret Data D->E D1 Viability Assay (MTT) D->D1 D2 SA-β-Gal+ Cell Count D->D2 D3 Apoptosis Assay (AO/EB Staining) D->D3 D4 SASP Analysis (IL-6, IL-8 ELISA/RT-PCR)

In Vitro Senolytic Validation Workflow

This diagram outlines the core steps for validating senolytic activity in a cell culture model, from inducing senescence to analyzing the results.

G SenescentCell Senescent Cell SCAPs SCAPs (e.g., BCL-2, BCL-XL, PI3K/AKT, p21) SenescentCell->SCAPs Autophagy Autophagy Activation SenescentCell->Autophagy SASP SASP Suppression (IL-6, IL-8) SenescentCell->SASP Q Quercetin Q->SCAPs Inhibits Q->Autophagy Activates Q->SASP Suppresses Apoptosis Apoptosis (Cell Death) SCAPs->Apoptosis Leads to Notch Notch Pathway Modulation Autophagy->Notch Podocyte Podocyte Differentiation (e.g., in DKD Model) Notch->Podocyte

Proposed Senolytic Mechanisms of Quercetin

This diagram illustrates the key molecular pathways through which quercetin is proposed to exert its senolytic effects, based on the cited research.

References

Quercetin Dihydrate neuroprotective effects comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Supporting Evidence

Experimental data from various models reveals quercetin's multi-target action in the nervous system.

Table 1: Key Neuroprotective Mechanisms of Quercetin

Mechanism of Action Experimental Model Key Findings Significance for Neurodegenerative Diseases

| Antioxidant Activity (Reduces oxidative stress) | Human neuroblastoma SH-SY5Y cells [1] [2] | ↓ Intracellular ROS; Stabilized mitochondrial membrane potential (ΔΨm) [2]. | Oxidative stress is a key contributor to neuronal damage in AD and PD [2]. | | Anti-Inflammatory Activity (Modulates immune response) | PC12 cells; Zebrafish [3] | ↓ iNOS/NO system; ↓ pro-inflammatory genes (IL-1β, TNF-α, COX-2) [3]. | Chronic neuroinflammation accelerates progression of AD and PD [3]. | | Anti-Aggregation (Inhibits pathological protein clumping) | C. elegans (tauopathy model) [4] | ↓ Neurodegeneration; ↑ lifespan & healthspan [4]. | Reduces toxic Tau aggregates, a hallmark of Alzheimer's and other tauopathies [4]. | | | SH-SY5Y cells & Thioflavin T assay [2] | Reduced Aβ aggregation and fibril formation [2]. | Limits formation of amyloid-β plaques, a core feature of Alzheimer's pathology [2]. | | Apoptosis Regulation (Controls programmed cell death) | SH-SY5Y cells [1] | ↑ Bcl-2 (anti-apoptotic); ↓ Bax (pro-apoptotic) [1]. | Helps maintain neuronal survival by preventing cell death pathways [1]. | | Cholinergic Support (Enhances neurotransmitter function) | SH-SY5Y cells; AChE inhibition assay [2] | Inhibited Acetylcholinesterase (AChE) activity [2]. | Could ameliorate cholinergic deficit, a key factor in Alzheimer's-related memory loss [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Table 2: Summary of Critical Experimental Protocols

Study Focus Model System Treatment Protocol Key Assays and Endpoints Measured

| Against Amyloid-β & Tau Pathology [2] | Human neuroblastoma SH-SY5Y cells | Cells pre-treated with quercetin (specific conc. not detailed in snippets) before Aβ1-42 exposure. | - Cell Viability: MTT assay

  • Oxidative Stress: DCFDA assay for ROS
  • Mitochondrial Health: JC-1 probe for ΔΨm
  • AChE Activity: Ellman's method
  • Aβ Aggregation: Thioflavin T (ThT) assay | | Against Tauopathy [4] | C. elegans strain BR5270 (expresses human pro-aggregant Tau) | Synchronized worms exposed to 150 µM quercetin from eggs through adulthood. | - Lifespan: Survival analysis
  • Healthspan: Locomotion and chemotaxis assays
  • Molecular Mechanisms: RT-qPCR for autophagy-related and α-tubulin genes | | Against Oxidative & Inflammatory Damage [3] | PC12 cells (neuronal model) | Pre-treated with quercetin before 6-hydroxydopamine (6-OHDA) injury. | - Cell Viability/Apoptosis: Not specified in snippet
  • Nitrosative Stress: iNOS expression and NO production
  • Inflammation: Expression of IL-1β, TNF-α, and COX-2 |

Neuroprotective Signaling Pathways

Quercetin's effects are mediated by influencing several critical cellular signaling pathways, visualized in the diagram below.

G Quercetin Quercetin OxidativeStress Oxidative Stress Quercetin->OxidativeStress Neuroinflammation Neuroinflammation Quercetin->Neuroinflammation ProteinAggregates Pathological Protein Aggregates Quercetin->ProteinAggregates NeuronalDeath Neuronal Apoptosis Quercetin->NeuronalDeath Autophagy Enhancement of Autophagy Nrf2 Activation of Nrf2/ARE Pathway OxidativeStress->Nrf2 Counteracts NFkB Inhibition of NF-κB Pathway Neuroinflammation->NFkB Counteracts AmyloidBeta Inhibition of Amyloid-β Aggregation ProteinAggregates->AmyloidBeta Targets TauPhosphorylation Reduction of Tau Hyperphosphorylation ProteinAggregates->TauPhosphorylation Targets PI3K_Akt Activation of PI3K/Akt Pathway NeuronalDeath->PI3K_Akt Counteracts Neuroprotection Neuroprotection ↑ Cell Viability, ↑ Lifespan/Healthspan, ↓ Cognitive Decline Nrf2->Neuroprotection NFkB->Neuroprotection PI3K_Akt->Neuroprotection Autophagy->Neuroprotection AmyloidBeta->Neuroprotection TauPhosphorylation->Neuroprotection

This diagram illustrates how quercetin counteracts major pathological processes in neurodegeneration, leading to an overall neuroprotective outcome.

Research and Development Considerations

For the target audience of researchers and drug development professionals, two factors beyond efficacy are critical.

  • The Bioavailability Hurdle: A significant challenge for quercetin's therapeutic application is its poor aqueous solubility, low stability, and extensive first-pass metabolism, leading to low systemic bioavailability [5] [6]. This limitation constrains its clinical potential despite promising pre-clinical results.
  • Innovative Formulation Strategies: To overcome the bioavailability barrier, research is actively exploring advanced delivery systems. Nanoformulations (e.g., nanoparticles, lipid carriers, nanoemulsions) and other delivery methods are being investigated to enhance quercetin's solubility, protect it from metabolism, and improve its delivery to the target site [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992)
Solid

Color/Form

Yellow needles (dilute alcohol, +2 water)

XLogP3

1.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

338.06378202 Da

Monoisotopic Mass

338.06378202 Da

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Heavy Atom Count

24

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

601 to 603 °F (NTP, 1992)
316.5 °C
316 - 318 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53B03V78A6

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 81 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 80 of 81 companies with hazard statement code(s):;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Quercetin is a flavonoid found in many foods and herbs and is a regular component of a normal diet. Extracts of quercetin have been used to treat or prevent diverse conditions including cardiovascular disease, hypercholesterolemia, rheumatic diseases, infections and cancer but have not been shown to be effective in clinical trials for any medical condition. Quercetin as a nutritional supplement is well tolerated and has not been linked to serum enzyme elevations or to episodes of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

Quercetin has been used in medicine to decrease capillary fragility.
/EXPL THER/ ... In a randomized, double-blind, placebo-controlled trial ... /among patients with category III chronic prostatitis syndromes (nonbacterial chronic prostatitis and prostatodynia)/ ... Significant improvement was achieved in the treated group, as measured by the NIH chronic prostatitis score. Some 67% of the treated subjects had at least 25% improvement in symptoms, compared with 20% of the placebo group achieving this same level of improvement. In a follow up, unblind, open-label study ... quercetin was combined with bromelain and papain, which may enhance its absorption. In this study, 82% achieved a minimum 25% improvement score.
/EXPL THER/ Lymphocyte protein kinase phosphorylation was inhibited by quercetin in 9 of 11 cancer patients in a phase I clinical trial. Fifty-one patients with microscopically confirmed cancer not amenable to standard therapies and with a life expectancy of at least 12 wk participated in this trial ... The patients were treated at 3-wk intervals at the beginning of the study. Quercetin was admin iv as quercetin dihydrate ... The max allowed dose was reached when 2 of 3 patients on each dose schedule reached grade 3 or 4 general toxicity, or grad 2 renal toxicity, cardiac toxicity, or neurotoxicity. Phosphorylation was inhibited at 1 hr and persisted for 16 hr. In one patient with ovarian cancer refractory to cisplatin, cancer antigen-125 (CA 125) fell from 295 to 55 units/mL after treatment with 2 courses of quercetin ... A hepatoma patient had serum alpha-fetoprotein fall.
/EXPL THER/ ... Quercetin was reported to inhibit tumor necrosis factor-alpha (TNF-alpha) overproduction and attenuate pathophysiological conditions during acute and chronic inflammation ... In asthma, the activation of mast cells and basophils by allergen releases chemical mediators and synthesizeds cytokines leading to inflammatory conditions ... Quercetin was reported to inhibit cytokine expression and synthesis by human basophils ... A metabolite of quercetin, 3-O-methylquercetin (3-MQ), was reported to provide beneficial effects on asthma by inhibiting cAMP- and cGMP-phosphodiesterase (PDE). ...

Mechanism of Action

Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines. Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress. The inhibition of antioxidant activity in plasmodium may contribute to killing the malaria causing parasites.
... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ...
Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies.
Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription.
Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents.
For more Mechanism of Action (Complete) data for QUERCETIN (12 total), please visit the HSDB record page.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6151-25-3

Absorption Distribution and Excretion

After oral administration of a single dose of 4 g quercetin to four male and two female volunteers, neither quercetin nor its conjugates was detected in the blood or urine during the first 24 hr; 53% of the dose was recovered in the feces within 72 hr. After a single intravenous injection of 100 mg quercetin to six volunteers, the blood plasma levels declined biphasically, with half-lives of 8.8 min and 2.4 hr; protein binding exceeded 98%. In the urine, 0.65% of the intravenous dose was excreted as unchanged quercetin and 7.4% as a conjugate within 9 hr; no further excretion occurred up to 24 hr ...
When 14C-quercetin was administered orally to ACI rats, about 20% of the administered dose was absorbed from the digestive tract, more than 30% was decomposed to yield 14-CO2 & about 30% was excreted unchanged in feces..
One male and one female volunteer were given a diet containing quercetin glucosides (64.2 mg expressed as the aglycone). The mean peak plasma concentration of quercetin was 196 ng/mL which was reached 2.9 hr after ingestion. The time-course of the plasma concentration of quercetin was biphasic, with half-lives of 3.8 hr for the distribution phase and 16.8 hr for the elimination phase. Quercetin was still present in plasma 48 hr after ingestion ... /Quercetin glucosides/
Autoradiographic analysis of a fasted rat 3 hr after administration of a single oral dose of 2.3 mg/kg (4-(14)C)quercetin showed that although most of the radiolabel remained in the digestive tract it also occurred in blood, liver, kidney, lung and ribs. After oral administration of 630 mg/kg of the labelled compound to rats, 34% of the radiolabel excreted within 24 hr ... was expired carbon dioxide, 12% in bile and 9% in urine; within 48 hr, 45% was recovered in the feces. Approximately 60% of the radiolabel in the feces was identified as unmetabolized quercetin ...
For more Absorption, Distribution and Excretion (Complete) data for QUERCETIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

The glycosides are hydrolyzed in the body to corresponding aglycones, which are then further metabolized by scission of the heterocyclic ring to give 3,4-dihydroxy-phenyl-substituted acids ... The site of ring scission depends on structure ... with flavonols (quercetin) scission occurs at the 1,2 & 3,4 bonds to yield homoprotocatechuic acid ... These acids are further metabolized by beta-oxidation of acyl side-chain, o-methylation & demethylation, & aromatic dehydroxylation.
o-Beta-hydroxyethylated derivatives of quercetin were isolated from urine samples & separated by HPLC. The 5,7,3',4'-tetra compd was separated from 3,7,3',4'-tetra derivative. The 7,3',4'-tri & 7'-mono compounds gave 1 common peak, separated from the peak for the 7,4'-di compd.
After oral admin to ACI rats, the absorbed (14)C-quercetin was rapidly excreted into the bile & urine within 48 hr as the glucuronide & sulfate conjugates of (14)C-quercetin, 3'-o-monomethyl quercetin & 4'-o-monomethyl quercetin. Efficient metabolism and elimination of quercetin may be one reason for the lack of carcinogenicity in rats.
The metabolites of quercetin flavonols identified in urine samples collected from two male volunteers who consumed their habitual diets for three days were 3,4-dihydroxyphenylacetic acid, meta-hydroxyphenylacetic acid, and 4-hydroxy-3-methoxyphenylacetic acid ...
For more Metabolism/Metabolites (Complete) data for QUERCETIN (10 total), please visit the HSDB record page.
Quercetin has known human metabolites that include Mikwelianin and Dihydroquercetin.
Quercetin is a known human metabolite of Quercitrin and tamarixetin.

Wikipedia

Quercetin

Drug Warnings

Although quercetin seems to have potential as an anticancer agent, future studies are needed, because most studies are based on in vitro experiments using high concn of quercetin unachievable by dietary ingestion, and because its beneficial effects on cancer are still inconclusive in animal and/or human studies.
... Quercetin has been shown to protect low density lipoprotein (LDL) from oxidation and prevent platelet aggregation. It was also reported to inhibit the proliferation and migration of smooth muscle cells ... Quercetin was reported to significantly lower the plasma lipid, lipoprotein and hepatic cholesterol levels, inhibit the production of oxLDL produced by oxidative stress, and protect an enzyme, which can hydrolyzed specific lipid peroxides in oxidized lipoproteins and in atherosclerotic lesions ... /It/ induced endothelium-dependent vasorelaxation in rat aorta via incr nitric oxide production ... Quercetin and its glycosides were also reported to inhibit the angiotensin-converting enzyme activity, and ANG II-induced JNK activation inducing vascular smooth muscle cell (VSMC) hypertrophy ... However, some effects may not be feasible or negligible in physiological conditions, because concn of quercetin in most studies are too high to be achieved by dietary ingestion ... and beneficial effects of quercetin on cardiovascular diseases are still inconclusive in human studies ...

Biological Half Life

One male and one female volunteer were given a diet containing quercetin glucosides (64.2 mg expressed as the aglycone) ... Half-lives /were/ 3.8 hr for the distribution phase and 16.8 hr for the elimination phase ... /Quercetin glucosides/
...The elimination half-life of quercetin is approx 25 hr.

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Methods of Manufacturing

Quercetin ... has been obtained for use as a natural coloring agent (Natural Yellow 10) by the rapid extraction of powdered quercitron bark with dilute ammonia and boiling of the extract with sulphuric acid ... The first successful synthesis of quercetin was reported in 1962 ... in which treatment of 2-methoxyacetyl phloroglucinol with O-benzylvanillic acid anhydride in triethylamine and then with potassium hydroxide produced 5,7-dihydroxy-4'-benzyloxy-3,3'- dimethexyflavone. The benzyl ether was cleaved with acetic acid-hydrochloric acid, and the methyl ethers were then cleaved with hydriodic acid to produce quercetin.
Isolation from Rhododendron cinnabarinum Hook, Ericaceae
/Isolation from/ bark of fir trees, also synthetically

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-: ACTIVE
Natural antioxidant ... Plant dye
Flavone dye ...(flavus , Latin for yellow) ... has lost commercial value since the advent of synthetic dyes in 1856

Analytic Laboratory Methods

HIGH-PRESSURE LIQUID CHROMATOGRAPHY WAS USED TO ANALYZE FLAVONOIDS FROM PROPOLIS.
QUERCETIN WAS DETERMINED BY GAS CHROMATOGRAPHY/FLAME IONIZATION DETECTION. THE SAMPLE WAS DERIVATIZED WITH TRIMETHYLSILYLIMIDAZOLE & CHOLESTEROL WAS USED AS INTERNAL STD. THE CALIBRATION CURVE WAS LINEAR FOR 4-16 MUG, & THE MINIMUM DETECTABLE AMT WAS 6.64X10-10 MOLE WITH 98.5% RECOVERY.
Quercetin has been separated from a crude plant extract by high-performance liquid chromatography ... The reaction of quercetin with vanadyl sulphate has been used as basis for a sensitive spectrophotometric method for estimation of quercetin, with a limit of detection of about 0.3 mg/L ... Gel filtration followed by ultraviolet spectroscopy is reported to offer another selective method for determination of quercetin at a level of 5 mg/L ...

Clinical Laboratory Methods

Analyte: quercetin; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with photodiode-array ultraviolet detection at 202.8 nm

Storage Conditions

Quercetin tablets and capsules should be stored at room temp, away from heat, moisture, and direct light.

Interactions

In human myelogenous leukemia cells, quercetin was reported to arrest growth of the cell by an incr in the uptake of vincristine, a chemotherapeutic agent.
Quercetin binds, in vitro, to the DNA gyrase site in bacteria. Therefore, theoretically, it can serve as a competitive inhibitor to the quinolone antibiotics which also bind to this site ... Because of the theoretical risk of genotoxicity in normal tissues in those using cisplatin along with quercetin, those using cisplatin should avoid quercetin supplements ... Bromelain and papain are reported to incr absorption of quercetin.
Quercetin has a pro-oxidant effect and will incr the iron-dependent DNA damage induced by bleomycin. Quercetin may reduce iron to the ferrous state, which allows bleomycin to complex more readily with oxygen and produce more efficient DNA damage. A biphasic pro-oxidant effect with bleomycin has been demonstrated. At low concn incr DNA damage was noted, and at higher doses less DNA damage was noted.
Concomitant use may reduce cyclosporine /or floroquinolones/ effectiveness.
For more Interactions (Complete) data for QUERCETIN (18 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Petersen B, Egert S, Bosy-Westphal A, Müller MJ, Wolffram S, Hubbermann EM, Rimbach G, Schwarz K. Bioavailability of quercetin in humans and the influence of food matrix comparing quercetin capsules and different apple sources. Food Res Int. 2016 Oct;88(Pt A):159-165. doi: 10.1016/j.foodres.2016.02.013. Epub 2016 Feb 17. PubMed PMID: 28847395.
2: Avinash B, Venu R, Prasad TNVKV, Alpha Raj M, Srinivasa Rao K, Srilatha C. Synthesis and characterisation of neem leaf extract, 2, 3-dehydrosalanol and quercetin dihydrate mediated silver nano particles for therapeutic applications. IET Nanobiotechnol. 2017 Jun;11(4):383-389. doi: 10.1049/iet-nbt.2016.0095. PubMed PMID: 28530186.
3: Avinash B, Venu R, Alpha Raj M, Srinivasa Rao K, Srilatha C, Prasad TN. In vitro evaluation of acaricidal activity of novel green silver nanoparticles against deltamethrin resistance Rhipicephalus (Boophilus) microplus. Vet Parasitol. 2017 Apr 15;237:130-136. doi: 10.1016/j.vetpar.2017.02.017. Epub 2017 Feb 21. PubMed PMID: 28246003.
4: Trendafilova I, Szegedi A, Mihály J, Momekov G, Lihareva N, Popova M. Preparation of efficient quercetin delivery system on Zn-modified mesoporous SBA-15 silica carrier. Mater Sci Eng C Mater Biol Appl. 2017 Apr 1;73:285-292. doi: 10.1016/j.msec.2016.12.063. Epub 2016 Dec 18. PubMed PMID: 28183610.
5: Sohaib M, Anjum FM, Arshad MS, Imran M, Imran A, Hussain S. Oxidative stability and lipid oxidation flavoring volatiles in antioxidants treated chicken meat patties during storage. Lipids Health Dis. 2017 Feb 1;16(1):27. doi: 10.1186/s12944-017-0426-5. PubMed PMID: 28143531; PubMed Central PMCID: PMC5286778.
6: Albegova DZ, Kamkina OV, Pavlova SI, Albegova ZhK, Laptev OS, Kozlov IG. Antiproliferative Effects of Modified Bioflavonoid in Ex Vivo Model. Bull Exp Biol Med. 2016 Jul;161(3):381-3. doi: 10.1007/s10517-016-3419-x. Epub 2016 Aug 6. PubMed PMID: 27496028.
7: Burak C, Brüll V, Langguth P, Zimmermann BF, Stoffel-Wagner B, Sausen U, Stehle P, Wolffram S, Egert S. Higher plasma quercetin levels following oral administration of an onion skin extract compared with pure quercetin dihydrate in humans. Eur J Nutr. 2017 Feb;56(1):343-353. doi: 10.1007/s00394-015-1084-x. Epub 2015 Oct 20. PubMed PMID: 26482244.
8: Albegova DZ, Kamkina OV, Pavlova SI, Albegova ZhK, Laptev OS, Kozlov IG. Evaluation of the Effect of Modified Bioflavonoid and Quercetin Dihydrate on Cytokine Secretion by Mitogen-Activated Mononuclear Cells. Bull Exp Biol Med. 2015 Sep;159(5):626-8. doi: 10.1007/s10517-015-3031-5. Epub 2015 Oct 15. PubMed PMID: 26468028.
9: Lau AJ, Chang TK. 3-Hydroxyflavone and structural analogues differentially activate pregnane X receptor: Implication for inflammatory bowel disease. Pharmacol Res. 2015 Oct;100:64-72. doi: 10.1016/j.phrs.2015.07.031. Epub 2015 Jul 31. PubMed PMID: 26238175.
10: Cote B, Carlson LJ, Rao DA, Alani AWG. Combinatorial resveratrol and quercetin polymeric micelles mitigate doxorubicin induced cardiotoxicity in vitro and in vivo. J Control Release. 2015 Sep 10;213:128-133. doi: 10.1016/j.jconrel.2015.06.040. Epub 2015 Jul 6. PubMed PMID: 26160305.
11: Stoldt AK, Derno M, Nürnberg G, Weitzel JM, Otten W, Starke A, Wolffram S, Metges CC. Effects of a 6-wk intraduodenal supplementation with quercetin on energy metabolism and indicators of liver damage in periparturient dairy cows. J Dairy Sci. 2015 Jul;98(7):4509-20. doi: 10.3168/jds.2014-9053. Epub 2015 Apr 29. PubMed PMID: 25935242.
12: Shi Y, Williamson G. Comparison of the urinary excretion of quercetin glycosides from red onion and aglycone from dietary supplements in healthy subjects: a randomized, single-blinded, cross-over study. Food Funct. 2015 May;6(5):1443-8. doi: 10.1039/c5fo00155b. PubMed PMID: 25832541.
13: Filip X, Filip C. Can the conformation of flexible hydroxyl groups be constrained by simple NMR crystallography approaches? The case of the quercetin solid forms. Solid State Nucl Magn Reson. 2015 Feb;65:21-8. doi: 10.1016/j.ssnmr.2014.10.006. Epub 2014 Nov 4. PubMed PMID: 25465481.
14: Pimple S, Manjappa AS, Ukawala M, Murthy RS. PLGA nanoparticles loaded with etoposide and quercetin dihydrate individually: in vitro cell line study to ensure advantage of combination therapy. Cancer Nanotechnol. 2012;3(1-6):25-36. Epub 2012 May 9. PubMed PMID: 26069494; PubMed Central PMCID: PMC4451862.
15: Okoko T, Ere D. Hibiscus sabdariffa extractivities on cadmium-mediated alterations of human U937 cell viability and activation. Asian Pac J Trop Med. 2012 Jan;5(1):33-6. doi: 10.1016/S1995-7645(11)60241-1. PubMed PMID: 22182640.
16: Apichart V, Wong R, Rabie B, Lei S. The effect of quercetin on expression of SOX9 and subsequent release of type II collagen in spheno-occipital synchondroses of organ-cultured mice. Angle Orthod. 2012 Mar;82(2):247-53. doi: 10.2319/042111-278.1. Epub 2011 Sep 20. PubMed PMID: 21932938.
17: Ma C, Dastmalchi K, Whitaker BD, Kennelly EJ. Two new antioxidant malonated caffeoylquinic acid isomers in fruits of wild eggplant relatives. J Agric Food Chem. 2011 Sep 14;59(17):9645-51. doi: 10.1021/jf202028y. Epub 2011 Aug 9. PubMed PMID: 21800866.
18: Mendoza-Wilson AM, Santacruz-Ortega H, Balandrán-Quintana RR. Spectroscopic and computational study of the major oxidation products formed during the reaction of two quercetin conformers with a free radical. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):481-8. doi: 10.1016/j.saa.2011.06.041. Epub 2011 Jun 29. PubMed PMID: 21767979.
19: Ahmad A, Khan MM, Hoda MN, Raza SS, Khan MB, Javed H, Ishrat T, Ashafaq M, Ahmad ME, Safhi MM, Islam F. Quercetin protects against oxidative stress associated damages in a rat model of transient focal cerebral ischemia and reperfusion. Neurochem Res. 2011 Aug;36(8):1360-71. doi: 10.1007/s11064-011-0458-6. Epub 2011 Apr 7. PubMed PMID: 21472457.
20: Ganesan S, Faris AN, Comstock AT, Chattoraj SS, Chattoraj A, Burgess JR, Curtis JL, Martinez FJ, Zick S, Hershenson MB, Sajjan US. Quercetin prevents progression of disease in elastase/LPS-exposed mice by negatively regulating MMP expression. Respir Res. 2010 Sep 28;11:131. doi: 10.1186/1465-9921-11-131. PubMed PMID: 20920189; PubMed Central PMCID: PMC2954923.

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